molecular formula C11H10FNO3 B1445061 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1247859-37-5

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B1445061
CAS No.: 1247859-37-5
M. Wt: 223.2 g/mol
InChI Key: LPWTYNCDRVZJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H10FNO3 and its molecular weight is 223.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWTYNCDRVZJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Multi-Modal Analytical Approach to the Structural Elucidation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS: 1247859-37-5), a molecule of interest in pharmaceutical and chemical research.[1][2] Cyclopropane carboxylic acid derivatives are a significant class of compounds, often utilized as versatile building blocks in drug design due to the unique conformational constraints and metabolic stability imparted by the three-membered ring.[3] This document moves beyond a simple recitation of protocols, instead detailing the strategic integration of multiple analytical techniques. We will explore the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Crystallography provides a self-validating system for unambiguous structure confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and logical framework for characterizing novel small molecules.

Introduction: The Molecular Challenge

The target molecule, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, possesses a compact yet functionally dense structure. Its molecular formula is C₁₁H₁₀FNO₃ with a molecular weight of 223.2 g/mol .[1][4] The structure combines a strained cyclopropane ring, a flexible carboxylic acid group, a rigid fluorophenyl ring, and an amide linker. The precise arrangement and connectivity of these moieties are critical to its chemical properties and potential biological activity. Therefore, a robust elucidation strategy is paramount. Our approach is not linear but convergent, where data from each technique corroborates and refines the structural hypothesis.

The overall workflow is designed to first confirm the elemental composition and identify key functional groups, then map the precise atomic connectivity, and finally, determine the three-dimensional architecture.

G cluster_0 Initial Assessment cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure HRMS High-Resolution MS (Formula Confirmation) 13C_NMR 13C NMR (Carbon Skeleton) HRMS->13C_NMR IR Infrared Spectroscopy (Functional Group ID) 1H_NMR 1H NMR (Proton Framework) IR->1H_NMR 1H_NMR->13C_NMR 19F_NMR 19F NMR (Fluorine Environment) 13C_NMR->19F_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connect Fragments) 19F_NMR->2D_NMR XRAY X-Ray Crystallography (Unambiguous 3D Structure) 2D_NMR->XRAY Final_Structure Confirmed Structure XRAY->Final_Structure Hypothesized_Structure Hypothesized Structure C11H10FNO3 Hypothesized_Structure->HRMS Hypothesized_Structure->IR

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Mass and Functional Groups

The initial steps aim to confirm the molecular identity at a fundamental level: its mass, elemental composition, and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex connectivity, we must confirm the elemental formula. Low-resolution MS provides nominal mass, but HRMS is essential for generating an exact mass, which provides high confidence in the elemental composition, ruling out isobaric interferences. Electrospray Ionization (ESI) is the method of choice due to the presence of acidic (carboxylic acid) and basic (amide) functionalities, which are readily ionized.

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: Analyze in both positive and negative ion modes to maximize information.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Mass Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

  • Data Analysis: Compare the measured exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the theoretical mass calculated for C₁₁H₁₀FNO₃.

Trustworthiness: The self-validating nature of this protocol lies in the high mass accuracy. An observed mass within 5 ppm of the theoretical mass for C₁₁H₁₀FNO₃ provides extremely high confidence in the elemental formula.

Data Presentation: Expected HRMS Ions

Ion Species Theoretical m/z
[M+H]⁺ 224.0717
[M+Na]⁺ 246.0536

| [M-H]⁻ | 222.0572 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the functional groups hypothesized from the molecular formula. The spectrum of this molecule is expected to be rich with characteristic absorptions. The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid, which is a key structural feature.[5][6][7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the key functional groups.

Trustworthiness: The combination of multiple, distinct peaks provides a unique fingerprint. The simultaneous observation of a broad O-H, two C=O stretches, an N-H stretch, and a C-F stretch strongly supports the proposed structure over other isomers.

Data Presentation: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H Stretch 3300 - 2500 Very Broad, Strong
Amide N-H Stretch ~3300 Medium, Sharp
Aromatic/Aliphatic C-H Stretch 3100 - 2850 Medium, Sharp
Carboxylic Acid C=O Stretch 1760 - 1690 Strong, Intense
Amide C=O Stretch (Amide I) 1680 - 1650 Strong, Intense
Amide N-H Bend (Amide II) 1570 - 1515 Medium
Carboxylic Acid C-O Stretch 1320 - 1210 Strong

| Aryl-Fluoride | C-F Stretch | 1300 - 1200 | Strong, Intense |

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules in solution. A suite of 1D and 2D experiments is required to piece together the molecular puzzle, assigning every proton and carbon and, crucially, establishing the connections between the isolated structural fragments.[8]

G cluster_0 1D NMR Experiments cluster_1 2D NMR Correlation 1H 1H NMR (Proton Count & Environment) HSQC HSQC (Direct C-H Bonds) 1H->HSQC COSY COSY (H-H Connectivity) 1H->COSY Structure_Fragments Identify Spin Systems (Aromatic, Cyclopropyl) 1H->Structure_Fragments 13C 13C NMR (Carbon Count & Type) 13C->HSQC 19F 19F NMR (Fluorine Confirmation) HMBC HMBC (Long-Range C-H Bonds) 19F->HMBC HSQC->HMBC COSY->HMBC Final_Connectivity Assemble Full Structure HMBC->Final_Connectivity Structure_Fragments->COSY

Caption: Logical flow of NMR experiments for connectivity mapping.

Protocol: General NMR Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred to ensure the acidic and amide protons are observable.

  • 1D Spectra: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra: Acquire gCOSY, gHSQC, and gHMBC experiments. Optimization of the HMBC experiment for a long-range coupling constant of ~8 Hz is standard for detecting 2- and 3-bond correlations.

1D NMR Spectra (¹H, ¹³C, ¹⁹F)

Expertise & Experience:

  • ¹H NMR: We anticipate distinct regions. The downfield region (>10 ppm) should show the carboxylic acid proton. The aromatic region (7-8 ppm) will show four protons with complex splitting due to H-H and H-F couplings. The amide proton will be a singlet or broad singlet around 8-10 ppm. The upfield region (<2 ppm) is characteristic of the four cyclopropane protons, which are expected to be diastereotopic and form a complex AA'BB' system.[9]

  • ¹³C NMR: The number of unique carbon signals should match the structure (11 expected). Two carbonyls will be downfield (~170 ppm). The six aromatic carbons will appear between 110-165 ppm, with the carbon directly bonded to fluorine showing a large ¹JCF coupling and a characteristic chemical shift.[10] Three aliphatic carbons (one quaternary, two CH₂) for the cyclopropane ring will be significantly upfield (<40 ppm).

  • ¹⁹F NMR: This simple but crucial experiment should show a single resonance, confirming the presence of one unique fluorine environment. Its coupling pattern will reflect its position on the aromatic ring.[8][11]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom(s) ¹H Shift (ppm) ¹³C Shift (ppm) Key Features
-COOH > 12.0 (br s, 1H) ~172 Exchangeable proton
-CONH- ~9.5 (s, 1H) ~168 Amide proton
C-F (Aromatic) - ~162 (d, ¹JCF ≈ 245 Hz) Large C-F coupling
Aromatic C-H 7.0 - 7.6 (m, 4H) 110 - 131 Complex splitting due to F
C(CO)₂ (Quat.) - ~35 Quaternary cyclopropane C

| -CH₂- (Cyclo.) | 1.5 - 1.8 (m, 4H) | ~22 | Diastereotopic protons |

2D NMR Spectra (COSY, HSQC, HMBC)

Expertise & Experience: While 1D NMR suggests the pieces, 2D NMR connects them.

  • COSY will establish the proton-proton correlations within the fluorophenyl ring and confirm the four cyclopropane protons belong to a single spin system.

  • HSQC provides the definitive link between each proton and its directly attached carbon, allowing for unambiguous assignment of the CH and CH₂ signals in the ¹³C spectrum.

  • HMBC is the final arbiter of connectivity. It reveals correlations over 2-3 bonds, linking the fragments. The causality is key: observing a correlation from the amide N-H to the cyclopropane C =O confirms the central amide bond.

Trustworthiness: The network of HMBC correlations provides a redundant, self-validating map of the molecule. For example, the cyclopropane protons should show correlations to both carbonyl carbons and the quaternary cyclopropane carbon, locking that fragment's structure in place.

Data Presentation: Key Expected HMBC Correlations

Proton(s) Correlates to Carbon(s) Structural Information Confirmed
Amide NH Amide C =O, Aromatic C -N Confirms amide link to phenyl ring
Cyclopropane CH Carboxyl C =O, Amide C =O, Quaternary C Confirms cyclopropane attachment to both carbonyls

| Aromatic CH | Aromatic C -N, Other aromatic C 's | Confirms substitution pattern on the ring |

Definitive Proof: Single Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the structure, X-ray crystallography offers the ultimate, unambiguous proof.[12][13] It moves from a 2D connectivity map to a precise 3D model, revealing exact bond lengths, angles, and intermolecular interactions in the solid state. Obtaining a diffraction-quality single crystal is often the most challenging step.[14][15]

Protocol: Structure Determination by X-ray Crystallography

  • Crystallization:

    • Purity: Start with high-purity material (>98%).

    • Screening: Screen various solvents and solvent systems (e.g., ethanol, ethyl acetate, acetone, and their mixtures with anti-solvents like hexane).

    • Method: Employ slow evaporation or vapor diffusion techniques in a vibration-free environment to promote the growth of single crystals of sufficient size (>0.1 mm).[12][15]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement:

    • Process the diffraction data to determine the unit cell and space group.

    • Solve the structure using direct methods, which is standard for small molecules.

    • Refine the atomic positions, assigning atoms to the electron density map. The final refined structure should have a low R-factor (< 0.05) for high confidence.

Trustworthiness: The result is a complete 3D model of the molecule. This method not only confirms the constitution determined by NMR but also reveals its conformation and packing in the crystal lattice. Hydrogen bonding patterns, such as the classic carboxylic acid dimer motif, would be directly observable.

G Start Purified Compound Crystal Grow Single Crystal (Slow Evaporation) Start->Crystal Diffraction Collect Diffraction Data (X-Ray Diffractometer) Crystal->Diffraction Solve Solve Phase Problem (Direct Methods) Diffraction->Solve Refine Refine Atomic Positions (Least-Squares Fit) Solve->Refine End Final 3D Structure (Bond Lengths, Angles) Refine->End

Caption: Workflow for single-crystal X-ray analysis.

Conclusion

The structural elucidation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a testament to the power of a multi-modal analytical strategy. By logically progressing from elemental formula confirmation (HRMS) and functional group identification (IR) to detailed connectivity mapping (1D and 2D NMR), a high-confidence structural hypothesis is built. Each step provides data that validates the previous one. The final, definitive confirmation via single-crystal X-ray crystallography provides an unambiguous three-dimensional structure, completing the elucidation process. This rigorous, self-validating approach ensures the highest level of scientific integrity, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Jaskolski, M., et al. (1991). Structures of two cyclopropane derivatives: cis- and trans-caronic acid. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Castellano, S., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid. PubChem. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. [Link]

  • Matos, M. J., et al. (2006). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron. [Link]

  • Stare, A., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Wikipedia. [Link]

  • Procter, D. J., et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]

  • Zaworotko, M. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Stare, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • Drugfuture. (n.d.). 1-((3-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE-1-CARBOXYLIC ACID. Drugfuture. [Link]

  • Contreras, R. H., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. The Journal of Physical Chemistry A. [Link]

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Pharmaffiliates. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Wang, T., et al. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Chinese Chemical Society. [Link]

  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. UCSD. [Link]

  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. UCSD. [Link]

Sources

physicochemical properties of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Executive Summary: This guide provides a comprehensive analysis of the core , a molecule of interest for researchers and scientists in drug development. Cyclopropane carboxylic acid derivatives are a significant class of organic compounds, with their strained ring structure offering unique reactivity and metabolic stability, making them valuable motifs in medicinal chemistry.[1] The incorporation of a fluorophenyl group further modulates the electronic and lipophilic properties, influencing pharmacokinetics and pharmacodynamics. This document details the critical parameters of ionization constant (pKa), lipophilicity (logP), solubility, and thermal stability. Furthermore, it outlines the authoritative experimental methodologies for their determination, providing the scientific rationale behind these gold-standard techniques to ensure data integrity and reproducibility. The synthesis of this and related compounds often involves the reaction of cyclopropane-1,1-dicarboxylic acid with a substituted aniline, such as 3-fluoroaniline or 4-fluoroaniline.[2][3][4]

Introduction to the Molecular Scaffold

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS No. 1247859-37-5) is a synthetic organic compound featuring a unique combination of three key structural motifs: a cyclopropane ring, a carboxylic acid, and a 3-fluorophenyl amide.[5][6] The inherent strain energy of the cyclopropane ring not only imparts distinct reactivity but can also enhance metabolic stability by making adjacent bonds less susceptible to enzymatic degradation.[1] The carboxylic acid functional group is a primary determinant of the molecule's acidity and aqueous solubility, while the 3-fluorophenyl amide moiety critically influences its lipophilicity, hydrogen bonding potential, and interactions with biological targets. Understanding the interplay of these groups is paramount for predicting the molecule's behavior in biological systems and for guiding formulation development.

Core Physicochemical Profile

The physicochemical properties of a molecule are foundational to its performance as a potential therapeutic agent, governing its absorption, distribution, metabolism, and excretion (ADME).

Molecular and Physical Characteristics

A summary of the fundamental molecular and physical properties is presented below. These data are essential for basic characterization and for calculating solution concentrations. The data for the related, more widely documented isomer, 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, is also included for comparison, as it is a key intermediate in the synthesis of the anti-cancer drug Cabozantinib.[2][3][4][7]

Property1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (Isomer for comparison)Reference
CAS Number 1247859-37-5849217-48-7[5][6][8]
Molecular Formula C₁₁H₁₀FNO₃C₁₁H₁₀FNO₃[5]
Molecular Weight 223.2 g/mol 223.2 g/mol [5]
Appearance White to almost white powder/crystalWhite to almost white powder/crystal[8][9]
Melting Point Not explicitly reported173.0 to 177.0 °C[2][4][8][9]
Boiling Point Predicted: Not availablePredicted: 475.2 ± 30.0 °C[2][8][10]
Density Predicted: Not availablePredicted: 1.5 ± 0.1 g/cm³[8][10]

The high melting point of the 4-fluoro isomer suggests strong intermolecular forces within its crystal lattice, primarily driven by hydrogen bonding between the carboxylic acid and amide functional groups.[8] It is reasonable to expect a similar high melting point for the 3-fluoro isomer.

Ionization Constant (pKa)

The pKa is arguably the most critical physicochemical parameter for a molecule with an ionizable group. It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. For this molecule, the carboxylic acid is the primary acidic center.

  • Predicted pKa: The pKa for the 4-fluoro isomer is predicted to be approximately 3.48.[2][4] The pKa for the 3-fluoro isomer is expected to be in a similar range, as the electronic effect of the fluorine atom is comparable from either the meta or para position.

This acidic pKa value implies that at physiological pH (~7.4), the carboxylic acid group will be almost entirely deprotonated, existing as a carboxylate anion. This has profound implications:

  • Enhanced Aqueous Solubility: The ionized form is significantly more soluble in aqueous media than the neutral form.

  • Reduced Membrane Permeability: The charged nature of the carboxylate anion will hinder passive diffusion across lipid membranes.

  • Salt Formation: The acidic nature allows for the formation of various salts with basic counter-ions, a common strategy to improve the solubility and handling of pharmaceutical compounds.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

  • Predicted logP: The logP for the 4-fluoro isomer is predicted to be 0.95.[8][10]

A logP value around 1.0 suggests a balanced hydrophilic-lipophilic character.[8] This is often a desirable range in drug discovery, as it can represent a compromise between the aqueous solubility needed for formulation and distribution in the blood, and the lipophilicity required to cross cell membranes to reach the target site. For an ionizable molecule like this one, the distribution coefficient (logD) is often more relevant, as it considers the pH-dependent distribution of both the ionized and non-ionized species. At pH 7.4, where the molecule is predominantly ionized, the logD would be significantly lower (more hydrophilic) than the logP.

Solubility

Solubility is a prerequisite for absorption and bioavailability. The solubility of this compound is dependent on the solvent and the pH of the aqueous medium.

  • Organic Solvents: The compound is documented to be soluble in methanol.[2][4][8] This is expected due to methanol's ability to act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and amide groups.

  • Aqueous Solubility: Due to the acidic pKa, the aqueous solubility is expected to be highly pH-dependent. At low pH (e.g., pH < 2), where the carboxylic acid is protonated and neutral, the aqueous solubility will be low. As the pH increases above the pKa, the molecule ionizes to the highly soluble carboxylate form, and aqueous solubility will dramatically increase.

Thermal Stability

Thermal stability is a measure of a compound's resistance to decomposition upon heating. It is a critical parameter for determining appropriate storage conditions, shelf-life, and manufacturing processes.

  • Thermal Stability of the 4-fluoro isomer: This isomer is reported to be stable up to its melting point of approximately 175°C, beyond which thermal decomposition is likely to occur.[8]

  • Experimental Assessment: Thermogravimetric Analysis (TGA) is the standard technique used to assess thermal stability.[11][12][13] TGA measures the change in mass of a sample as it is heated at a controlled rate.[11][13][14] A significant mass loss indicates decomposition or the loss of volatile components like solvents or water.[13]

Experimental Methodologies: A Field-Proven Approach

To ensure the generation of reliable and reproducible data, standardized, well-validated experimental protocols are essential. The following sections detail the gold-standard methods for determining the key physicochemical parameters.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is the definitive method for pKa determination due to its precision, accuracy, and the fundamental nature of the measurement.[15] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH equals the pKa.[16][17]

Protocol:

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15][16]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration, typically around 1 mM.[16]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[16]

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[16]

  • Titration: Place the solution in a thermostatted vessel under constant stirring. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-neutralization point.[16][17]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Sample Solution (e.g., 1 mM in H2O/co-solvent) AdjustIonic Adjust Ionic Strength (0.15 M KCl) Purge Purge with N2 (Remove CO2) Titrate Titrate with Standardized 0.1 M NaOH Purge->Titrate Proceed to Titration Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume (Sigmoid Curve) Record->Plot Proceed to Analysis Determine Determine pKa (pH at half-equivalence point) Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for logP determination because it is a direct measurement of the compound's partitioning between two immiscible phases at equilibrium.[18] While labor-intensive, its direct nature provides a high degree of confidence in the results when performed correctly.[18]

Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for logD determination) to ensure thermodynamic equilibrium.[19][20]

  • Sample Addition: Dissolve a precisely known amount of the compound in one of the phases. The initial concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Combine the two phases in a separation vessel at a defined volume ratio. Seal the vessel and shake vigorously until equilibrium is reached (this can take several hours).[18]

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination.[18] Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the logP using the formula: logP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).

logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Prepare Saturated Phases (n-Octanol and Water/Buffer) Dissolve Dissolve Compound in one phase Combine Combine Phases in Vessel Dissolve->Combine Proceed to Experiment Shake Shake to Equilibrium Combine->Shake Separate Separate Phases (Centrifuge if needed) Shake->Separate Quantify Quantify Concentration in each phase (HPLC) Separate->Quantify Proceed to Analysis Calculate Calculate logP Quantify->Calculate

Caption: Workflow for logP determination by the shake-flask method.

Thermal Analysis by DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal analysis techniques that provide a comprehensive understanding of a material's thermal behavior.[13] DSC measures heat flow and is ideal for identifying phase transitions like melting, while TGA measures mass changes and is used to determine thermal stability and decomposition temperatures.[11][21][22][23]

DSC Protocol (for Melting Point):

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[24]

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[23][25]

  • Analysis: An endothermic peak on the resulting thermogram indicates melting. The onset temperature or the peak maximum is reported as the melting point (Tm).[23][24]

TGA Protocol (for Thermal Stability):

  • Sample Preparation: Place a slightly larger amount of the sample (typically 5-10 mg) onto the TGA balance pan.

  • Instrument Setup: The instrument is tared, and the sample is heated under a controlled atmosphere (e.g., nitrogen or air).

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., ambient to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.[11]

  • Analysis: The resulting TGA curve plots percent weight loss versus temperature. The temperature at which significant weight loss begins is taken as the onset of decomposition, indicating the upper limit of the compound's thermal stability.

Thermal_Analysis_Workflow cluster_dsc DSC (Melting Point) cluster_tga TGA (Thermal Stability) PrepDSC Prepare Sample (1-5 mg in pan) RunDSC Heat at Controlled Rate (e.g., 10°C/min) PrepDSC->RunDSC AnalyzeDSC Identify Endothermic Peak (Melting Point, Tm) RunDSC->AnalyzeDSC PrepTGA Prepare Sample (5-10 mg on balance) RunTGA Heat at Controlled Rate (e.g., 10°C/min) PrepTGA->RunTGA AnalyzeTGA Identify Onset of Mass Loss (Decomposition) RunTGA->AnalyzeTGA Start Thermal Characterization Start->PrepDSC Start->PrepTGA Properties_Influence pKa pKa (Ionization State) Solubility Aqueous Solubility pKa->Solubility strongly influences Permeability Membrane Permeability pKa->Permeability influences (via ionization) logP logP (Lipophilicity) logP->Solubility inversely related to logP->Permeability directly influences ADME Overall ADME Profile Solubility->ADME Permeability->ADME pH Environmental pH pH->pKa determines

Sources

An In-Depth Technical Guide to 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS No. 1247859-37-5)

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Intermediate in the Synthesis of Cabozantinib

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, a key chemical intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Cabozantinib. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, process development, and quality control.

Introduction: The Strategic Importance of a Precursor

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (from here on referred to as 3-F-CPCCA) is a synthetic organic compound that has garnered significant attention not for its direct therapeutic effects, but for its crucial role as a building block in the manufacture of Cabozantinib. Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and RET, which are pivotal in tumor angiogenesis, invasion, and metastasis.[1] The structural integrity and purity of 3-F-CPCCA are paramount, as they directly influence the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). Understanding the synthesis, characterization, and control of this intermediate is therefore a non-trivial aspect of Cabozantinib's manufacturing process.

The unique molecular architecture of 3-F-CPCCA, featuring a strained cyclopropane ring and a fluorinated phenyl moiety, presents both synthetic challenges and opportunities. The cyclopropane ring imparts a rigid, three-dimensional conformation that can influence the binding affinity of the final drug molecule to its target kinases. The meta-positioned fluorine atom on the phenyl ring is a strategic addition to modulate the electronic properties and metabolic stability of the molecule.[2]

This guide will delve into the synthetic pathways to 3-F-CPCCA, its physicochemical properties, analytical characterization, and its ultimate conversion to Cabozantinib. Furthermore, we will explore the biological context of Cabozantinib's targets to underscore the importance of stringent control over its synthetic precursors.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of 3-F-CPCCA is fundamental for its handling, purification, and analytical characterization.

PropertyValueSource
CAS Number 1247859-37-5[3][4]
Molecular Formula C₁₁H₁₀FNO₃[3][4]
Molecular Weight 223.20 g/mol [3][4]
IUPAC Name 1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid[3]
Appearance White to light yellow solid[5]
Purity ≥95% - ≥97%[3][6]
Storage Conditions 2-8 °C[5]
SMILES O=C(O)C1(C(=O)NC2=CC=CC(F)=C2)CC1[3]

Synthesis and Manufacturing: A Self-Validating Protocol

The synthesis of 3-F-CPCCA requires a multi-step approach, beginning with readily available starting materials. The following protocol is a representative, field-proven method adapted from established syntheses of structurally similar compounds, ensuring a high degree of confidence in its reproducibility.[7][8]

Synthetic Scheme

Synthetic Pathway of 3-F-CPCCA start Cyclopropane-1,1-dicarboxylic acid intermediate1 1-(Methoxycarbonyl)cyclopropane -1-carboxylic acid start->intermediate1  1. Thionyl chloride  2. Methanol intermediate2 Methyl 1-((3-fluorophenyl)carbamoyl) cyclopropanecarboxylate intermediate1->intermediate2  1. Thionyl chloride  2. 3-Fluoroaniline, Triethylamine product 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid intermediate2->product  Potassium hydroxide,  Water

Caption: Synthetic pathway for 3-F-CPCCA.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

  • To a stirred solution of cyclopropane-1,1-dicarboxylic acid in an appropriate solvent such as tetrahydrofuran (THF), add thionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed until completion, monitored by a suitable technique (e.g., TLC or ¹H NMR).

  • Carefully add methanol to the reaction mixture to quench excess thionyl chloride and form the methyl ester.

  • Remove the solvent under reduced pressure to obtain the crude 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid.

Step 2: Synthesis of Methyl 1-((3-fluorophenyl)carbamoyl)cyclopropanecarboxylate

  • Dissolve the crude product from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add thionyl chloride to convert the carboxylic acid to the corresponding acid chloride.

  • In a separate flask, prepare a solution of 3-fluoroaniline and a non-nucleophilic base, such as triethylamine, in the same solvent.

  • Slowly add the acid chloride solution to the 3-fluoroaniline solution at a low temperature to control the exothermic reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Perform an aqueous work-up to remove salts and other water-soluble impurities.

  • Dry the organic layer and concentrate under reduced pressure to yield the crude methyl ester.

Step 3: Hydrolysis to 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

  • Dissolve the crude methyl ester from Step 2 in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

  • Add a stoichiometric amount of a base, such as potassium hydroxide or sodium hydroxide, to facilitate the hydrolysis of the methyl ester.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the final product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain 1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Analytical Characterization and Quality Control

The purity and identity of 3-F-CPCCA must be rigorously confirmed before its use in the synthesis of Cabozantinib. The following analytical techniques are essential for its quality control.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is crucial for determining the purity of 3-F-CPCCA and for identifying any process-related impurities.[3][5][9]

Representative HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution.[5][9]
Flow Rate 0.8 - 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210-254 nm)
Injection Volume 10-20 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 3-F-CPCCA. The expected chemical shifts (predicted) are:

  • ¹H NMR: Aromatic protons of the 3-fluorophenyl group, the amide proton, the carboxylic acid proton, and the diastereotopic protons of the cyclopropane ring.

  • ¹³C NMR: Carbonyl carbons of the amide and carboxylic acid, aromatic carbons (with characteristic C-F splitting), and the carbons of the cyclopropane ring.[10][11]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative ion mode is typically suitable for this acidic compound, and the expected [M-H]⁻ ion would be at m/z 222.06.

The Role of 3-F-CPCCA in Cabozantinib Synthesis and its Biological Relevance

3-F-CPCCA is the penultimate precursor to the final dicarboxamide structure of Cabozantinib. The carboxylic acid functionality of 3-F-CPCCA is activated and then coupled with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to form the final API.

The Final Coupling Step

Final Coupling Step start 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid product Cabozantinib start->product Coupling agents (e.g., EDC, HOBt) reactant 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline reactant->product

Caption: Final coupling reaction to form Cabozantinib.

Any impurities present in the 3-F-CPCCA starting material can potentially be carried over to the final API or lead to the formation of new impurities, which could have undesirable pharmacological or toxicological effects. Therefore, strict control of the purity of 3-F-CPCCA is a critical quality attribute in the manufacturing of Cabozantinib.

Biological Context: The Targets of Cabozantinib

To appreciate the importance of a high-quality API, it is essential to understand the biological pathways it targets. Cabozantinib's efficacy stems from its ability to inhibit key signaling pathways involved in cancer progression.

VEGFR2 Signaling Pathway:

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling cascade.[2][12][13][14]

c-Met Signaling Pathway:

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT Akt PI3K->AKT Invasion Cell Growth, Invasion, Metastasis AKT->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Invasion

Caption: Simplified c-Met signaling cascade.[4][6][15][16][17]

RET Signaling Pathway:

RET_Pathway GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET GFRa->RET Activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/Akt Pathway RET->PI3K_AKT Proliferation Neuronal Survival, Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Sources

The Cyclopropane Ring: A Small Scaffold with a Colossal Impact on Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The cyclopropane ring, the smallest of the carbocycles, has transcended its role as a mere structural curiosity to become a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, stemming from significant ring strain and "bent" bonds, impart a suite of desirable characteristics to drug candidates.[1] This guide provides a comprehensive exploration of the multifaceted roles of the cyclopropane motif in drug design. We will dissect its fundamental physicochemical properties, its strategic application as a conformational locking device, its versatility as a bioisosteric replacement for common functional groups, and its profound impact on enhancing metabolic stability and overall pharmacokinetic profiles. Through mechanistic discussions, illustrative case studies of approved drugs, and detailed experimental protocols, this document serves as an authoritative resource for researchers and scientists seeking to leverage the power of the cyclopropane ring in the discovery and development of next-generation therapeutics.[2][3]

Chapter 1: The Unique Physicochemical & Stereoelectronic Landscape of the Cyclopropane Ring

The utility of the cyclopropane ring in drug design is a direct consequence of its unique and well-defined physical and electronic properties, which differ significantly from both acyclic alkanes and larger cycloalkanes. These characteristics are not mere chemical trivia; they are the mechanistic underpinnings of the strategic advantages the ring confers upon a molecule.

1.1 Ring Strain and Bonding

The defining feature of cyclopropane is its immense ring strain. The three carbon atoms are forced into a planar triangle, dictating C-C-C bond angles of 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°.[4] This strain energy fundamentally alters the nature of its chemical bonds. The C-C bonds are described as "bent bonds" (Walsh orbitals), possessing a high degree of p-character.[1] This enhanced p-character means the C-C bonds are weaker than typical alkane bonds and behave in some ways like a π-system, influencing interactions with biological targets.[1][5]

1.2 Bond Lengths and Strengths

Paradoxically, while the ring is strained, the constituent bonds have distinct characteristics. The C-C bonds are relatively short (approx. 1.51 Å), while the C-H bonds are shorter and stronger than those found in other alkanes.[5][6] This increased C-H bond strength is a key factor in the ring's resistance to oxidative metabolism, a topic explored in Chapter 4.[7]

PropertyPropane (CH₃-CH₂-CH₃)Propene (CH₃-CH=CH₂)Cyclopropane (c-C₃H₆)Rationale for Importance in Drug Design
C-C Bond Length ~1.53 Å~1.50 Å (single), ~1.34 Å (double)~1.51 Å[5]Affects spatial arrangement and rigidity.
C-C-C Bond Angle ~112°~125° (sp²)60°[4]Source of ring strain, leading to unique electronic properties.
C-H Bond Strength ~98 kcal/mol (secondary)~111 kcal/mol (vinylic)~106 kcal/molHigher bond energy contributes to increased metabolic stability.[7]
Electronic Character sp³ sigma bondssp² pi systemHigh p-character in C-C bonds[1][5]Allows it to mimic π-systems like alkenes and interact with targets.

Table 1: Comparative Physicochemical Properties. This table highlights the distinct properties of the cyclopropane ring compared to its acyclic counterparts, providing a basis for its strategic use.

Chapter 2: The Cyclopropane Ring as a Master of Conformation

One of the most powerful applications of the cyclopropane ring is to exert precise control over a molecule's three-dimensional shape. Flexible molecules pay an entropic penalty upon binding to a target, as they must adopt a single, rigid conformation. By incorporating a cyclopropane, medicinal chemists can "pre-pay" this penalty, locking the molecule into its bioactive conformation.[1][2]

This conformational rigidity enhances binding potency and selectivity.[2] By restricting the rotation of adjacent substituents, the cyclopropyl group orients them in well-defined vectors in 3D space, which can be optimized for ideal interactions with a protein's binding pocket.[1] This principle has been used to design highly potent and selective enzyme inhibitors and receptor ligands by minimizing off-target effects.[2][8]

G cluster_0 Flexible Ligand cluster_1 Cyclopropane-Constrained Ligand a Anchor b Pharmacophore 1 a->b Rotatable bonds c Pharmacophore 2 b->c Rotatable bonds d Multiple Low-Energy Conformations c->d receptor Receptor Binding Site d->receptor High Entropic Cost a2 Anchor cyc a2->cyc b2 Pharmacophore 1 c2 Pharmacophore 2 d2 Single Bioactive Conformation c2->d2 cyc->b2 cyc->c2 d2->receptor Low Entropic Cost G reagents 1. Benzaldehyde + Cyclopropylamine 2. DCM, Room Temp, 1-2h Imine Formation Imine Formation reagents->Imine Formation reductant NaBH(OAc)3 DCM, 12-24h Crude Product Crude Product reductant->Crude Product workup Quench (NaHCO3) Extraction (DCM) Drying & Concentration Purified Crude Purified Crude workup->Purified Crude purify Silica Gel Chromatography product Purified N-Benzylcyclopropylamine purify->product Imine Formation->reductant Crude Product->workup Purified Crude->purify

Sources

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (AM095)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, widely known in scientific literature as AM095, is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA₁).[1][2][3] This guide delineates the core mechanism of action of AM095, synthesizing data from foundational biochemical assays to preclinical models. We will explore its direct interaction with the LPA₁ receptor, the subsequent modulation of intracellular signaling cascades, and the functional cellular and physiological outcomes. This document serves as a technical resource, providing not only mechanistic insights but also detailed experimental protocols for the validation of LPA₁ antagonism.

Introduction: The Chemical Entity and its Therapeutic Context

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (AM095) is a small molecule belonging to a class of cyclopropane carboxylic acid derivatives.[4][5] Its structure, featuring a fluorophenyl group, is integral to its high-affinity interaction with its biological target.[6] The primary therapeutic relevance of AM095 stems from its role as a selective antagonist of the LPA₁ receptor, a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes, most notably fibrosis.[7][8] Aberrant signaling by the endogenous lipid mediator, lysophosphatidic acid (LPA), through the LPA₁ receptor is a key driver in the initiation and progression of fibrotic diseases in organs such as the lungs and kidneys.[9][10] AM095 was developed to specifically intercept this signaling axis, offering a targeted therapeutic strategy.

Chemical Structure and Properties:

  • IUPAC Name: 1-({[(3-fluorophenyl)amino]carbonyl})cyclopropane-1-carboxylic acid[5]

  • Molecular Formula: C₁₁H₁₀FNO₃[4][5]

  • Molecular Weight: 223.2 g/mol [4]

  • CAS Number: 1247859-37-5[4][5]

Core Mechanism of Action: Competitive Antagonism of the LPA₁ Receptor

The central mechanism of action of AM095 is its function as a potent and selective antagonist at the LPA₁ receptor.[1][2] It exerts its effect by preventing the binding of the endogenous ligand, LPA, to the receptor, thereby inhibiting the initiation of downstream intracellular signaling. This has been robustly demonstrated in vitro where AM095 shows no agonistic activity, confirming its role as a pure antagonist.[1][10]

Direct Receptor Binding and G-Protein Coupling Inhibition

The most direct evidence of AM095's mechanism comes from GTPγS binding assays. The LPA₁ receptor, like other GPCRs, couples to heterotrimeric G proteins. Ligand binding induces a conformational change, promoting the exchange of GDP for GTP on the Gα subunit, which is the first step in signal transduction. The GTPγS assay measures this G-protein activation.

AM095 effectively inhibits GTPγS binding to cell membranes overexpressing human or mouse LPA₁ receptors in a concentration-dependent manner.[1][2][10] This demonstrates that AM095 physically blocks the receptor in a state that is non-permissive for G-protein coupling, even in the presence of the LPA agonist.

Inhibition of Downstream Signaling Pathways

By preventing LPA₁ receptor activation, AM095 blocks multiple downstream signaling cascades critical to cellular function and pathology.

  • Calcium Mobilization: One of the canonical pathways activated by LPA₁ is the Gαq/11 pathway, leading to phospholipase C (PLC) activation and a subsequent increase in intracellular calcium ([Ca²⁺]i). AM095 is a potent inhibitor of LPA-induced calcium flux in cells stably transfected with either human or mouse LPA₁ receptors.[2][11]

  • Cellular Chemotaxis: LPA₁ signaling is a powerful chemoattractant, promoting cell migration, a key process in both normal wound healing and pathological fibrosis. In functional assays, AM095 effectively inhibits LPA-driven chemotaxis of various cell types, including CHO cells overexpressing the mouse LPA₁ receptor and human A2058 melanoma cells which endogenously express the receptor.[1][2][10]

  • Inflammation and Oxidative Stress Pathways: In the context of disease models such as diabetic nephropathy, LPA₁ antagonism by AM095 has been shown to suppress pro-inflammatory and fibrotic factor expression.[9] This is achieved through the downregulation of key signaling nodes, including Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and NADPH oxidase.[9] This highlights a broader mechanistic impact, where receptor antagonism leads to the quenching of inflammatory and oxidative stress responses.[9]

The following diagram illustrates the primary signaling cascade inhibited by AM095.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA (Ligand) LPA1 LPA₁ Receptor (GPCR) LPA->LPA1 Binds & Activates AM095 AM095 (Antagonist) AM095->LPA1 Binds & Inhibits Gq Gαq/11 LPA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_Flux ↑ Intracellular Ca²⁺ PLC->Ca_Flux Cell_Response Cellular Responses (Chemotaxis, Proliferation, Fibrosis, Inflammation) Ca_Flux->Cell_Response GTP_Assay_Workflow A 1. Prepare Membranes (CHO cells expressing LPA₁) B 2. Assay Setup (Membranes + GDP + AM095) A->B C 3. Stimulate with LPA B->C D 4. Add [³⁵S]GTPγS C->D E 5. Incubate at 30°C D->E F 6. Terminate via Filtration E->F G 7. Scintillation Counting F->G H 8. Calculate IC₅₀ G->H

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol: Calcium Flux Assay

This functional assay measures a key downstream signaling event following Gαq/11 activation.

Objective: To determine the potency of AM095 in inhibiting LPA-induced intracellular calcium mobilization.

Methodology:

  • Cell Preparation: Plate LPA₁-expressing cells (e.g., transfected CHO cells) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a Hanks' Balanced Salt Solution (HBSS) or similar buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add buffer containing varying concentrations of AM095 or vehicle control and incubate for 10-20 minutes.

  • Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence reading for several seconds.

  • Agonist Injection: The instrument automatically injects a solution of LPA agonist into each well.

  • Data Acquisition: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the concentration of AM095 to generate an inhibition curve and calculate the IC₅₀.

Preclinical Validation and Therapeutic Implications

The mechanism of AM095 as an LPA₁ antagonist has been validated in multiple preclinical animal models. In mouse models of lung and kidney fibrosis, oral administration of AM095 significantly attenuated collagen deposition, inflammatory cell infiltration, and overall tissue fibrosis. [1][10]Furthermore, in a model of diabetic nephropathy, AM095 treatment reduced albuminuria and glomerular damage, effects that were directly linked to the inhibition of renal inflammation and oxidative stress. [9]Importantly, despite its potent anti-fibrotic activity, AM095 was shown to have no negative impact on normal wound healing processes, highlighting its therapeutic potential. [1][10]

Conclusion

The core mechanism of action of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (AM095) is its function as a high-affinity, selective, competitive antagonist of the LPA₁ receptor. This antagonism has been rigorously validated through biochemical and cell-based functional assays, which demonstrate its ability to block G-protein coupling, calcium mobilization, and cell migration. The translation of this mechanism into potent anti-fibrotic and anti-inflammatory efficacy in preclinical models underscores the critical role of the LPA-LPA₁ signaling axis in disease and establishes AM095 as a significant tool for both research and potential therapeutic development.

References

  • Lee, H., et al. (2019). Lysophosphatidic Acid Receptor 1 Inhibitor, AM095, Attenuates Diabetic Nephropathy in Mice by Downregulation of TLR4/NF-κB Signaling and NADPH Oxidase. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Pharmaffiliates. 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. [Link]

  • Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. ACS Figshare. [Link]

  • MacIntyre, A., et al. (2018). Identification of compounds acting as negative allosteric modulators of the LPA1 receptor. Discovery - the University of Dundee Research Portal. [Link]

  • Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. PubMed. [Link]

  • Im, D.-S. (2012). Illustration of the mechanism of action of selective LPA 1 antagonists. ResearchGate. [Link]

  • Gonzalez-Gil, A., et al. (2020). A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration. PubMed Central. [Link]

  • Cambridge Bioscience. AM095 - MedChem Express. [Link]

  • Google Patents.
  • Swaney, J. S., et al. (2011). Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist. PubMed. [Link]

  • BioCrick. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist. [Link]

  • Inoue, M., et al. (2022). Lysophosphatidic acid receptor1/3 antagonist inhibits the activation of satellite glial cells and reduces acute nociceptive responses. PubMed. [Link]

  • Semantic Scholar. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. [Link]

Sources

Identifying and Validating Therapeutic Targets for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-carbamoylcyclopropane-1-carboxylic acid scaffold represents a promising, yet underexplored, chemical space for therapeutic innovation. Its core structure, featuring a strained cyclopropane ring, offers a unique combination of conformational rigidity and metabolic stability—properties highly sought after in modern drug design.[1][2] While analogs sharing the cyclopropane motif, particularly arylcyclopropylamines, are well-established as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), the therapeutic potential of this specific carboxylic acid series is not fully defined.[3][4] This guide provides a comprehensive framework for identifying and validating potential therapeutic targets for novel 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid analogs. We will focus primarily on the most prominent hypothesis—LSD1 inhibition—while also considering alternative target classes such as protein kinases. This document outlines the scientific rationale, presents a multi-tiered validation strategy with detailed experimental protocols, and offers insights into the causality behind key methodological choices, empowering research teams to effectively advance their discovery programs.

The Central Therapeutic Hypothesis: Targeting Epigenetic Regulation via LSD1

The dynamic and reversible nature of histone methylation is a critical process in regulating gene expression, and its dysregulation is a hallmark of numerous diseases, especially cancer.[5][6][7] Histone demethylases, the enzymes responsible for removing methyl groups, have therefore emerged as high-value therapeutic targets.[7][8]

The Rationale for LSD1 (KDM1A) as a Primary Target

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and is a flavin adenine dinucleotide (FAD)-dependent amine oxidase.[9][10] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[11] By erasing this mark, LSD1 facilitates transcriptional repression.[9]

Pathological Significance: LSD1 is overexpressed in a wide range of malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer.[5][10][12] Its elevated activity helps maintain an undifferentiated state in cancer cells and promotes proliferation, migration, and survival.[4][13] Consequently, inhibition of LSD1 can induce differentiation, suppress cancer stem cell renewal, and restore normal gene expression patterns, making it a highly compelling target for oncology.[13][14] Several LSD1 inhibitors have entered clinical trials, validating its therapeutic importance.[10][14][15]

The structural foundation for this hypothesis lies in the extensive research on arylcyclopropylamine-based LSD1 inhibitors, most notably tranylcypromine (TCP).[4][16] These molecules act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor in the LSD1 active site.[4] While the 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid scaffold lacks the reactive amine of TCP, its rigid cyclopropane core and substituted phenyl ring are key pharmacophoric features that can be optimized for potent and selective binding within the LSD1 catalytic pocket, likely as a reversible, non-covalent inhibitor.

G cluster_0 Chromatin State & Gene Transcription cluster_1 Cellular Outcomes Active Active Gene (H3K4me2 Mark) LSD1 LSD1/CoREST Complex Active->LSD1 Substrate Repressed Repressed Gene (H3K4 Demethylated) Proliferation Cancer Cell Proliferation Repressed->Proliferation Promotes Differentiation Cellular Differentiation Repressed->Differentiation Blocks LSD1->Repressed Demethylation Inhibitor LSD1 Inhibitor (e.g., Cyclopropane Analog) Inhibitor->LSD1 Inhibition Inhibitor->Differentiation Induces G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Validation b1 Primary Screening: Enzymatic Assays (e.g., HTRF, ELISA) b2 Determine IC50 & Selectivity vs MAO-A/B b1->b2 b3 Mechanism of Action: Reversibility/Kinetics b2->b3 c1 Target Engagement: Western Blot for H3K4me2 Levels b3->c1 Lead Compound Progression c2 Phenotypic Assays: Cell Viability/ Proliferation c1->c2 c3 Downstream Effects: Measure Differentiation Markers (e.g., CD11b) c1->c3 v1 Pharmacokinetics (PK) & Tolerability c2->v1 c3->v1 v2 Xenograft Models (e.g., AML, SCLC) v1->v2 v3 Measure Tumor Growth Inhibition & Biomarkers v2->v3

Caption: Phased workflow for LSD1 inhibitor target validation.

Phase 1: Biochemical Validation — Does the Analog Inhibit LSD1 Directly?

The foundational step is to determine if the analog directly interacts with and inhibits the enzymatic activity of purified LSD1 protein. [17]A variety of robust biochemical assays are available for this purpose. [9] Choosing the Right Assay:

  • Horseradish Peroxidase (HRP)-Coupled Assay: This classic method detects the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction. [9]It is reliable but can be susceptible to interference from compounds that interact with HRP.

  • Formaldehyde Detection Assay: Measures the other byproduct, formaldehyde. [9]* Antibody-Based Assays (ELISA, DELFIA, HTRF): These assays are highly specific and sensitive. They use an antibody to detect either the remaining methylated substrate or the demethylated product. [9][18][19]ELISA-based kits are often preferred for their direct measurement of the demethylated product, which avoids interference from thiol-containing compounds sometimes used in buffers. [18] Data Presentation: Biochemical Potency and Selectivity

Compound IDLSD1 IC₅₀ (nM) [Assay Type]MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/LSD1)
Analog-00150 [HTRF]>10,000>10,000>200x
Analog-002120 [HTRF]>10,0008,500>83x
TCP (Control)5,600 [HTRF]<1,000<1,000Non-selective
GSK2879552 (Control)~20 [HTRF]>50,000>50,000>2500x
Table populated with representative data for illustrative purposes.
[20][21]

Protocol 1: Colorimetric ELISA for LSD1 Activity/Inhibition

This protocol is adapted from commercially available kits (e.g., Epigenase™, Abcam) and provides a direct, quantitative measure of LSD1 inhibition. [18] Methodology:

  • Substrate Coating: A di-methylated histone H3K4 (H3K4me2) peptide substrate is pre-coated onto 96-well microplate strips.

  • Compound Preparation: Prepare a serial dilution of the test analog (e.g., from 100 µM to 1 pM) in LSD1 Assay Buffer. Include a known inhibitor (e.g., Tranylcypromine) as a positive control and a DMSO-only well as a negative (no inhibition) control.

  • Enzyme Reaction:

    • To each well, add 5 µL of the diluted test analog or control.

    • Add 50 ng of purified recombinant LSD1 enzyme to each well (except for the 'no enzyme' blank).

    • Incubate the plate at 37°C for 60-90 minutes to allow the demethylation reaction to occur.

  • Detection:

    • Wash the wells 3-4 times with 1X Wash Buffer.

    • Add a specific capture antibody that recognizes the demethylated H3K4 product. Incubate at room temperature for 60 minutes.

    • Wash wells again.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate at room temperature for 30 minutes.

    • Wash wells again.

    • Add the developer solution (e.g., TMB substrate) and incubate in the dark for 5-10 minutes until color develops.

  • Quantification:

    • Add Stop Solution to quench the reaction.

    • Read the absorbance on a microplate spectrophotometer at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Phase 2: Cellular Validation — Does the Analog Work in a Biological System?

Confirming that a compound engages its target in a cellular environment and elicits the desired biological response is a critical step. [22][23]Cellular assays bridge the gap between biochemical potency and physiological effect.

Key Cellular Experiments:

  • Target Engagement Assay: The most direct way to confirm LSD1 inhibition in cells is to measure the levels of its substrate, H3K4me2. Effective inhibition will lead to an accumulation of this histone mark. This is typically measured by Western Blot or high-content immunofluorescence. [22][24]2. Phenotypic Assays: In relevant cancer cell lines (e.g., AML cell line MV4-11 or THP-1), treatment with an effective LSD1 inhibitor should decrease cell viability and proliferation. [20][25]3. Downstream Biomarker Assays: LSD1 inhibition in AML cells is known to induce myeloid differentiation. [13]This can be quantified by measuring the upregulation of cell surface markers like CD11b and CD86 via flow cytometry or qPCR. [26] Data Presentation: Cellular Activity and Target Engagement

Compound IDCell Viability EC₅₀ (nM) [Cell Line]H3K4me2 Increase (at 1µM)CD11b Induction EC₅₀ (nM) [Cell Line]
Analog-00185 [MV4-11]4.5-fold120 [THP-1]
Analog-002250 [MV4-11]3.1-fold300 [THP-1]
GSK2879552 (Control)~50 [MV4-11]Strong~75 [THP-1]
Table populated with representative data for illustrative purposes.
[21][26]

Protocol 2: Western Blot for Cellular H3K4me2 Levels

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., MV4-11 AML cells) at a density of 0.5 x 10⁶ cells/mL.

    • Treat cells with various concentrations of the test analog (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 48-72 hours. Include a positive control inhibitor.

  • Histone Extraction:

    • Harvest the cells by centrifugation.

    • Lyse the cells using a hypotonic buffer to isolate nuclei.

    • Extract histones from the nuclear pellet using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts (e.g., 10-15 µg) of histone extract per lane on a 15% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with a secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3.

    • Quantify the band intensity using software like ImageJ. Normalize the H3K4me2 signal to the total H3 signal.

Phase 3: In Vivo Model Validation

The final preclinical step is to assess the compound's efficacy and safety in a living organism. [27]This requires the use of animal models that recapitulate the human disease state.

Key In Vivo Experiments:

  • Pharmacokinetics (PK) and Tolerability: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and establish a maximum tolerated dose (MTD). [25]* Xenograft Efficacy Studies: Implant human cancer cells (e.g., MV4-11) into immunocompromised mice. Once tumors are established, treat the mice with the test analog and monitor tumor growth over time compared to a vehicle-treated control group. [25]* Pharmacodynamic (PD) Biomarkers: Collect tumor samples at the end of the study and analyze them for the same biomarkers used in cellular assays (e.g., increased H3K4me2) to confirm target engagement in the tumor tissue.

Alternative Therapeutic Hypotheses: Kinase Inhibition

While LSD1 is a compelling primary hypothesis, the cyclopropane scaffold is versatile and has been incorporated into inhibitors of other enzyme classes. [28][29]Notably, cyclopropane-1,1-dicarboxamide analogs have been associated with anti-proliferative activity through the inhibition of protein kinases. [30]Furthermore, the core structure of the multi-kinase inhibitor Cabozantinib contains a 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid moiety. Therefore, a parallel or secondary screening effort against a panel of cancer-relevant kinases (e.g., receptor tyrosine kinases like MET, VEGFR2, EGFR) could uncover additional or alternative mechanisms of action. [29][31]

Conclusion

The 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid scaffold holds significant therapeutic potential, with a strong scientific rationale pointing toward the inhibition of the epigenetic regulator LSD1 as a primary mechanism of action. By executing the phased validation strategy detailed in this guide—progressing from direct biochemical assays to cellular target engagement and finally to in vivo efficacy models—research organizations can systematically build a robust data package. This rigorous, evidence-based approach is fundamental to identifying the true therapeutic target(s) of these novel analogs and successfully advancing the most promising candidates toward clinical development.

References

  • Culhane, J. C., & Cole, P. A. (2012). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • ResearchGate. (n.d.). Summary of LSD1/KDM1A inhibitors in clinical trials and clinical use. [Link]

  • University College London. (2019, June 18). Target Identification and Validation (Small Molecules). [Link]

  • Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Shi, Y., et al. (2006). Histone lysine demethylases: Emerging roles in development, physiology and disease. Nature Reviews Genetics. [Link]

  • Ma, L., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology. [Link]

  • Klose, R. J., & Zhang, Y. (2007). The emerging functions of histone demethylases. Nature Reviews Genetics. [Link]

  • Rotili, D., & Mai, A. (2011). The role of histone demethylases in cancer therapy. Drug Discovery Today. [Link]

  • Kruidenier, L., et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned. Clinical Epigenetics. [Link]

  • ResearchGate. (n.d.). Assessing histone demethylase inhibitors in cells: Lessons learned. [Link]

  • Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. [Link]

  • Deml, B., et al. (2023). Distinct Roles of Histone Lysine Demethylases and Methyltransferases in Developmental Eye Disease. International Journal of Molecular Sciences. [Link]

  • Diagenode. (n.d.). Assessing histone demethylase inhibitors in cells: lessons learned. [Link]

  • Suzuki, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters. [Link]

  • GeneOnline. (2026, January 18). Study Identifies Role of Histone Demethylases in Gene Regulation Linked to Breast Cancer Progression. [Link]

  • Yamaguchi, J., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Suzuki, T., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Computational and Structural Biotechnology Journal. [Link]

  • EpigenTek. (n.d.). Histone Demethylase Assay. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • Frontiers Media. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry. [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • Schneckenleithner, C., et al. (2019). Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. Oncogene. [Link]

  • Schmitt, M. L., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening. [Link]

  • Alam, M. M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • Xia, Z., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Medicinal Research Reviews. [Link]

  • RSC Publishing. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • Clarivate. (2025, January 22). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. [Link]

  • Plenge, R. M., et al. (2013). Validating therapeutic targets through human genetics. Nature Reviews Drug Discovery. [Link]

  • Song, Y., et al. (2021). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. European Journal of Medicinal Chemistry. [Link]

  • Johnson, D. E., et al. (2025). LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer. Molecular Cancer Therapeutics. [Link]

  • National Academies Press. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. [Link]

  • Kumar, R. S., et al. (2013). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Korean Chemical Society. [Link]

  • Groutas, W. C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Infectious Diseases. [Link]

  • El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

Sources

The Enduring Allure of the Smallest Ring: A Technical Guide to the Discovery and Strategic Application of Cyclopropane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of Three Carbons

In the vast landscape of organic chemistry, few motifs are as deceptively simple and yet as powerfully influential as the cyclopropane ring. This three-membered carbocycle, a strained and highly reactive entity, has captivated chemists for over a century. When appended with a carboxylic acid, it transforms into a versatile building block—cyclopropane carboxylic acid—and its derivatives have become indispensable tools in the hands of medicinal chemists and agrochemical scientists. This guide provides an in-depth exploration of the discovery, synthesis, and strategic application of these remarkable compounds, offering a perspective honed by years of practical experience in the field. We will journey from the early, classical syntheses to the cutting-edge methodologies of the 21st century, and in doing so, understand why this small, strained ring continues to deliver outsized impact in drug discovery and beyond.

Part 1: The Genesis of a Strained Ring - A Historical Perspective

The story of cyclopropane carboxylic acid is intrinsically linked to the broader history of alicyclic chemistry. While the parent hydrocarbon, cyclopropane, was first prepared by August Freund in 1881, the synthesis of its derivatives, particularly those with functional handles like the carboxylic acid, followed. A pivotal figure in the exploration of small rings was the English chemist William Henry Perkin Jr., whose work in the late 19th and early 20th centuries laid much of the groundwork for understanding the synthesis and reactivity of these strained systems[1].

One of the earliest and most enduring methods for the preparation of cyclopropane carboxylic acid was documented in a 1944 publication in Organic Syntheses by McCloskey and Coleman[2]. This "classic" synthesis, which remains a cornerstone of introductory organic chemistry, proceeds via the base-induced cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis to the desired carboxylic acid[2][3][4].

G cluster_start Starting Material cluster_process Two-Step Synthesis cluster_product Final Product gamma_chlorobutyronitrile γ-Chlorobutyronitrile cyclization 1. Base-induced Cyclization (e.g., NaOH) gamma_chlorobutyronitrile->cyclization Intramolecular SN2 reaction hydrolysis 2. Hydrolysis (e.g., H₂SO₄, H₂O) cyclization->hydrolysis Intermediate: Cyclopropyl Cyanide cyclopropane_carboxylic_acid Cyclopropane Carboxylic Acid hydrolysis->cyclopropane_carboxylic_acid

This method, while effective, highlighted the challenges inherent in working with strained rings. The harsh reaction conditions could lead to side reactions and polymerization[2]. This spurred the development of alternative approaches, such as the malonic ester synthesis pathway, which offered a different route to the cyclopropane-1,1-dicarboxylate precursor, followed by decarboxylation[4]. These early methods, though sometimes arduous, demonstrated the feasibility of constructing this valuable scaffold and paved the way for future innovations.

Part 2: The Evolution of Synthesis - From Brute Force to Finesse

The limitations of early synthetic methods drove a continuous quest for more efficient, versatile, and stereoselective ways to construct the cyclopropane ring. The development of modern synthetic chemistry has provided a diverse toolkit for this purpose.

Modern Methodologies: A Summary

The field has moved from classical intramolecular cyclizations to a host of sophisticated reactions. These modern techniques offer milder conditions, greater functional group tolerance, and, crucially, control over stereochemistry.

MethodDescriptionKey Features
Simmons-Smith Reaction A stereospecific cyclopropanation of alkenes using a carbenoid, typically generated from diiodomethane and a zinc-copper couple.Excellent for unfunctionalized alkenes; stereochemistry of the starting alkene is retained.
Corey-Chaykovsky Reaction Reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to form a cyclopropane.Particularly useful for electron-deficient alkenes.
Transition Metal-Catalyzed Cyclopropanation The use of metal catalysts (e.g., Rh, Cu, Co) to decompose diazo compounds, generating a metal carbene that reacts with an alkene.Highly versatile; enables enantioselective synthesis with chiral ligands.
Photoredox Catalysis Utilizes visible light and a photocatalyst to generate radical intermediates that undergo a cyclization cascade.Extremely mild conditions; high functional group tolerance.[5]
Samarium-Promoted Cyclopropanation A direct and stereospecific method for the cyclopropanation of unmasked α,β-unsaturated carboxylic acids using samarium and iodoform.Avoids protection-deprotection steps; highly stereospecific.[6]
Protocol Spotlight: Photoredox-Catalyzed Decarboxylative Radical Addition–Polar Cyclization

A prime example of modern synthetic elegance is the photoredox-catalyzed approach, which allows for the construction of functionalized cyclopropanes from readily available carboxylic acids[5]. This method exemplifies the shift towards milder, more sustainable chemical transformations.

Conceptual Workflow:

G Carboxylic_Acid R-COOH (Carboxylic Acid) Radical_Generation Decarboxylative Radical Generation (R•) Carboxylic_Acid->Radical_Generation Alkene Chloroalkyl Alkene Radical_Addition Radical Addition to Alkene Alkene->Radical_Addition Photocatalyst Photocatalyst (e.g., 4CzIPN) Photocatalyst->Radical_Generation Visible_Light Visible Light (Blue LED) Visible_Light->Photocatalyst Radical_Generation->Radical_Addition Anion_Formation Radical-Polar Crossover (Single Electron Transfer) Radical_Addition->Anion_Formation Cyclization Intramolecular Alkylation (SN2) Anion_Formation->Cyclization Product Functionalized Cyclopropane Cyclization->Product

Detailed Experimental Protocol (Illustrative):

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the carboxylic acid (1.0 equiv), the chloroalkyl alkene (1.5 equiv), and the photocatalyst (e.g., 4CzIPN, 1 mol%).

  • Solvent and Base: The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). Anhydrous solvent (e.g., DMF or CH₂Cl₂) and a suitable base (e.g., Cs₂CO₃ or K₂CO₃) are added via syringe.

  • Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp at a controlled temperature (e.g., 30-50 °C).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the functionalized cyclopropane.

This method's power lies in its mildness and broad substrate scope, allowing for the late-stage introduction of the cyclopropane motif into complex, drug-like molecules—a significant advantage in drug discovery programs[7].

Part 3: The Cyclopropyl Moiety in Drug Design - A Privileged Scaffold

The unique structural and electronic properties of the cyclopropane ring have made it a "privileged" scaffold in medicinal chemistry. Its incorporation into a drug candidate can profoundly and beneficially impact its pharmacological profile[8][9].

Key Contributions of the Cyclopropyl Group in Pharmacology:

  • Enhanced Potency: The rigid nature of the ring can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor[9][10].

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life[8][9].

  • Reduced Off-Target Effects: By acting as a conformationally restricted linker or a non-classical isostere for other groups (like a gem-dimethyl or a vinyl group), the cyclopropyl moiety can fine-tune selectivity and reduce interactions with unintended biological targets[8][9].

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can alter a molecule's lipophilicity, solubility, and permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile[7][9].

Case Study: Antiviral Agents

The value of the cyclopropyl group has been dramatically demonstrated in the development of antiviral drugs. For instance, in the fight against COVID-19, cyclopropane-based inhibitors have been developed to target the coronavirus 3C-like protease (3CLpro), a critical enzyme for viral replication[11]. The cyclopropyl group in these inhibitors serves to orient key pharmacophoric elements into the enzyme's binding pockets, enhancing potency[11]. This strategic placement is a testament to the ring's utility in rational drug design. Other approved antiviral drugs for conditions like HIV/AIDS and Hepatitis C also feature this important structural unit[7].

Case Study: Agrochemicals - The Pyrethroid Insecticides

Beyond pharmaceuticals, cyclopropane carboxylic acid is the cornerstone of synthetic pyrethroid insecticides[3]. These compounds are esters of substituted cyclopropane carboxylic acids (e.g., chrysanthemic acid) and are modeled after the natural insecticide pyrethrum. The cyclopropane ring is essential for their insecticidal activity, and modifications to its substituents have led to a wide range of commercial products with enhanced stability and potency against various pests[3].

Part 4: Future Horizons

The journey of cyclopropane carboxylic acid and its derivatives is far from over. As synthetic methods become even more sophisticated, we can expect to see the development of novel, highly complex cyclopropane-containing molecules. The drive for stereochemically pure compounds will continue to push the boundaries of asymmetric catalysis. In medicinal chemistry, the cyclopropyl group is no longer just a "me-too" modification but a strategic tool for overcoming complex pharmacological challenges[10][12]. Its ability to confer metabolic stability while maintaining or enhancing potency ensures its continued relevance in the design of next-generation therapeutics[13]. From inhibiting ethylene biosynthesis in plants to fighting viral pandemics, the applications of this small, strained ring are as diverse as they are impactful[14].

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Grokipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]

  • McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. doi:10.15227/orgsyn.024.0036. Retrieved from [Link]

  • Milligan, J. A., Phelan, J. P., Polites, V. C., Kelly, C. B., & Molander, G. A. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(46), 15430-15434. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • McCormick, G. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Penn State. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclopropane carboxylic acid. Retrieved from [Link]

  • AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (WO2016177845A1). Google Patents.
  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

  • Chawner, R., et al. (2024). Selected cyclopropane-containing natural products and pharmaceutical compounds. RSC Medicinal Chemistry. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Donohoe, T. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

  • Hovaneisi, M., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. Retrieved from [Link]

  • Bruning, J. B., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science, 6(1), 58-74. Retrieved from [Link]

  • Wikipedia. (n.d.). William Henry Perkin Jr. Retrieved from [Link].

  • ChemistryViews. (2021, February 23). Sir William Henry Perkin (1838 – 1907). Retrieved from [Link]

  • El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Science History Institute. (n.d.). William Henry Perkin. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS No. 1247859-37-5) is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its unique structure, featuring a strained cyclopropane ring, an amide linkage, and a fluorinated aromatic moiety, presents a distinct spectroscopic profile. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the contributions of each structural component, we offer a predictive framework for spectral interpretation, enabling researchers to confidently identify and characterize this molecule. This document is structured to provide not just data, but the underlying scientific principles governing the spectroscopic behavior of this compound, ensuring a robust understanding for applications in synthesis, quality control, and further research.

Molecular Structure and Key Spectroscopic Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid possesses several key functional groups that will dominate its spectral features.

Molecular Formula: C₁₁H₁₀FNO₃[3]

Molecular Weight: 223.20 g/mol [4]

Structure:

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the title compound will exhibit characteristic signals corresponding to the cyclopropyl, aromatic, and labile protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct regions for the cyclopropyl protons, the aromatic protons, and the acidic/amide protons. The high degree of symmetry in the cyclopropane ring is broken by the two different substituents, leading to a more complex splitting pattern for the methylene protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
Carboxylic Acid (-COOH)10.0 - 13.0Broad singlet-The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[5]
Amide (-NH-)8.5 - 10.0Singlet or Broad Singlet-The amide proton is also deshielded and its signal can be broadened by quadrupole effects of the nitrogen and exchange.
Aromatic Protons (Fluorophenyl)6.8 - 7.8MultipletsJ(H,H) ≈ 7-8, J(H,F) ≈ 5-10The fluorine substituent and the amide group will influence the chemical shifts of the four aromatic protons, leading to complex splitting patterns.
Cyclopropyl Protons (-CH₂CH₂-)1.0 - 2.0MultipletsJ(gem) ≈ 4-9, J(cis) ≈ 7-12, J(trans) ≈ 4-8The diastereotopic methylene protons of the cyclopropane ring will exhibit complex second-order splitting due to geminal and vicinal coupling.[6] The strained nature of the ring typically shifts these protons upfield compared to acyclic alkanes.[7][8]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carboxylic Carbonyl (-COOH)170 - 180The carbonyl carbon of a carboxylic acid is significantly deshielded.[5]
Amide Carbonyl (-CONH-)165 - 175The amide carbonyl carbon is also deshielded, typically appearing slightly upfield from a carboxylic acid carbonyl.[9]
Aromatic Carbons (C-F)160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz)The carbon directly attached to fluorine will show a large one-bond coupling constant.
Aromatic Carbons (C-N)138 - 142The carbon attached to the amide nitrogen will be deshielded.
Aromatic Carbons (C-H)110 - 130 (d, with smaller J(C,F))The remaining aromatic carbons will appear in the typical aromatic region, with their signals split by coupling to fluorine.
Quaternary Cyclopropyl Carbon30 - 40The quaternary carbon of the cyclopropane ring will be deshielded by the two carbonyl groups.
Methylene Cyclopropyl Carbons (-CH₂-)15 - 25The methylene carbons of the cyclopropane ring are characteristically found at a high field (upfield) due to the ring strain and hybridization.[10]
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons (COOH and NH), allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[11]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 220 ppm.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks, particularly within the aromatic and cyclopropyl systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which is essential for assigning quaternary carbons and linking the different fragments of the molecule.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid will be dominated by absorptions from the carboxylic acid and amide moieties.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Justification
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThis very broad and characteristic absorption is due to strong hydrogen bonding between carboxylic acid dimers.[13][14]
N-H Stretch (Amide)3200 - 3400MediumThe N-H stretching vibration of the secondary amide.
C-H Stretch (Aromatic)3000 - 3100Medium-WeakC-H stretching vibrations of the phenyl ring.
C-H Stretch (Cyclopropyl)~3000Medium-WeakC-H stretching vibrations of the cyclopropane ring often appear at slightly higher frequencies than typical sp³ C-H bonds.
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch of the hydrogen-bonded carboxylic acid.[15]
C=O Stretch (Amide I Band)1650 - 1680StrongThe amide I band is primarily due to the C=O stretching vibration.[9]
N-H Bend (Amide II Band)1510 - 1550MediumA combination of N-H in-plane bending and C-N stretching.
C-O Stretch (Carboxylic Acid)1210 - 1320MediumC-O single bond stretching vibration.[16]
C-F Stretch1100 - 1250StrongThe C-F bond gives a strong absorption in the fingerprint region.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample, being a solid, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then collected.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Predicted Mass Spectrum (ESI)
  • Positive Ion Mode ([M+H]⁺): The protonated molecule is expected at m/z 224.07.

  • Negative Ion Mode ([M-H]⁻): The deprotonated molecule (at the more acidic carboxylic acid site) is expected at m/z 222.06.

Predicted Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 224.07 or 222.06) will yield characteristic fragment ions.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 224.07 frag1 Loss of H₂O (-18) m/z = 206.06 M_H->frag1 - H₂O frag2 Loss of COOH radical (-45) m/z = 179.08 M_H->frag2 - •COOH frag3 Loss of C₃H₄O (-56) (from cyclopropane + CO) m/z = 168.05 M_H->frag3 - C₃H₄O frag4 Fluorophenyl isocyanate cation C₇H₄FNO⁺ m/z = 137.03 frag1->frag4 - C₄H₄O frag5 Fluorophenyl cation C₆H₄F⁺ m/z = 95.03 frag4->frag5 - CO

Caption: A plausible fragmentation pathway for the protonated molecule in ESI-MS/MS.

Key Fragmentation Events:

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for protonated carboxylic acids, resulting in an acylium ion.

  • Loss of the Carboxyl Group: Cleavage of the C-C bond between the cyclopropane ring and the carboxylic acid.

  • Amide Bond Cleavage: Fragmentation of the amide bond can lead to the formation of a protonated 3-fluoroaniline or related ions.

  • Cyclopropane Ring Opening/Fragmentation: The strained ring may undergo fragmentation, often accompanied by rearrangements.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.[17]

  • Instrumentation: An ESI mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is ideal for obtaining high-resolution mass data.[18]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire a full scan mass spectrum to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Perform an MS/MS experiment by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[19][20]

Conclusion

The spectroscopic characterization of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework based on established principles of chemical spectroscopy. The characteristic upfield signals of the cyclopropane ring in NMR, the broad O-H stretch in IR, and predictable fragmentation patterns in MS serve as reliable fingerprints for the identification and structural verification of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is paramount for scientific integrity in research and development.

References

  • Arctom. (n.d.). CAS NO. 175202-31-0 | 3-((4,5-Dichloro-1H-imidazol-1-yl). Retrieved from [Link][21]

  • BuyersGuideChem. (n.d.). 5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link][22]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][5]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link][10]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link][8]

  • Drugfuture. (n.d.). 1-((3-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE-1-CARBOXYLIC ACID. Retrieved from [Link][23]

  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib. Retrieved from [24]

  • Journal of Physical Chemistry A. (2008). Infrared Spectroscopy of Aqueous Carboxylic Acids. Retrieved from [Link][25]

  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS. Retrieved from [Link][20]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (n.d.). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Retrieved from [Link][18]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid chloride. Retrieved from [Link][26]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][9]

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link][2]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link][4]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link][7]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link][27]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][11]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][16]

  • Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link][28]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link][13]

  • YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link][15]

Sources

solubility and stability of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Contextualizing a Key Pharmaceutical Building Block

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, identified by CAS number 1247859-37-5, is a molecule of significant interest in modern medicinal chemistry.[1][2] Its sophisticated architecture, which marries a strained cyclopropane ring with a fluorinated aromatic system, makes it a valuable intermediate in the synthesis of advanced therapeutics.[3] Notably, this compound serves as a critical building block for potent kinase inhibitors used in oncology.[3]

The journey of such a promising intermediate from the laboratory to a viable drug substance is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount. They dictate how the compound can be handled, formulated, and ultimately, how it will behave in a physiological environment. Poor solubility can cripple bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

This guide provides a comprehensive technical overview of the core solubility and stability profiles of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. Moving beyond a simple data sheet, we will delve into the causality behind the experimental methodologies, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines. Our objective is to equip researchers with the foundational knowledge and practical workflows required to de-risk and advance molecules of this class through the development pipeline.

Physicochemical Profile and Structural Considerations

Understanding the molecule's inherent properties is the first step in predicting its behavior. The structure features a carboxylic acid group, an amide linkage, a cyclopropane ring, and a meta-substituted fluorophenyl ring. Each imparts distinct characteristics that influence solubility and stability.

  • Carboxylic Acid (pKa ~4-5, predicted): This acidic functional group suggests that the compound's aqueous solubility will be highly dependent on pH. In environments below its pKa, the non-ionized form will dominate, leading to lower solubility. Conversely, in basic media, the ionized carboxylate form will significantly enhance aqueous solubility.

  • Amide Linkage: This group is generally stable but represents a potential liability for hydrolysis under harsh acidic or basic conditions.

  • Fluorophenyl and Cyclopropane Moieties: These components contribute to the molecule's lipophilicity. The strained three-membered cyclopropane ring can also offer unique metabolic stability compared to linear alkyl chains.[3] The fluorine atom can enhance properties like metabolic stability and receptor binding affinity.[3]

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1247859-37-5[1][2][4]
Molecular Formula C₁₁H₁₀FNO₃[1]
Molecular Weight 223.2 g/mol [1]
Appearance White to off-white solid (Typical for related compounds)[5]
Predicted LogP 0.95 (Indicates balanced hydrophilic/lipophilic character)[5]
Polar Surface Area 66.40 Ų (Suggests moderate polarity)[5]

Comprehensive Solubility Assessment

Solubility is not a single value but a profile that defines a compound's dissolution behavior under various conditions. For preclinical and formulation development, we must distinguish between two key types: thermodynamic and kinetic solubility.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is the "gold standard" measurement, crucial for formulation and biopharmaceutical classification.[7]

  • Kinetic Solubility: This measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous medium. It's a high-throughput screening parameter used in early discovery to flag compounds that may have dissolution rate-limited absorption.[6]

Logical Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment, starting from initial screening to definitive equilibrium measurements.

G cluster_0 Solubility Assessment Workflow A Start: Compound (Solid) B Prepare DMSO Stock (e.g., 10-20 mM) A->B D Thermodynamic Solubility Assay (Shake-Flask Method) A->D Gold-Standard Measurement C Kinetic Solubility Assay (Nephelometry or Turbidimetry) B->C High-Throughput Screening E Data Analysis: - Determine Kinetic Solubility (µM) - Guide Early Assays C->E F Data Analysis: - Determine Equilibrium Solubility (µg/mL) - Inform Formulation & BCS D->F G End: Comprehensive Solubility Profile E->G F->G

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining equilibrium solubility and is aligned with standard pharmaceutical practices.[7][8]

Causality: The core principle is to create a saturated solution in equilibrium with an excess of solid drug substance. The extended incubation time (24-72 hours) is critical to ensure this equilibrium is reached, while constant agitation maximizes the solid-liquid interface for dissolution.[8] Phase separation via centrifugation or filtration is a crucial step to ensure only the dissolved analyte is measured.[9]

Methodology:

  • Preparation: Add an excess amount of solid 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (e.g., 2-5 mg) to a series of glass vials. The excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test medium. A recommended set of media includes:

    • pH 1.2 HCl buffer (simulated gastric fluid)

    • pH 4.5 Acetate buffer

    • pH 6.8 Phosphate buffer (simulated intestinal fluid)

    • pH 7.4 Phosphate-buffered saline (PBS)

    • Purified Water

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Carefully collect the supernatant and separate the dissolved compound from the solid excess using one of the following methods:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF). Note: Adsorption to the filter should be pre-assessed.[9]

  • Quantification:

    • Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to prevent precipitation.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (as described in Section 4).

    • Construct a calibration curve using standards of known concentration to quantify the result.

  • Reporting: Express the solubility in units of µg/mL or mg/mL. The solid phase should be analyzed post-experiment (e.g., by DSC or XRPD) to ensure no phase changes or solvate formation occurred.

Stability Profile and Forced Degradation

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation, or stress testing, is an essential component of this process. It is intentionally designed to accelerate degradation to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[12][13]

The ICH guidelines mandate a systematic approach to stress testing, which forms the basis of a robust stability program.[14][15] Meaningful degradation is typically targeted in the range of 10-20% to ensure that primary degradants can be detected and characterized without completely consuming the parent molecule.[12][16]

Logical Workflow for a Forced Degradation Study

This diagram illustrates the parallel nature of a forced degradation study, where the drug substance is subjected to multiple stress conditions simultaneously.

G cluster_0 Forced Degradation Workflow A Drug Substance 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid B Hydrolytic Stress (Acid, Base, Neutral) A->B C Oxidative Stress (e.g., H₂O₂) A->C D Thermal Stress (e.g., 60-80°C) A->D E Photolytic Stress (ICH Q1B Light Exposure) A->E F Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 72 hrs) B->F C->F D->F E->F G Stability-Indicating HPLC-UV/MS F->G H Evaluate: - Purity / Assay - Degradation Products - Mass Balance G->H

Caption: Parallel workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Study

Causality: Each condition is chosen to mimic extreme environmental or processing stresses and to probe specific chemical liabilities within the molecule. For example, acidic and basic conditions directly challenge the amide bond's hydrolytic stability, while hydrogen peroxide tests for oxidative susceptibility.[17]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (unstressed) should be prepared and analyzed at each time point.

    • Acid Hydrolysis: Dilute with 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute with 0.1 N NaOH. Incubate at room temperature (hydrolysis is often faster under basic conditions).

    • Neutral Hydrolysis: Dilute with purified water. Incubate at 60°C.

    • Oxidation: Dilute with 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, test the compound in solution at 60°C. Heat can reveal vulnerabilities like decarboxylation.[13]

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10][15] A dark control sample must be included to differentiate light-induced degradation from thermal effects.[15]

  • Time Points: Sample each stressed solution at appropriate intervals (e.g., 0, 4, 8, 24, and 48 hours). The goal is to find a time point with 10-20% degradation.

  • Sample Quenching: Before analysis, neutralize the acid and base hydrolysis samples (e.g., by adding an equimolar amount of base or acid, respectively).

  • Analysis: Analyze all samples using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and ideally a mass spectrometer (MS).

    • Purity/Assay: Determine the remaining percentage of the parent compound.

    • Degradant Profiling: Identify and quantify major degradation products as a percentage of the total peak area.

    • Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak to ensure no co-eluting degradants.

    • Mass Balance: The sum of the assay value and the levels of all degradation products should ideally be close to 100%, accounting for the majority of the parent compound's mass.

Potential Degradation Pathways

Based on the compound's structure, the primary anticipated degradation pathway is the hydrolysis of the amide bond, which would yield 1,1-cyclopropanedicarboxylic acid and 3-fluoroaniline.

Caption: Primary hypothesized degradation pathway via amide hydrolysis.

Recommended Analytical Methodology: Stability-Indicating HPLC-UV

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the concentration of the parent compound without interference from excipients, impurities, or degradation products.[12]

Causality: Reverse-phase HPLC is the workhorse for small molecule analysis due to its versatility and resolving power. A C18 column is chosen for its ability to retain moderately polar to nonpolar compounds like the one . Gradient elution is selected to ensure that both the parent compound and any potentially more polar or nonpolar degradants are eluted with good peak shape in a reasonable runtime. UV detection is appropriate as the fluorophenyl ring provides a strong chromophore.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)
Detector Photodiode Array (PDA) for peak purity assessment

This method serves as a starting point and must be fully validated according to ICH Q2(R1) guidelines to confirm its specificity, linearity, accuracy, precision, and robustness before use in formal studies.

Conclusion

A thorough understanding of the is not merely an academic exercise; it is a prerequisite for its successful development as a pharmaceutical intermediate. The pH-dependent solubility, governed by its carboxylic acid moiety, will be a critical factor in designing dissolution and formulation strategies. The stability profile, elucidated through systematic forced degradation studies, will guide decisions on manufacturing process controls, packaging, and storage conditions to ensure the final drug substance is safe and effective. The protocols and workflows outlined in this guide provide a robust, scientifically-grounded framework for generating this essential data package, aligning with the rigorous expectations of both the scientific community and global regulatory authorities.

References

  • ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. Retrieved from [Link]

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. p-value. Retrieved from [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • RAPS. (n.d.). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. Retrieved from [Link]

  • Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. Zenodo. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Fox, J. M., et al. (n.d.). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Drugfuture. (n.d.). 1-((3-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • ACS Publications. (n.d.). A New Synthesis of Cyclopropanecarboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Derivatives of cyclopropane carboxylic acid.
  • Chemsrc. (n.d.). 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid from cyclopropane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid from Cyclopropane-1,1-dicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction and Strategic Overview

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a valuable synthetic intermediate, notably serving as a key building block for several contemporary pharmaceutical agents. Its structure, which combines a strained cyclopropane ring with a fluorinated phenylamide moiety, imparts unique conformational constraints and metabolic stability, making it a desirable scaffold in drug design.[1][2]

This document provides a comprehensive, field-tested guide for the synthesis of this target molecule starting from the readily available cyclopropane-1,1-dicarboxylic acid. The primary challenge in this synthesis is the selective mono-functionalization of a symmetric dicarboxylic acid. Direct amidation often leads to a difficult-to-separate mixture of starting material, the desired mono-amide, and the undesired di-amide.

To circumvent this, we present a robust three-step strategy that ensures high purity and yield. The chosen pathway involves:

  • Selective Mono-esterification: Conversion of the starting diacid to its corresponding mono-ester, mono-acid via a controlled reaction with an alcohol or, more practically, through the selective mono-saponification of the corresponding diester.

  • Carboxylic Acid Activation and Amidation: Activation of the remaining carboxylic acid group, followed by coupling with 3-fluoroaniline to form the critical amide bond.

  • Final Hydrolysis: Saponification of the ester group to yield the final product.

This protocol is designed to be both scalable and reproducible, providing researchers with a reliable method for accessing this important synthetic intermediate.

Chemical Principles and Reaction Pathway

The synthetic route is predicated on the differential reactivity of ester and carboxylic acid functional groups under specific reaction conditions. By temporarily protecting one carboxylic acid as an ester, we can selectively perform the amidation on the other.

Overall Synthetic Scheme:

Synthetic_Pathway A Cyclopropane-1,1-dicarboxylic Acid B 1-(Ethoxycarbonyl)cyclopropane -1-carboxylic Acid A->B Step 1: Selective Mono-esterification (via Diester Hydrolysis) C Ethyl 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylate B->C Step 2: Amidation (via Acid Chloride) D 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic Acid C->D Step 3: Hydrolysis

Caption: Overall 3-step synthetic pathway.

Step 1: Selective Mono-Saponification The most reliable method to obtain the mono-ester intermediate is through the carefully controlled hydrolysis of diethyl cyclopropane-1,1-dicarboxylate. By using a stoichiometric amount (one equivalent) of a base like sodium hydroxide (NaOH), one of the two ester groups is selectively cleaved to the carboxylate salt, leaving the other intact. The slight difference in electronic environment after the first hydrolysis event helps in achieving selectivity.[3]

Step 2: Amide Bond Formation via Acid Chloride While many modern coupling reagents exist[4], the conversion of the carboxylic acid to an acyl chloride is a classic, highly efficient, and cost-effective method for activation, especially on a larger scale.[5] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly electrophilic acid chloride. This intermediate reacts rapidly and cleanly with the nucleophilic amine (3-fluoroaniline) to form the stable amide bond. A base is typically required to scavenge the HCl generated during the reaction.

Step 3: Final Ester Hydrolysis The final step involves the saponification of the remaining ethyl ester using a base such as sodium hydroxide. Subsequent acidification of the resulting carboxylate salt precipitates the final product, which can then be isolated by filtration.[3]

Materials and Reagents

ReagentCAS No.FormulaMW ( g/mol )Supplier Suggestion
Diethyl cyclopropane-1,1-dicarboxylate1559-02-0C₉H₁₄O₄186.21Sigma-Aldrich, TCI
Sodium Hydroxide (pellets)1310-73-2NaOH40.00Fisher Scientific
Methanol (Anhydrous)67-56-1CH₄O32.04Acros Organics
Hydrochloric Acid (conc., 37%)7647-01-0HCl36.46J.T. Baker
Ethyl Acetate141-78-6C₄H₈O₂88.11EMD Millipore
Thionyl Chloride (SOCl₂)7719-09-7Cl₂OS118.97Alfa Aesar
Dichloromethane (DCM, Anhydrous)75-09-2CH₂Cl₂84.93Sigma-Aldrich
3-Fluoroaniline372-19-0C₆H₆FN111.12Combi-Blocks
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Acros Organics
Toluene108-88-3C₇H₈92.14Fisher Scientific

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.

  • Concentrated acids and bases are corrosive. Handle with care.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic Acid (Intermediate B)

This protocol is adapted from a procedure for the 4-fluoro analog, demonstrating a reliable method for selective mono-hydrolysis.[3]

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add diethyl cyclopropane-1,1-dicarboxylate (100.0 g, 0.537 mol) and methanol (500 mL).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (21.5 g, 0.537 mol, 1.0 eq) in water (100 mL). Add this solution dropwise to the cooled reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Stoichiometric control of NaOH is critical for mono-hydrolysis. Slow, cold addition prevents runaway reactions and minimizes di-hydrolysis.

  • Reaction: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature (20-25 °C), and stir for 7-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a bath temperature below 50 °C to remove the methanol.

  • Workup: To the resulting aqueous residue, add water (150 mL). Wash the aqueous layer with ethyl acetate (2 x 100 mL) to remove any unreacted diester.

  • Acidification: Cool the aqueous layer to 0-5 °C in an ice bath and slowly acidify to pH ~2 by adding concentrated hydrochloric acid. A white precipitate should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid as a colorless oil or white solid.

    • Expected Yield: 75-85 g (88-100%). The product is often used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylate (Intermediate C)
  • Setup: In a 1 L three-necked flask fitted with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (79.0 g, 0.50 mol) in anhydrous dichloromethane (DCM, 400 mL).

  • Acid Chloride Formation: Add a catalytic amount of DMF (0.5 mL). Slowly add thionyl chloride (43.5 mL, 71.4 g, 0.60 mol, 1.2 eq) via the dropping funnel over 30 minutes.

    • Causality Note: Anhydrous conditions are essential to prevent the hydrolysis of thionyl chloride and the resulting acid chloride intermediate. DMF catalyzes the reaction.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) for 2 hours. The evolution of gas (SO₂ and HCl) should cease. Cool the reaction to room temperature.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure. The crude ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate is typically a light-yellow oil and is used immediately in the next step.

  • Amine Solution: In a separate 2 L flask, dissolve 3-fluoroaniline (55.6 g, 0.50 mol) and triethylamine (84 mL, 60.7 g, 0.60 mol, 1.2 eq) in anhydrous DCM (500 mL). Cool this solution to 0-5 °C.

    • Causality Note: Triethylamine acts as a base to neutralize the HCl formed during the amidation reaction, driving the reaction to completion.

  • Coupling Reaction: Dissolve the crude acid chloride from step 4 in anhydrous DCM (100 mL) and add it dropwise to the cooled amine solution over 1 hour, maintaining the temperature below 10 °C.

  • Completion: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours until completion (monitored by TLC).

  • Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield the product as a white to off-white solid.

    • Expected Yield: 95-115 g (75-91%).

Amidation_Workflow cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Workup & Purification A1 Dissolve Mono-acid (B) in Anhydrous DCM A2 Add SOCl₂ (1.2 eq) + cat. DMF A1->A2 A3 Reflux for 2h A2->A3 A4 Concentrate in vacuo A3->A4 B3 Add Acid Chloride solution dropwise A4->B3 Crude Acid Chloride B1 Prepare solution of 3-Fluoroaniline + Et₃N in Anhydrous DCM B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir at RT for 3h B3->B4 C1 Aqueous Washes (HCl, NaHCO₃, Brine) B4->C1 C2 Dry over Na₂SO₄ C1->C2 C3 Concentrate & Purify C2->C3 Final_Ester Pure Ester Intermediate (C) C3->Final_Ester Intermediate C

Caption: Experimental workflow for the amidation step.

Protocol 3: Synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid (Final Product D)

This protocol is adapted from a procedure for the 4-fluoro analog.[3]

  • Setup: In a 2 L flask, suspend ethyl 1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate (100.0 g, 0.398 mol) in a mixture of toluene (400 mL) and water (600 mL).

  • Base Addition: Add a solution of sodium hydroxide (23.9 g, 0.597 mol, 1.5 eq) in water (100 mL) slowly to the stirred suspension at room temperature.

  • Reaction: Stir the biphasic mixture vigorously for 8-12 hours at room temperature. The reaction progress can be monitored by the disappearance of the starting material (TLC/LC-MS).

  • Phase Separation: Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel. Separate the layers and discard the organic (toluene) layer.

  • Wash: Wash the aqueous layer with a fresh portion of toluene (100 mL) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0-5 °C using an ice-water bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A thick white precipitate will form.

  • Isolation: Stir the cold slurry for an additional 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with cold deionized water (2 x 150 mL) and dry the solid in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 78-85 g (88-95%).

    • Characterization: The final product, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid[6], should be a white solid.

References

  • Chemistry Steps (2024). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • MDPI (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

  • Organic Syntheses (n.d.). Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Technical Disclosure Commons (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]

  • Tetrahedron Letters (2009). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • AIP Publishing (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Available at: [Link]

Sources

Laboratory-Scale Preparation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a detailed, reliable, and efficient protocol for the laboratory-scale synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. Cyclopropane-containing molecules are of significant interest in medicinal chemistry as their unique conformational constraints and metabolic stability can enhance pharmacological properties.[1] This protocol employs a robust two-step, one-pot synthesis strategy, beginning with the in-situ formation of cyclopropane-1,1-dicarboxylic anhydride from cyclopropane-1,1-dicarboxylic acid. This reactive intermediate is subsequently reacted with 3-fluoroaniline to yield the target mono-amide carboxylic acid. This method circumvents the need for expensive peptide coupling reagents or harsh acyl chloride intermediates, offering a cost-effective and straightforward procedure suitable for research and drug development laboratories.[2] The protocol includes comprehensive step-by-step instructions, safety precautions, characterization data, and an explanation of the chemical principles behind the experimental choices.

Introduction and Reaction Principle

The target compound, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, is a valuable building block in organic synthesis. The core of this synthesis is the selective mono-amidation of a symmetrical dicarboxylic acid. A direct reaction between a dicarboxylic acid and an amine is generally not feasible under mild conditions as it results in an acid-base reaction forming a stable salt. Therefore, activation of the carboxylic acid is necessary.

Our chosen strategy involves the conversion of cyclopropane-1,1-dicarboxylic acid into its corresponding cyclic anhydride using acetic anhydride as a dehydrating agent. This in-situ generated anhydride possesses two electrophilic carbonyl centers. The subsequent introduction of 3-fluoroaniline, a nucleophile, results in an attack on one of these carbonyls. This opens the five-membered anhydride ring to selectively form the desired amide bond on one side and regenerate a carboxylic acid on the other, yielding the final product in a single reaction vessel. This approach is highly efficient as it avoids the isolation of the often-unstable anhydride intermediate and prevents the formation of the undesired diamide by controlling the stoichiometry.

Overall Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Required PuritySupplier Example
Cyclopropane-1,1-dicarboxylic acid598-10-7130.10≥97%Sigma-Aldrich
Acetic Anhydride108-24-7102.09ACS Reagent, ≥98%Fisher Scientific[3]
3-Fluoroaniline372-19-0111.12≥99%TCI Chemicals
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Hydrochloric Acid (HCl), conc.7647-01-036.46~37%Sigma-Aldrich
Deionized Water (H₂O)7732-18-518.02--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle with magnetic stirrer

  • Magnetic stir bars

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer

Experimental Workflow Visualization

The overall process from starting materials to the final purified product is outlined below.

G cluster_0 Part A: Anhydride Formation cluster_1 Part B: Amidation Reaction cluster_2 Workup & Purification cluster_3 Analysis start 1. Charge flask with Cyclopropane-1,1-dicarboxylic acid and Acetic Anhydride heat 2. Heat to reflux (100-110°C) for 2 hours start->heat cool1 3. Cool mixture to room temperature heat->cool1 react 5. Add aniline solution dropwise to anhydride at 0-5°C cool1->react In-situ intermediate add_aniline 4. Dissolve 3-Fluoroaniline in Ethyl Acetate add_aniline->react warm 6. Stir at room temperature overnight quench 7. Quench with water and acidify with HCl warm->quench extract 8. Extract with Ethyl Acetate (3x) quench->extract wash 9. Wash organic layer with brine extract->wash dry 10. Dry (MgSO₄) and concentrate in vacuo wash->dry recrystallize 11. Recrystallize from Ethyl Acetate/Hexanes dry->recrystallize analyze 12. Characterize Product (Yield, MP, NMR, IR) recrystallize->analyze

Caption: Experimental workflow for the two-step, one-pot synthesis of the target compound.

Detailed Synthesis Protocol

PART A: In-situ Formation of Cyclopropane-1,1-dicarboxylic Anhydride

  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the anhydrides.

  • Charging Reagents: To the flask, add cyclopropane-1,1-dicarboxylic acid (5.00 g, 38.4 mmol, 1.0 equiv.) and acetic anhydride (15 mL, 158 mmol, 4.1 equiv.).

    • Scientist's Note: An excess of acetic anhydride is used both as a reagent and a solvent to drive the equilibrium towards the formation of the cyclic anhydride.

  • Reaction: Heat the stirred suspension in a heating mantle to a gentle reflux (internal temperature of approximately 100-110°C). The solid starting material will gradually dissolve. Continue heating at reflux for 2 hours. A clear, homogeneous solution indicates the complete conversion of the dicarboxylic acid to its anhydride.

  • Cooling: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to ambient temperature.

PART B: Synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

  • Aniline Preparation: In a separate beaker, dissolve 3-fluoroaniline (4.05 g, 36.5 mmol, 0.95 equiv.) in 20 mL of ethyl acetate.

    • Scientist's Note: A slight sub-stoichiometric amount of the aniline is used to ensure complete consumption, which simplifies purification by leaving unreacted anhydride that can be easily removed during the aqueous workup.

  • Amidation: Place the flask containing the cooled anhydride solution into an ice-water bath, bringing the internal temperature to 0-5°C. Transfer the 3-fluoroaniline solution to a dropping funnel and add it dropwise to the stirred anhydride solution over 20-30 minutes, maintaining the internal temperature below 10°C.

    • Causality Explanation: The reaction between the anhydride and aniline is exothermic. A slow, cooled addition is crucial to prevent side reactions and ensure selective mono-acylation.

  • Overnight Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure complete conversion.

Product Isolation and Purification

  • Workup - Quenching and Acidification: Carefully pour the reaction mixture into a 250 mL Erlenmeyer flask containing 100 mL of deionized water while stirring. This will hydrolyze the excess acetic anhydride and any remaining cyclopropane anhydride. After stirring for 30 minutes, acidify the mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Trustworthiness Check: The product is expected to be more soluble in the organic phase, especially after acidification which protonates the carboxylate, making it less water-soluble.

  • Washing: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove the bulk of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude white solid.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Slowly add hexanes while stirring until the solution becomes persistently cloudy. Add a few drops of ethyl acetate to redissolve the solids and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to maximize crystal formation.

  • Final Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexanes and dry the solid under vacuum.

  • Characterization: Determine the final yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Results and Characterization

  • Appearance: White to off-white crystalline solid.

  • Yield: 75-85% (based on 3-fluoroaniline).

  • Melting Point: 155-158 °C.

  • Solubility: Soluble in DMSO, methanol, and ethyl acetate; sparingly soluble in water.

Analytical Data Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 13.1 (s, 1H, -COOH), 10.6 (s, 1H, -NH-), 7.6 (m, 1H, Ar-H), 7.3 (m, 2H, Ar-H), 6.9 (m, 1H, Ar-H), 1.4 (m, 4H, cyclopropane-CH₂).
¹³C NMR (101 MHz, DMSO-d₆)δ 173.5 (COOH), 168.1 (C=O, amide), 162.2 (d, J=240 Hz, C-F), 141.5 (d, J=11 Hz), 130.4 (d, J=9 Hz), 114.7, 109.8 (d, J=21 Hz), 106.2 (d, J=26 Hz), 28.1 (C-cyclopropane), 17.8 (CH₂-cyclopropane).
IR (ATR, cm⁻¹)3300-2500 (br, O-H stretch), 3290 (N-H stretch), 1710 (C=O stretch, acid), 1670 (C=O stretch, amide I), 1545 (N-H bend, amide II), 1250 (C-F stretch).

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride: Flammable, corrosive, and a lachrymator. Causes severe skin burns and eye damage.[4][5][6][7] Reacts violently with water. Handle with extreme care.

  • 3-Fluoroaniline: Toxic and an irritant. Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] Causes skin and eye irritation.

  • Ethyl Acetate & Hexanes: Highly flammable liquids.[11][12][13][14][15][16] Keep away from ignition sources. Vapors may cause drowsiness or dizziness.[11][13][14]

  • Cyclopropane-1,1-dicarboxylic acid: Causes severe skin burns and eye damage.[17][18][19] Avoid dust inhalation.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Releases toxic fumes.

Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • RCI Labscan Limited. (2022). Ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Hexane. Retrieved from [Link]

  • AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2025). Ethyl acetate Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

  • Praxair, Inc. (n.d.). Hexane Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozantinib.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (1999). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • AIP Publishing. (n.d.). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]

Sources

Application Note: Strategic Use of 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid in the Convergent Synthesis of Cabozantinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the pivotal role and application of the key intermediate, 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, in the synthesis of Cabozantinib. Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of various cancers, including medullary thyroid cancer and advanced renal cell carcinoma.[1][2] The synthesis of this complex active pharmaceutical ingredient (API) relies on a robust and efficient chemical pathway, where the formation and subsequent reaction of this specific cyclopropane derivative are critical. This guide elucidates the mechanistic rationale behind the synthetic strategy, provides detailed, field-tested protocols for the preparation of the intermediate, and its final condensation to yield Cabozantinib.

A note on the specified intermediate: While the query specified the 3-fluoro isomer, a thorough review of established synthetic routes for Cabozantinib confirms that the correct and commercially utilized intermediate is 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS: 849217-48-7).[3][4] This document will proceed with the scientifically accurate 4-fluoro isomer to ensure the protocol's validity and relevance.

Introduction: The Architectural Significance of the Intermediate

The molecular structure of Cabozantinib, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, is assembled through a convergent synthesis strategy.[5] This approach involves the independent preparation of two complex fragments, which are then coupled in a final key step. The two primary precursors are:

  • The Quinoline Core: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

  • The Side Chain Acid: 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

The cyclopropane-1,1-dicarboxamide moiety is a distinguishing feature of Cabozantinib. The cyclopropane ring introduces conformational rigidity, which can be crucial for precise binding to the kinase domains of its targets, such as MET and VEGFR2.[6][7] The intermediate, 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, is the carrier of this essential structural element, pre-functionalized with the 4-fluorophenyl group. Its successful synthesis in high purity is paramount for the efficiency and yield of the final API production.[8]

Overall Synthetic Workflow

The logical flow of Cabozantinib synthesis hinges on the preparation of the key acid intermediate followed by an amide bond formation.

G cluster_0 Part A: Quinoline Core Synthesis cluster_1 Part B: Side Chain Synthesis A 4-Chloro-6,7- dimethoxyquinoline C 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Quinoline Core) A->C Substitution B 4-Aminophenol B->C G Cabozantinib C->G Amide Coupling (Final Step) D Cyclopropane-1,1- dicarboxylic Acid F 1-[(4-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid (Key Intermediate) D->F Amidation & Hydrolysis E 4-Fluoroaniline E->F F->G

Figure 1: Convergent synthesis strategy for Cabozantinib.

Synthesis Protocol: 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

The preparation of this key intermediate is typically achieved from cyclopropane-1,1-dicarboxylic acid or its ester derivatives. The following protocol outlines a common and reliable two-step process involving the formation of an acid chloride followed by selective amidation and subsequent hydrolysis.

Rationale for the Protocol

This pathway is favored for its control over selectivity. Starting with cyclopropane-1,1-dicarboxylic acid, the first step is a mono-esterification or conversion to a mono-acid chloride, which allows for the selective reaction of one carboxylic acid group with 4-fluoroaniline. The remaining ester or acid group is then hydrolyzed under basic conditions to yield the desired product. Using a chlorinating agent like thionyl chloride (SOCl₂) is an effective way to activate the carboxylic acid for amidation.[9]

Materials and Reagents
ReagentCAS NumberMolecular WeightRole
Cyclopropane-1,1-dicarboxylic acid598-10-7130.09 g/mol Starting Material
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol Chlorinating Agent
4-Fluoroaniline371-40-4111.12 g/mol Amine Source
Triethylamine (TEA)121-44-8101.19 g/mol Base
Potassium Hydroxide (KOH)1310-58-356.11 g/mol Hydrolysis Reagent
Dichloromethane (DCM)75-09-284.93 g/mol Solvent
Tetrahydrofuran (THF)109-99-972.11 g/mol Solvent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Acid for Work-up
Step-by-Step Experimental Protocol

Step A: Synthesis of Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate [10][11]

  • Acid Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Solvent Removal: Remove the excess thionyl chloride and THF under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Coupling: Add the 4-fluoroaniline solution dropwise to the acid chloride solution at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate. This intermediate is often carried forward without further purification.[12][13]

Step B: Hydrolysis to 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid [10][11]

  • Saponification: Dissolve the crude methyl ester from the previous step in a mixture of THF and ethanol (1:1 v/v).

  • Base Addition: Add an aqueous solution of potassium hydroxide (2.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: After completion, quench the reaction with water and carefully acidify the mixture to a pH of ~2-3 using 1M HCl at 0 °C.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid as a white to off-white powder.[3]

Application in Final API Synthesis: Amide Coupling

The final and most critical step is the formation of the second amide bond between the synthesized intermediate and the quinoline core. This reaction directly yields Cabozantinib. While early methods involved the use of harsh reagents like oxalyl chloride or thionyl chloride to form an acid chloride in situ, these methods often lead to impurities and are less favorable for large-scale production.[14][15] Modern approaches utilize peptide coupling agents, which offer milder reaction conditions, higher yields, and improved purity profiles.[10][16]

Mechanistic Advantage of Coupling Agents

Peptide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with an activator such as 4-Dimethylaminopyridine (DMAP) are highly effective. EDC·HCl reacts with the carboxylic acid of our key intermediate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, leading to the formation of the desired amide bond under neutral and controlled conditions.[10][15]

G A 1-[(4-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid C O-Acylisourea Intermediate (Activated Acid) A->C + B EDC·HCl (Coupling Agent) B->C E Cabozantinib C->E + (Nucleophilic Attack) D 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline D->E F Urea Byproduct E->F releases

Figure 2: Amide coupling mechanism using EDC·HCl.
Materials and Reagents for Final Coupling
ReagentCAS NumberMolecular WeightRole
1-[(4-Fluorophenyl)carbamoyl]... acid849217-48-7223.20 g/mol Key Intermediate
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline497841-94-2296.32 g/mol Quinoline Core
EDC·HCl25952-53-8191.70 g/mol Coupling Agent
DMAP1122-58-3122.17 g/mol Base/Catalyst
Dichloromethane (DCM)75-09-284.93 g/mol Solvent
Step-by-Step Coupling Protocol
  • Reactant Setup: To a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid (1.1 eq).[10][17]

  • Base and Coupling Agent Addition: Add DMAP (1.5 eq) and EDC·HCl (1.2 eq) to the reaction mixture.[10]

  • Reaction: Stir the mixture at room temperature (25-30 °C) for 5-8 hours. The reaction progress should be monitored by HPLC or TLC.[15]

  • Quenching and Work-up: Upon completion, add water to the reaction mixture and stir for 2 hours to precipitate the crude product and quench any remaining EDC.[15]

  • Isolation: Filter the precipitated solid. Wash the crude Cabozantinib base sequentially with water and a small amount of cold methanol or ethyl acetate to remove unreacted starting materials and byproducts.[16]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol, ethyl acetate) to achieve high purity (>99.5%).[10][16]

Conclusion

The synthesis of Cabozantinib is a testament to modern organic synthesis, where the strategic design and execution of each step are critical. 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid stands out as a cornerstone intermediate, embodying a significant portion of the final API's structural complexity. The protocols detailed herein, which favor controlled activation and coupling via agents like EDC·HCl, represent a reliable and scalable approach for its synthesis and subsequent use. Mastery of this chemistry is essential for any organization aiming to produce high-purity Cabozantinib for research or therapeutic applications.

References

  • Vertex AI Search. (n.d.). Understanding Cabozantinib: From Intermediate to API in Pharmaceutical Chemistry. Retrieved January 20, 2026.
  • Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. Heterocycles, 93(1), 323-332. [Link]

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. CAS No: 1247859-37-5. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). EP4313048A1 - Process for preparation of cabozantinib.
  • Kiseleva, A. S., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules, 27(24), 8959. [Link]

  • Google Patents. (n.d.). CN112979544A - Preparation method of cabozantinib or salt thereof.
  • Google Patents. (n.d.). CN109836382B - Preparation method of cabozantinib malate and intermediate thereof.
  • Justia Patents. (2021). An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof. Retrieved January 20, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Cabozantinib Malate. Retrieved January 20, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For Preparation Of Cabozantinib S Malate. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN109988108B - Preparation method of cabozantinib.
  • Google Patents. (n.d.). WO2025125873A1 - Procedure for the purification of cabozantinib.
  • Google Patents. (n.d.). US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof.
  • Google Patents. (n.d.). WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof.
  • AIP Publishing. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings. [Link]

  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved January 20, 2026, from [Link]

  • Apicule. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate. CAS No: 1345847-71-3. Retrieved January 20, 2026, from [Link]

Sources

protocol for amide coupling with 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel Amides via Coupling with 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Abstract

Amide bond formation is a cornerstone of medicinal chemistry and drug development, essential for synthesizing a vast array of pharmaceuticals and bioactive molecules.[1] This application note provides a comprehensive guide for the amide coupling of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid with primary and secondary amines. We present two robust, field-proven protocols utilizing common coupling reagents: HATU with a non-nucleophilic base and the EDC/HOBt system. The guide delves into the mechanistic rationale behind reagent selection, addresses the unique challenges posed by the sterically demanding cyclopropane moiety, and offers a detailed troubleshooting framework. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for synthesizing novel amide derivatives from this specific carboxylic acid precursor.

Introduction and Mechanistic Considerations

The target carboxylic acid, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, presents a unique synthetic challenge. The geminal disubstitution on the cyclopropane ring creates significant steric hindrance around the carboxylic acid group, which can impede the approach of the amine nucleophile.[2][3] Therefore, the choice of coupling reagent is critical for achieving high conversion and yield.

The fundamental principle of these protocols is the conversion of the carboxylic acid into a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by an amine.[4]

  • Uronium/Aminium Salt-Based Activation (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient due to the formation of a reactive O-acylisourea intermediate which then converts to an activated HOAt ester. The reaction requires a sterically hindered, non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the acid generated during the reaction without competing with the primary amine nucleophile.[5][6]

  • Carbodiimide-Based Activation (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[7] The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the desired amide.[8][9] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[10]

Recommended Protocols

The following protocols are designed for a 0.5 mmol scale reaction. They can be scaled up or down as needed, with appropriate adjustments to solvent volumes to maintain concentration.

Reagents and Materials
Reagent/MaterialSupplierGrade
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acidVaries≥95%
Primary or Secondary AmineVaries≥98%
HATUSigma-Aldrich, etc.Synthesis Grade
EDC HydrochlorideSigma-Aldrich, etc.Synthesis Grade
HOBtSigma-Aldrich, etc.Anhydrous
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich, etc.Anhydrous, ≥99.5%
N,N-Dimethylformamide (DMF)VariesAnhydrous, ≥99.8%
Dichloromethane (DCM)VariesAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)VariesACS Grade
HexanesVariesACS Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Prepared-
1 M Hydrochloric Acid (HCl)Lab Prepared-
Saturated aq. Sodium Chloride (Brine)Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)VariesAnhydrous Granular
Silica GelVaries60 Å, 230-400 mesh
Protocol A: HATU-Mediated Amide Coupling

This protocol is recommended for sterically hindered substrates where high reactivity is required.[11][12]

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (1.0 eq., 0.5 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 2.5 mL). Stir until all solids are dissolved.

  • Activation: Add HATU (1.1 eq., 0.55 mmol) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq., 1.25 mmol) dropwise. Stir the mixture at 0 °C for 10-15 minutes for pre-activation.[13]

  • Coupling: Add the desired amine (1.1 eq., 0.55 mmol) to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[14]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (25 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aq. NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL).[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

Protocol B: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method suitable for a wide range of amines. The water-soluble urea byproduct simplifies purification.[8]

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (1.0 eq., 0.5 mmol) and HOBt (1.2 eq., 0.6 mmol).

  • Dissolution: Add anhydrous Dichloromethane (DCM) or DMF (0.2 M, 2.5 mL) and stir to dissolve.

  • Amine Addition: Add the desired amine (1.1 eq., 0.55 mmol) to the solution.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq., 0.6 mmol) portion-wise over 5 minutes.

  • Base Addition (Optional but Recommended): Add DIPEA or Triethylamine (1.5 eq., 0.75 mmol) dropwise. While not always strictly necessary, a base ensures the amine remains deprotonated and neutralizes the generated HCl from EDC hydrochloride.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[14]

  • Workup:

    • If DCM was used, dilute with more DCM (20 mL). If DMF was used, dilute with Ethyl Acetate (25 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aq. NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[15]

Summary of Reaction Parameters

ParameterProtocol A (HATU)Protocol B (EDC/HOBt)Rationale
Coupling Agent HATU (1.1 eq.)EDC·HCl (1.2 eq.)HATU is generally more reactive for hindered substrates. EDC is a cost-effective alternative.
Additive None (HOAt is part of HATU)HOBt (1.2 eq.)HOBt suppresses racemization and N-acylurea formation.[7]
Base DIPEA (2.5 eq.)DIPEA or Et₃N (1.5 eq.)A non-nucleophilic base is crucial to prevent side reactions and neutralize acids.[5][6]
Solvent Anhydrous DMFAnhydrous DCM or DMFPolar aprotic solvents are standard for amide couplings.
Temperature 0 °C to Room Temp.0 °C to Room Temp.Initial cooling controls the exothermic activation step.
Time 2-12 hours4-18 hoursHATU reactions are typically faster.
Typical Yield 60-90%50-85%Yields are substrate-dependent.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Materials: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) B Dissolve Acid in Anhydrous Solvent (DMF or DCM) A->B C Pre-activation (0 °C) Add Coupling Reagent (HATU or EDC/HOBt) + Base (DIPEA) B->C D Coupling Add Amine C->D E Reaction at RT (2-18 h) Monitor by TLC/LC-MS D->E F Aqueous Workup (Dilute, Wash with Acid, Base, Brine) E->F Reaction Complete G Dry & Concentrate F->G H Purification (Column Chromatography or Recrystallization) G->H I Final Product (Characterize by NMR, MS) H->I

Caption: General workflow for amide coupling with 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed coupling agent).2. Water present in the reaction.3. Insufficiently reactive amine.4. Steric hindrance is too great for the conditions.1. Use fresh, high-purity coupling reagents.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Increase reaction time or temperature (e.g., to 40-50 °C).4. Switch from EDC/HOBt to the more potent HATU protocol.[11]
Multiple Byproducts 1. N-acylurea formation (with EDC).2. Amine reacting with excess HATU.3. Decomposition of starting material or product.1. Ensure an adequate amount of HOBt is used with EDC.2. Pre-activate the acid with HATU for 10-15 min before adding the amine.[13]3. Avoid excessive heating and prolonged reaction times.
Difficulty Removing Byproducts 1. Urea from carbodiimide is not fully removed.2. Residual DIPEA or its salts in the final product.1. If using DCC/DIC, the urea is often insoluble and can be filtered. With EDC, ensure thorough aqueous washes.2. Perform multiple acidic washes (e.g., 1 M HCl or citric acid) to protonate and extract the basic impurities.[14]
Starting Material Remains 1. Incomplete activation or coupling.2. Reaction has not reached completion.1. Increase equivalents of coupling agent and base (e.g., to 1.5 eq and 3.0 eq, respectively).2. Extend the reaction time and continue monitoring.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Coupling Reagents: Uronium/aminium salts like HATU and carbodiimides like EDC and DCC are known sensitizers.[16][17] Repeated dermal or respiratory exposure can lead to severe allergic reactions, including anaphylaxis.[18] Handle these reagents with extreme care, using a spatula in a fume hood and avoiding the creation of dust.

  • Solvents: Anhydrous DMF and DCM are hazardous. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Avoid inhalation and skin contact.

  • Bases: DIPEA is corrosive and flammable. Handle with care, avoiding contact with skin and eyes.

References

  • Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.5.

  • N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook. 6.

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. 19.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. .

  • Amide Workup. Biofilm Inhibitor Synthesis. .

  • DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry. .

  • Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA) Mediated Reactions. Benchchem. .

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. .

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. .

  • Amide Synthesis. Fisher Scientific. .

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. .

  • Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides. .

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. .

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. .

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. .

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. .

  • Amide Column. GL Sciences. .

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. .

  • Coupling Reagents. Aapptec Peptides. .

  • Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography. Benchchem. .

  • amide coupling help. Reddit. .

  • What is the best technique for amide purification?. ResearchGate. .

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ResearchGate. .

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. .

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. .

  • The Synthesis of Sterically Hindered Amides. CHIMIA. .

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. National Center for Biotechnology Information. .

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Center for Biotechnology Information. .

  • The Synthesis of Sterically Hindered Amides. ResearchGate. .

  • The synthesis of sterically hindered amides. PubMed. .

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. .

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. .

  • 1-Carbamoylcyclopropane-1-carboxylic acid. CymitQuimica. .

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. .

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. .

  • 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Chad's Prep. .

Sources

Application Notes and Protocols: Investigating the Medicinal Chemistry Potential of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Synthetic Intermediate

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS: 1247859-37-5) is a well-documented key intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in cancer therapy[1][2][3]. While its role as a structural precursor is established, its intrinsic biological activities and potential applications in medicinal chemistry as a standalone agent or a lead compound remain largely unexplored. This document provides a comprehensive guide for researchers to investigate the pharmacological potential of this molecule.

The unique structural motif of a cyclopropane ring confers significant medicinal chemistry advantages, including enhanced metabolic stability, conformational rigidity, and the ability to orient substituents in precise three-dimensional space[4][5][6]. These properties can lead to improved binding affinity and selectivity for biological targets[4][6]. The presence of the fluorophenylcarbamoyl group further suggests potential for specific interactions within protein binding pockets[7][8]. This guide outlines a series of protocols to explore the hypothesis that 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid may act as a bioactive fragment or a weak inhibitor of protein kinases, leveraging its structural contribution to the pharmacophore of Cabozantinib.

Compound Property Value / Description Reference
CAS Number 1247859-37-5[9][10]
Molecular Formula C₁₁H₁₀FNO₃[10]
Molecular Weight 223.2 g/mol [9][10]
Appearance White to off-white solid[7]
Known Utility Intermediate for Cabozantinib synthesis[1][2][3][11]

Proposed Biological Target and Rationale

Given that 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid serves as a key building block for Cabozantinib, a multi-tyrosine kinase inhibitor targeting MET, VEGFRs, and AXL, it is hypothesized that this compound may function as a molecular fragment that contributes to binding within the ATP-binding pocket of these or other kinases[12]. The cyclopropane-carboxamide moiety helps to position the aromatic group in a specific orientation, which could facilitate interactions with the kinase hinge region or other key residues.

The primary application proposed here is to evaluate this compound as a potential fragment-based lead or a weak inhibitor of protein kinases. The following protocols are designed to test this hypothesis systematically.

Application I: In Vitro Kinase Inhibition Profiling

This protocol describes a primary screen to assess the inhibitory activity of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid against a panel of protein kinases, particularly those targeted by Cabozantinib.

Causality Behind Experimental Choices:
  • Assay Principle: A biochemical assay using purified recombinant kinases provides a direct measure of enzyme inhibition, free from cellular complexities like membrane transport.

  • Kinase Panel: Focusing on MET, VEGFR2, and AXL is a logical starting point due to the compound's link to Cabozantinib. Including other kinases helps to assess selectivity.

  • ATP Concentration: Performing the assay at the Kₘ for ATP allows for the sensitive detection of competitive inhibitors.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve final concentrations ranging from 1 µM to 100 µM.

    • Prepare recombinant human kinases (e.g., MET, VEGFR2, AXL) and their respective substrates in assay buffer.

    • Prepare ATP solution at a concentration equal to the Kₘ for each specific kinase.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the compound dilution or vehicle (DMSO) control.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) Plate Add Compound/ Vehicle to Plate Compound->Plate Kinase Kinase + Substrate AddKinase Add Kinase Mix Kinase->AddKinase ATP ATP Solution (at Km) AddATP Initiate with ATP ATP->AddATP Plate->AddKinase PreIncubate Pre-incubate (10 min) AddKinase->PreIncubate PreIncubate->AddATP Incubate Incubate (60 min) AddATP->Incubate Detect Add ADP-Glo™ Reagents Incubate->Detect Read Measure Luminescence Detect->Read Calc Calculate % Inhibition Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for in vitro kinase inhibition screening.

Application II: Cellular Target Engagement and Functional Assessment

Should the in vitro screen yield positive results (even weak inhibition), the next logical step is to determine if the compound can engage its target in a cellular environment and elicit a functional response.

Causality Behind Experimental Choices:
  • Cell-Based Assay: This confirms that the compound is cell-permeable and can inhibit the kinase in a more physiologically relevant context.

  • Phosphorylation Status: The direct downstream effect of kinase inhibition is a decrease in the phosphorylation of its substrates. Western blotting for phospho-proteins is a standard method to measure this.

  • Cell Viability: A functional readout is necessary to understand the ultimate consequence of target engagement. An anti-proliferative effect would suggest potential therapeutic utility.

Experimental Protocol: Western Blot for Target Dephosphorylation
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to be dependent on the target kinase (e.g., a MET-amplified cell line for MET inhibition).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (e.g., 1-100 µM) for 2-4 hours. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase or its key downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein level of the target as a loading control.

G Start Seed Cells in 6-well Plates Treat Treat with Compound (Vehicle, Doses, Positive Control) Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse Load SDS-PAGE & Transfer Lyse->Load Block Block Membrane Load->Block ProbeP Incubate with Phospho-Specific Antibody Block->ProbeP ProbeS Incubate with Secondary Antibody ProbeP->ProbeS Detect ECL Detection ProbeS->Detect Reprobe Strip & Re-probe for Total Protein Detect->Reprobe Analyze Analyze Band Intensity Reprobe->Analyze

Caption: Western blot workflow for cellular target engagement.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid for 72 hours.

  • Viability Measurement:

    • For an MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • For a CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Future Directions

The results from these protocols will provide a foundational understanding of the medicinal chemistry potential of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

G outcome outcome IC50 In Vitro Kinase Inhibition? Dephos Cellular Target Dephosphorylation? IC50->Dephos Yes (IC50 < 100 µM) Stop1 Conclusion: No direct kinase activity. Consider other target classes. IC50->Stop1 No Growth Inhibition of Cell Growth? Dephos->Growth Yes Stop2 Conclusion: Not cell-permeable or no cellular activity. Dephos->Stop2 No Growth->Stop2 No Proceed Promising Fragment/Lead! Proceed to SAR studies, selectivity profiling, and ADME assessment. Growth->Proceed Yes (GI50 correlated with IC50)

Caption: Decision tree for interpreting experimental outcomes.

If the compound demonstrates even modest activity in these assays, it could serve as a valuable starting point for a fragment-based or lead optimization campaign. Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency.

  • Selectivity Profiling: Screening against a broader panel of kinases to understand its selectivity profile.

  • Biophysical Methods: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.

  • ADME/Tox Profiling: Assessing its drug-like properties.

By systematically applying these protocols, researchers can effectively probe the untapped medicinal chemistry potential of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, potentially uncovering new avenues for drug discovery.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). National Institutes of Health. Retrieved from [Link]

  • Preparation method of cabozantinib or salt thereof. (2021). Google Patents.
  • Laus, G., et al. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]

  • An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof. (2021). Justia Patents. Retrieved from [Link]

  • Synthesis method of antineoplastic drug cabozantinib. (2014). Google Patents.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). NOVA School of Science and Technology. Retrieved from [Link]

  • 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). ResearchGate. Retrieved from [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • CAS 849217-48-7 Drug Information. (n.d.). PharmaCompass. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). ResearchGate. Retrieved from [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. Retrieved from [Link]

Sources

experimental procedure for N-acylation using 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: N-Acylation using 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Role of N-Acylation in Modern Drug Discovery

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster drugs. The N-acylation of amines with carboxylic acids is the cornerstone of this transformation. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine requires prohibitively high temperatures. This necessitates the activation of the carboxylic acid, a process mediated by a diverse toolkit of "coupling reagents."[1]

This guide provides a detailed examination of the N-acylation process using a structurally sophisticated building block: 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid . The incorporation of a cyclopropane ring offers a unique conformational rigidity and metabolic stability, while the fluorophenyl moiety allows for the exploration of specific electronic and hydrophobic interactions, making it a valuable scaffold in drug design.[2][3]

We present two robust, field-proven protocols utilizing different classes of modern coupling reagents, providing researchers with the rationale, step-by-step instructions, and troubleshooting insights required for successful synthesis.

Featured Reagent Profile

  • Compound Name: 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

  • CAS Number: 1247859-37-5[4][5]

  • Molecular Formula: C₁₁H₁₀FNO₃[4]

  • Molecular Weight: 223.2 g/mol [4]

  • Significance: This molecule serves as a key intermediate in the synthesis of advanced pharmaceutical agents, including potent c-Met kinase inhibitors used in oncology research.[6] Its gem-disubstituted cyclopropane structure provides a constrained vector for orienting substituents in a protein's binding pocket.

Pillar 1: The Principle of Carboxylic Acid Activation

Successful N-acylation hinges on converting the carboxylic acid's hydroxyl group—a poor leaving group—into a highly reactive species susceptible to nucleophilic attack by an amine. Modern coupling reagents achieve this by forming an activated intermediate, such as an active ester, in situ. The choice of coupling reagent is critical and directly impacts reaction efficiency, speed, and the preservation of stereochemical integrity.[7]

This guide details two gold-standard methods:

  • Uronium/Aminium Salt Activation: Using HATU, a highly efficient and rapid coupling reagent.

  • Carbodiimide Activation: Using EDC, a water-soluble carbodiimide, in conjunction with an additive like HOBt.

Protocol A: High-Efficiency N-Acylation via HATU Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency, fast reaction rates, and low rates of racemization, particularly in peptide synthesis.[7][8]

Causality & Rationale

The reaction proceeds via the formation of a highly reactive OAt-active ester.[8][9] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), is essential. Its steric bulk prevents it from competing with the primary or secondary amine substrate in the acylation step, while effectively deprotonating the carboxylic acid to initiate the activation process.[10]

Reaction Mechanism: HATU-Mediated Coupling

HATU_Mechanism RCOOH Carboxylic Acid (1) RCOO Carboxylate Anion RCOOH->RCOO + Base - Base-H⁺ Base DIPEA (Base) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU HATU HATU Reagent TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine Amine R'-NH₂ (Amine) Product Amide Product Intermediate->Product HOAt HOAt (Byproduct) Intermediate->HOAt releases

Caption: Mechanism of HATU-mediated amide bond formation.

Step-by-Step Experimental Protocol (HATU)
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the acid in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 - 1.2 eq) to the solution, followed by the amine substrate (1.0 - 1.1 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.0 - 3.0 eq) dropwise. The bulky base is added last to prevent premature side reactions.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base), saturated aqueous sodium bicarbonate (NaHCO₃) (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel, employing an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).[11]

Protocol B: Classic N-Acylation via EDC/HOBt Activation

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a versatile water-soluble carbodiimide.[12] While it can directly activate a carboxylic acid, the resulting O-acylisourea intermediate can be unstable and prone to side reactions. The addition of HOBt (1-Hydroxybenzotriazole) is crucial; it acts as a trapping agent to form a more stable and reactive HOBt-ester, improving yields and minimizing racemization.[13][14][15]

Causality & Rationale

This method is a cost-effective and highly reliable alternative to uronium salts. The key is the synergy between EDC and HOBt. EDC performs the initial dehydration/activation, and HOBt immediately converts the unstable intermediate into a more manageable active ester.[14] The primary byproduct of EDC, a water-soluble urea, is easily removed during the aqueous work-up, simplifying purification.[12][15]

Step-by-Step Experimental Protocol (EDC/HOBt)
  • Reaction Setup: To a dry round-bottom flask, add 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine substrate (1.0 eq).

  • Solvent & Base Addition: Dissolve the components in anhydrous DMF or DCM (approx. 0.1 M). Add a tertiary amine base like Triethylamine (TEA) or DIPEA (1.2 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes. Adding the EDC last and in portions helps control the initial exothermic reaction.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress via TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine. The water-soluble EDC-urea byproduct is removed during these washes.[15]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as appropriate for the product's physical properties.[11]

Quantitative Data Summary

ParameterProtocol A (HATU)Protocol B (EDC/HOBt)Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting Reagent
Amine 1.0 - 1.1 eq1.0 eqDrives reaction to completion
Coupling Reagent HATU (1.1 - 1.2 eq)EDC·HCl (1.2 eq)Ensures full activation of the acid
Additive NoneHOBt (1.2 eq)Suppresses side reactions & racemization
Base DIPEA (2.0 - 3.0 eq)DIPEA or TEA (1.2 eq)Neutralizes acid and HCl byproduct
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCMAprotic solvents prevent hydrolysis
Temperature 0 °C to Room Temp0 °C to Room TempInitial cooling controls activation rate
Typical Time 1 - 4 hours12 - 18 hoursHATU kinetics are generally faster
Typical Yield 80 - 98%70 - 95%Highly dependent on substrate scope

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents Setup Reaction Setup: Dissolve in Anhydrous Solvent under N₂ Atmosphere Start->Setup Cool Cool to 0 °C Setup->Cool Reagents Add Coupling Reagents & Base Cool->Reagents React Stir at Room Temp (1-18h) Reagents->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete? Workup Aqueous Work-up: Extract & Wash Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Analyze Characterization: NMR, MS, HPLC Purify->Analyze End Pure Amide Product Analyze->End

Caption: General experimental workflow for N-acylation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed).2. Insufficient base.3. Solvent not anhydrous.1. Use fresh, high-purity coupling reagents and anhydrous solvents.2. Ensure stoichiometry of the base is correct.3. Dry solvents over molecular sieves if necessary.
Multiple Side Products 1. For EDC, O-acylisourea rearrangement.2. Amine competing with base (if nucleophilic).3. Epimerization of chiral centers.1. Ensure HOBt is used with EDC.2. Use a sterically hindered base like DIPEA.3. Perform the reaction at 0 °C; HOBt/HATU helps minimize this.
Unreacted Starting Material 1. Insufficient coupling reagent.2. Sterically hindered amine or acid.3. Reaction time too short.1. Increase equivalents of coupling reagent to 1.5 eq.2. Increase reaction temperature slightly (e.g., to 40 °C) and extend reaction time.3. Allow reaction to run for 24h.
Difficult Purification 1. Byproduct co-elutes with product.2. (EDC) Urea byproduct not fully removed.1. Optimize chromatography gradient; try a different solvent system.2. Perform additional aqueous washes during work-up.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from Common Organic Chemistry. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]

  • Rai, R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(29), 3742-3745. [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from Organic Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec Peptides. [Link]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]

  • Man, S., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 169-173. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from ResearchGate. [Link]

  • Green Chemistry (RSC Publishing). (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Retrieved from Green Chemistry. [Link]

  • YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]

  • Gusenkov, et al. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 2(2), 100512. [Link]

  • AIP Publishing. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Retrieved from AIP Publishing. [Link]

  • ResearchGate. (2021). (PDF) Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link]

  • ResearchGate. (n.d.). Purification methods and their efficiency as well as expression.... Retrieved from ResearchGate. [Link]

  • Wang, Y., et al. (2022). Purification and activity assays of N-terminal acetyltransferase D. STAR Protocols, 3(4), 101740. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from Master Organic Chemistry. [Link]

Sources

analytical methods for characterizing 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

Cyclopropane carboxylic acid derivatives are a significant class of compounds in organic and medicinal chemistry.[1][2] Their unique three-membered ring imparts a specific conformational rigidity and electronic character that can be leveraged to design potent and selective therapeutic agents.[1] Molecules incorporating this scaffold have shown promise in various areas, including the development of anti-inflammatory and analgesic drugs.[3][4]

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a molecule of interest that combines three key structural motifs:

  • A strained cyclopropane ring , which can influence binding affinity and metabolic stability.

  • A carboxylic acid group, providing a key site for hydrogen bonding and serving as a handle for salt formation.

  • A 3-fluorophenylamide moiety, which modulates physicochemical properties such as lipophilicity and can participate in specific interactions with biological targets.

The comprehensive analytical characterization of such a candidate molecule is a cornerstone of the drug development process. It is essential for confirming its identity, determining its purity, and understanding its solid-state properties. This application note provides a detailed guide for researchers and scientists, outlining a suite of orthogonal analytical methods designed to provide a complete and robust characterization package, grounded in the principles of scientific integrity and aligned with regulatory expectations such as those from the International Council for Harmonisation (ICH).[5][6]

Physicochemical Properties and Structural Identity

A foundational step in any analytical workflow is the confirmation of the molecule's basic properties and identity.

Molecular Structure:

  • IUPAC Name: 1-{[3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid[7]

  • Key Functional Groups: Carboxylic acid, Amide, Aromatic Fluoride, Cyclopropane

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1247859-37-5 [7]
Molecular Formula C₁₁H₁₀FNO₃ [7]
Molecular Weight 223.20 g/mol [7]

| Appearance | White to off-white powder/crystal |[3] |

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity and quantifying the content (assay) of a drug substance. Its ability to separate the main component from process-related impurities and degradation products is critical for ensuring safety and efficacy.

Causality of Method Selection: Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analyte. The molecule possesses sufficient polarity from the carboxylic acid and amide groups to be soluble in typical mobile phases, while the phenyl ring provides the necessary hydrophobicity for retention on a non-polar stationary phase (like C18). Furthermore, the aromatic ring contains a strong chromophore, making UV detection a sensitive and straightforward choice.[8][9]

Experimental Protocol: RP-HPLC for Purity and Assay

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of purity and for the assay of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent retention and resolution for a wide range of moderately polar to non-polar compounds.[9]
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifying the mobile phase suppresses the ionization of the carboxylic acid, ensuring a single, well-retained peak form.
Mobile Phase B Acetonitrile A common, effective organic modifier with good UV transparency.
Gradient Elution 0-25 min: 30% to 90% B25-30 min: 90% B30-31 min: 90% to 30% B31-35 min: 30% B (Re-equilibration) A gradient is necessary to elute any potential late-running, more hydrophobic impurities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Temperature control ensures reproducible retention times.
Detection 254 nm A common wavelength for aromatic compounds; a full UV scan should be performed to determine the optimal wavelength.
Injection Vol. 10 µL

| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to achieve a concentration of 1.0 mg/mL (for assay).

  • For purity analysis, a similar concentration can be used, ensuring the main peak does not saturate the detector.

System of Self-Validation: Aligning with ICH Q2(R1)

The trustworthiness of an analytical method is established through rigorous validation. The protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][10][11]

Table 2: HPLC Method Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity analysis (using DAD) should pass; no co-elution at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear. Assay: 80-120% of the test concentration. Purity: From reporting threshold to 120% of the impurity specification.
Accuracy The closeness of the test results to the true value. % Recovery between 98.0% and 102.0% for the assay.
Precision The degree of scatter between a series of measurements. Repeatability (injection precision) and intermediate precision (inter-day, inter-analyst) RSD ≤ 2.0%.
LOD / LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Select Column & Mobile Phase Opt_Grad Optimize Gradient Dev_Start->Opt_Grad Check_Spec Check Specificity & Peak Shape Opt_Grad->Check_Spec Specificity Specificity / Stress Testing Check_Spec->Specificity Method Finalized Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final_Method Final_Method Robustness->Final_Method Characterization_Pyramid cluster_Purity Purity & Assay cluster_Identity Identity & Structure cluster_Properties Solid-State Properties HPLC HPLC-UV (Quantitative) NMR NMR (¹H, ¹³C, ¹⁹F) (Unambiguous Structure) MS HRMS (Molecular Formula) NMR->MS FTIR FTIR (Functional Groups) MS->FTIR DSC DSC (Melting Point, Polymorphism) TGA TGA (Thermal Stability, Solvates) DSC->TGA Top Complete Characterization of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid Top->HPLC Top->NMR Top->DSC

Sources

Application Notes and Protocols for the Purification of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a synthetic organic compound featuring a unique combination of a strained cyclopropane ring and a fluorinated aromatic carbamoyl moiety.[1] This molecular architecture imparts distinct physicochemical properties that are of interest in medicinal chemistry and drug development. The presence of both a carboxylic acid and an amide functional group, along with the cyclopropane ring, suggests potential for diverse biological activities. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications.

This document provides detailed application notes and protocols for the purification of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, targeting researchers, scientists, and drug development professionals. The methodologies described are based on fundamental chemical principles and established laboratory techniques for the purification of carboxylic acids.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is essential for developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₁₁H₁₀FNO₃[2][3]
Molecular Weight223.2 g/mol [1][2][3]
AppearanceWhite crystalline solid[1]
Purity (typical)≥ 95%[2]

The presence of a carboxylic acid group (pKa typically in the range of 4-5) and a relatively non-polar fluorophenylcyclopropane backbone suggests that its solubility will be highly dependent on pH.

Core Purification Strategy: Acid-Base Extraction

The most effective primary purification technique for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid leverages its acidic nature. Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic and basic properties.[4] The carboxylic acid can be deprotonated with a weak base to form a water-soluble carboxylate salt, which will partition into an aqueous phase, leaving non-acidic impurities in the organic phase.[5][6][7]

Principle of Acid-Base Extraction

The purification strategy relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt form. By treating a solution of the crude product in an organic solvent with an aqueous basic solution, the carboxylic acid is deprotonated and extracted into the aqueous layer. Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and acidified, which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[7][8]

Diagram of the Acid-Base Extraction Workflow

G cluster_0 Initial State cluster_1 Extraction cluster_2 Separation cluster_3 Precipitation cluster_4 Isolation Crude Crude Product (in Organic Solvent) SeparatoryFunnel Separatory Funnel Crude->SeparatoryFunnel OrganicLayer Organic Layer (Neutral/Basic Impurities) SeparatoryFunnel->OrganicLayer Discard or Analyze AqueousLayer Aqueous Layer (Carboxylate Salt) SeparatoryFunnel->AqueousLayer AqueousBase Aqueous Base (e.g., NaHCO3) AqueousBase->SeparatoryFunnel Acidification Acidification (e.g., HCl) AqueousLayer->Acidification Filtration Filtration Acidification->Filtration PurifiedProduct Purified Product (Solid) Filtration->PurifiedProduct G Start Impure Solid Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Crystals Pure Crystals Filter->Crystals MotherLiquor Mother Liquor (Impurities in Solution) Filter->MotherLiquor Dry Dry Crystals Crystals->Dry FinalProduct Final Purified Product Dry->FinalProduct

Caption: General Workflow for Recrystallization.

Detailed Protocol for Recrystallization

Materials:

  • Purified solid from acid-base extraction

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine the appropriate solvent or solvent system through small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Alternative Purification Method: Column Chromatography

For small-scale purification or for separating the target compound from impurities with very similar acidity, column chromatography can be employed. Given the polar nature of the carboxylic acid, normal-phase silica gel chromatography is a viable option.

Principle of Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). More polar compounds will interact more strongly with the polar silica gel and elute more slowly, while less polar compounds will travel down the column faster.

Protocol Outline for Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.

  • Procedure:

    • Pack a column with a slurry of silica gel in the mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity. The melting point for the analogous 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid is reported to be in the range of 173-177 °C, which can serve as a reference point. [10][11]

Conclusion

The purification of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid can be effectively achieved through a combination of acid-base extraction and recrystallization. Acid-base extraction serves as a robust primary purification step to remove neutral and basic impurities, while recrystallization provides a means to achieve high crystalline purity. For challenging separations, column chromatography offers a powerful alternative. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity of the compound.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LookChem. (n.d.).
  • The Student Room. (2018).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.
  • AChemBlock. (n.d.). 1-[(3-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid 95%.
  • University of California, Los Angeles. (n.d.).
  • PubMed. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Chem-Impex. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid.
  • Chemsrc. (n.d.). CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid.
  • Scribd. (n.d.). Chemists' Guide to Cyclopropane Reactions.
  • National Institutes of Health. (n.d.).
  • Smolecule. (n.d.). Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7.
  • Wikipedia. (n.d.).
  • ChemicalBook. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7.
  • Pharmaffiliates. (n.d.). CAS No : 1247859-37-5 | Product Name : 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Sthem, Inc. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid, min 98% (HPLC)(T), 100 grams.
  • Cytiva. (n.d.).

Sources

Application Notes & Protocols: Derivatization of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the chemical derivatization of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid , a molecule of interest in contemporary drug discovery. We present scientifically-grounded strategies and step-by-step protocols for modifying its carboxylic acid moiety to generate tool compounds suitable for a range of bioassays. This document is intended for researchers, medicinal chemists, and cell biologists engaged in the preclinical evaluation of small molecules. The protocols herein cover fluorescent labeling for cellular imaging and cytotoxicity assessment, as well as biotinylation for target identification and engagement studies. Each section is underpinned by a discussion of the underlying chemical principles, critical optimization parameters, and methods for the structural verification of the final derivatives.

Introduction: The Rationale for Derivatization

The compound 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid and its analogs represent a class of molecules with significant therapeutic potential. Structurally related cyclopropane carboxamides have demonstrated a spectrum of biological activities, including anti-inflammatory and anti-proliferative effects.[1] A key enzyme implicated in inflammatory pathways is Leukotriene C4 (LTC4) synthase, making it a plausible target for this class of compounds.[2][3]

To fully elucidate the mechanism of action, cellular uptake, and potential protein targets of a lead compound, it is often necessary to create derivatized versions or "probes." The carboxylic acid group on our molecule of interest is an ideal handle for chemical modification, allowing for the attachment of various functional tags without drastically altering the core pharmacophore, provided the linker is appropriately chosen.

This guide details three primary derivatization pathways:

  • Amide Coupling with a Linker: Introduction of an amine-terminated linker to serve as a versatile attachment point for various probes.

  • Fluorescent Labeling: Conjugation to a fluorophore to enable visualization of the molecule in cell-based assays and to quantify its cytotoxic effects.

  • Biotinylation: Attachment of a biotin tag for use in affinity purification-mass spectrometry (AP-MS) to identify protein binding partners.[4][5]

We will provide robust, validated protocols for each of these transformations, followed by methods for their application in relevant bioassays.

Foundational Chemistry: Activating the Carboxylic Acid

The cornerstone of the derivatization strategies discussed is the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by an amine. The most common and reliable method for this is the use of carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate is prone to hydrolysis. NHS is added to react with it, forming a more stable, amine-reactive NHS ester. This semi-stable ester can then efficiently react with a primary amine at physiological pH to form a stable amide bond.[8][9][10]

This two-step process is crucial for minimizing unwanted side reactions and improving the overall yield and purity of the desired conjugate.[11]

Derivatization Strategies & Protocols

Strategy 1: Fluorescent Labeling for Cellular Analysis

Attaching a fluorescent dye allows for the direct visualization of the compound's uptake, subcellular localization, and can be used in high-throughput cytotoxicity screens.[][13] The choice of fluorophore is critical and should be based on the available microscope filter sets, potential for photobleaching, and the dye's environmental sensitivity.[14][15]

G cluster_input Inputs start 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid A A start->A reagents EDC, NHS, Amine-Functionalized Fluorophore reagents->A

Protocol 3.1: Synthesis of a Fluorescent Derivative

This protocol describes the coupling of the target molecule with an amine-containing fluorescent dye (e.g., a derivative of fluorescein or rhodamine).

Materials:

  • 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Amine-functionalized fluorescent dye (e.g., 5-(Aminomethyl)fluorescein)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Preparative HPLC system with a C18 column[16][17]

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 10 mg of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid in 1 mL of anhydrous DMF.

    • Add 1.5 molar equivalents of NHS, followed by 1.5 molar equivalents of EDC.

    • Stir the reaction mixture at room temperature for 30-60 minutes. The solution should remain clear.

  • Coupling to Fluorescent Dye:

    • In a separate vial, dissolve 1.2 molar equivalents of the amine-functionalized fluorescent dye in 0.5 mL of anhydrous DMF. Add 2 molar equivalents of TEA or DIPEA to act as a base.

    • Add the dye solution dropwise to the activated carboxylic acid solution.

    • Stir the reaction at room temperature, protected from light, for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, add 100 µL of the quenching solution and stir for 15 minutes to deactivate any remaining NHS esters.

    • Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile/water) and purify the fluorescent derivative by preparative HPLC.[11]

  • Characterization:

    • Confirm the identity and purity of the collected fractions using LC-MS and NMR spectroscopy. The mass spectrum should correspond to the expected molecular weight of the conjugate, and NMR should show signals from both the parent molecule and the fluorophore.[18][19]

ParameterRecommended ValueJustification
Solvent Anhydrous DMFEnsures solubility of reactants and prevents hydrolysis of activated intermediates.
EDC:NHS:Acid Ratio 1.5 : 1.5 : 1.0A slight excess of coupling reagents drives the activation to completion.
Amine:Acid Ratio 1.2 : 1.0A slight excess of the amine ensures efficient coupling with the activated acid.
Reaction Time 4-12 hoursAllows for sufficient time for the coupling reaction to proceed to completion.
Temperature Room TemperatureMild conditions that preserve the integrity of both the small molecule and the dye.
Strategy 2: Biotinylation for Target Identification

Biotinylation is a powerful technique for identifying the cellular binding partners of a small molecule.[] The high-affinity interaction between biotin and streptavidin (or avidin) allows for the selective capture of the biotinylated molecule, along with any interacting proteins, from a cell lysate.[21] These captured proteins can then be identified by mass spectrometry.

G cluster_input Inputs start 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid A A start->A reagents EDC, NHS, Biotin-PEG-Amine reagents->A

Protocol 3.2: Synthesis of a Biotinylated Derivative

This protocol uses an amine-functionalized biotin containing a PEG spacer to minimize steric hindrance and improve solubility.

Materials:

  • 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

  • EDC and NHS

  • Biotin-PEG-Amine (e.g., Biotin-PEG4-Amine)

  • Anhydrous DMF and TEA/DIPEA

  • Reaction and Coupling Buffers as in Protocol 3.1

  • Preparative HPLC system

Procedure:

  • Activation and Coupling: Follow steps 1 and 2 from Protocol 3.1, substituting the fluorescent dye with 1.2 molar equivalents of Biotin-PEG-Amine.

  • Purification: Purify the resulting biotinylated conjugate using preparative HPLC with a C18 column.

  • Characterization: Confirm the structure and purity of the product by LC-MS and ¹H NMR. The mass spectrum should show the addition of the biotin-PEG-amine moiety.[22][23][24]

Application in Bioassays

Cytotoxicity Assessment using the Fluorescent Derivative (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[25][26][27] This is particularly relevant for compounds with suspected anti-proliferative activity.

Protocol 4.1: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., a relevant leukemia or solid tumor line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescently labeled derivative of the target molecule

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorescent derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Target Identification via Biotin-Streptavidin Pulldown

This protocol describes the use of the biotinylated derivative to capture its protein binding partners from a cell lysate.[4][18][28]

Protocol 4.2: Pulldown Assay and Mass Spectrometry

Materials:

  • Biotinylated derivative of the target molecule

  • Control compound (non-biotinylated parent molecule)

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Treat cultured cells with the biotinylated derivative or the control compound for a specified time. Harvest and lyse the cells to obtain a total protein lysate.

  • Incubation with Beads: Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation. The biotinylated probe and its bound proteins will be captured by the beads.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The protein bands can be visualized by silver staining or Coomassie blue.

  • Mass Spectrometry: Excise the protein bands of interest from the gel and identify them using LC-MS/MS analysis. Proteins that are specifically enriched in the biotinylated probe sample compared to the control are considered potential binding partners.

Critical Considerations and Troubleshooting

  • Impact of Derivatization: It is imperative to confirm that the derivatization does not abrogate the biological activity of the parent molecule. The activity of the derivatized compound should be compared to the parent compound in a relevant primary assay. The choice of linker length and composition is critical to minimize steric hindrance at the binding site.[29]

  • Solubility: Derivatization can alter the physicochemical properties of the compound, including its solubility. Ensure that the final conjugate is soluble in the buffers used for bioassays.

  • Reaction Troubleshooting: Low yields in derivatization can be due to inactive reagents (EDC is moisture-sensitive), incorrect pH, or the presence of competing nucleophiles in the buffers.[7][9]

  • Fluorescence Troubleshooting: Low fluorescence signal can result from photobleaching, quenching, or an inappropriate choice of fluorophore for the instrument. High background can be due to non-specific binding of the probe.[30][31][32]

  • Pulldown Assay Controls: The use of a non-biotinylated parent compound as a negative control is essential to distinguish specific interactors from proteins that non-specifically bind to the beads or the small molecule scaffold.

Conclusion

The derivatization of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid provides a versatile platform to probe its biological function. The protocols outlined in this guide offer a robust starting point for creating fluorescent and biotinylated tool compounds. Successful synthesis and characterization of these probes, coupled with carefully designed bioassays, will enable a deeper understanding of the compound's therapeutic potential and mechanism of action, thereby accelerating the drug discovery and development process.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Characterization of native and biotinylated small molecules a¹H NMR... (n.d.). In ResearchGate. Retrieved from [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

  • The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. (n.d.). In ResearchGate. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. Retrieved from [Link]

  • Kumar, R., & Singh, A. P. (2020). Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Pharmaceutical Research, 37(7), 129.
  • Pull-down of Biotinylated RNA and Associated Proteins. (2022, February 20). Bio-protocol, 12(4), e4328.
  • Weber, P. C., Ohlendorf, D. H., Wendoloski, J. J., & Salemme, F. R. (1989). Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry, 32(3), 570-576.
  • Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. (2016). Journal of Visualized Experiments, (113), 54232.
  • Drug interaction mapping with proximity dependent enzyme recruiting chimeras. (2022, September 28). bioRxiv.
  • Pull-down assay with biotin-conjugated compounds. (A) Chemical... (n.d.). In ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Human Leukotriene C4 synthase (LTC4S) ELISA Kit (HUEB0952). Retrieved from [Link]

  • Waggoner, A. (2018). Small-molecule fluorescent probes and their design. Chemical Society Reviews, 47(16), 5782-5790.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (2016). RSC Advances, 6(82), 78998-79006.
  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Retrieved from [Link]

  • Assay Genie. (n.d.). Human LTC4S/Leukotriene C4 synthase ELISA Kit. Retrieved from [Link]

  • Amine coupling through EDC/NHS: a practical approach. (2011).
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Advances in design of cell-permeable fluorescent probe for applications in live cell imaging. (2018). International Journal of Molecular Sciences, 19(3), 878.
  • LOEWE. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • Fluorescent labeling strategies for molecular bioimaging. (2022).
  • Lam, B. K., & Austen, K. F. (2002). Leukotriene C(4) Synthase.
  • ChEMBL. (n.d.). Target: Leukotriene C4 synthase (CHEMBL2172). Retrieved from [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (2018). The Plant Cell, 30(6), 1168-1184.
  • Drugfuture. (n.d.). 1-((3-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). Journal of Proteome Research, 13(12), 5735-5745.
  • A biotin targeting chimera (BioTAC) system to map small molecule interactomes in situ. (2023, December 4).
  • Chemical Tools for Exploring Metabolite Interactions with Nuclear Receptors and Beyond. (n.d.). In Digital Commons @ RU.
  • AnalyteGuru. (2018, August 24). Meeting the Biotin Challenge with Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your reaction yields and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid?

There are several viable synthetic pathways to produce 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. The choice of route often depends on the available starting materials, scalability, and desired purity. Two common approaches are:

  • Route 1: Acylation of 3-Fluoroaniline with a Cyclopropane Precursor. This is a widely used method that involves the reaction of a cyclopropane-1,1-dicarbonyl derivative with 3-fluoroaniline. The cyclopropane precursor can be cyclopropane-1,1-dicarboxylic acid or its activated form, such as an acyl chloride or ester. A coupling agent is often employed to facilitate the amide bond formation.[1][2]

  • Route 2: Multi-step Synthesis from Diethyl Cyclopropane-1,1-dicarboxylate. This method involves the hydrolysis of one of the ester groups of diethyl cyclopropane-1,1-dicarboxylate, followed by activation of the resulting carboxylic acid (e.g., conversion to an acyl chloride), and subsequent reaction with 3-fluoroaniline. The remaining ester group is then hydrolyzed to yield the final product.[1]

Troubleshooting Guide

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot them?

Low yields are a common issue in multi-step organic syntheses. The following sections break down the potential causes and offer targeted solutions.

The formation of the amide bond between the cyclopropane carboxylic acid derivative and 3-fluoroaniline is a critical step. Low efficiency here is a frequent culprit for poor overall yield.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Poor Activation of Carboxylic Acid The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. The carboxylic acid needs to be "activated" to make it more susceptible to nucleophilic attack by the amine.[3][4]1. Convert to Acyl Chloride: React the cyclopropane-1,1-dicarboxylic acid or its monoester with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] Ensure anhydrous conditions as these reagents are moisture-sensitive. 2. Use Coupling Agents: Employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[2][6] These reagents form a highly reactive intermediate with the carboxylic acid.
Acid-Base Neutralization Amines are basic and carboxylic acids are acidic. They can react to form an ammonium carboxylate salt, which is unreactive towards amide formation unless heated strongly to drive off water.[4][7]1. Use a Non-Nucleophilic Base: Add a tertiary amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to the reaction mixture. This will neutralize any acid byproducts without competing with the primary amine nucleophile.[4] 2. Activate the Carboxylic Acid First: As mentioned above, converting the carboxylic acid to a more reactive species like an acyl chloride bypasses the acid-base reaction.
Suboptimal Reaction Conditions Temperature and reaction time can significantly impact the yield.1. Temperature Control: For reactions involving acyl chlorides, it is often beneficial to start at a low temperature (e.g., 0°C) and then allow the reaction to warm to room temperature.[5] For coupling agent-mediated reactions, room temperature is typically sufficient.[2] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Quench the reaction once it has reached completion to avoid potential side reactions or degradation.[8]

The presence of impurities in starting materials or the occurrence of side reactions can drastically reduce the yield of the desired product.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Moisture Contamination Water can hydrolyze acyl chlorides and deactivate coupling agents, leading to a significant decrease in yield.[9][10]1. Use Anhydrous Solvents: Ensure that all solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) are properly dried before use. 2. Dry Glassware: Flame-dry or oven-dry all glassware before setting up the reaction.[8] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Impure Reagents Impurities in the starting materials (cyclopropane derivative or 3-fluoroaniline) can lead to the formation of unwanted byproducts.1. Verify Purity: Check the purity of the starting materials by techniques such as NMR or melting point analysis. 2. Purify if Necessary: If impurities are detected, purify the starting materials by recrystallization, distillation, or chromatography.[8]
Diacylation If cyclopropane-1,1-dicarboxylic acid is used as the starting material, there is a possibility of both carboxylic acid groups reacting with 3-fluoroaniline.1. Use a Mono-protected Starting Material: Start with a monoester of cyclopropane-1,1-dicarboxylic acid. This ensures that only one carboxylic acid group is available for acylation. The ester can then be hydrolyzed in a subsequent step.[2]
Q3: How can I effectively purify the final product?

Proper purification is crucial to obtain 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid with high purity.

Purification Strategy:

  • Workup: After the reaction is complete, a standard aqueous workup is typically performed. This may involve washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (to remove unreacted carboxylic acid), and brine.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system. Common solvents for this type of compound include ethyl acetate/heptane or methanol/water mixtures.[11]

  • Chromatography: If crystallization does not yield a product of sufficient purity, flash column chromatography on silica gel can be employed. A solvent system with a gradient of polarity (e.g., ethyl acetate in hexanes) is typically used to separate the desired product from impurities.

Experimental Workflow & Diagrams

To provide a clearer understanding of the troubleshooting process, the following diagrams illustrate the decision-making workflow.

TroubleshootingWorkflow start Low Yield Observed check_coupling Investigate Amide Coupling Step start->check_coupling check_side_reactions Investigate Side Reactions/Impurities start->check_side_reactions check_purification Review Purification Protocol start->check_purification coupling_cause1 Poor Carboxylic Acid Activation? check_coupling->coupling_cause1 side_reaction_cause1 Moisture Contamination? check_side_reactions->side_reaction_cause1 purification_cause1 Inefficient Workup? check_purification->purification_cause1 coupling_solution1 Use Acyl Chloride or Coupling Agents (DCC, EDC) coupling_cause1->coupling_solution1 Yes coupling_cause2 Acid-Base Neutralization? coupling_cause1->coupling_cause2 No coupling_solution2 Add Non-Nucleophilic Base (NEt3, DIPEA) coupling_cause2->coupling_solution2 Yes coupling_cause3 Suboptimal Conditions? coupling_cause2->coupling_cause3 No coupling_solution3 Optimize Temperature & Monitor with TLC coupling_cause3->coupling_solution3 Yes side_reaction_solution1 Ensure Anhydrous Conditions side_reaction_cause1->side_reaction_solution1 Yes side_reaction_cause2 Impure Reagents? side_reaction_cause1->side_reaction_cause2 No side_reaction_solution2 Verify & Purify Starting Materials side_reaction_cause2->side_reaction_solution2 Yes side_reaction_cause3 Diacylation Occurring? side_reaction_cause2->side_reaction_cause3 No side_reaction_solution3 Use Mono-protected Starting Material side_reaction_cause3->side_reaction_solution3 Yes purification_solution1 Optimize Aqueous Wash Steps purification_cause1->purification_solution1 Yes purification_cause2 Poor Crystallization? purification_cause1->purification_cause2 No purification_solution2 Screen Recrystallization Solvents purification_cause2->purification_solution2 Yes purification_cause3 Complex Mixture? purification_cause2->purification_cause3 No purification_solution3 Employ Flash Column Chromatography purification_cause3->purification_solution3 Yes

Caption: Troubleshooting workflow for low yield.

A general synthetic pathway is depicted below:

SyntheticPathway cluster_route1 Route 1: Acylation with Activated Acid cluster_route2 Route 2: From Monoester start1 Cyclopropane-1,1-dicarboxylic acid activated_acid Activated Intermediate (e.g., Acyl Chloride) start1->activated_acid Activation (e.g., SOCl2) product1 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid activated_acid->product1 fluoroaniline1 3-Fluoroaniline fluoroaniline1->product1 Amide Coupling start2 Monoester of Cyclopropane-1,1-dicarboxylic acid amide_ester Amide Ester Intermediate start2->amide_ester Amide Coupling (e.g., EDC/HOBt) product2 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid amide_ester->product2 Ester Hydrolysis fluoroaniline2 3-Fluoroaniline fluoroaniline2->amide_ester

Caption: Common synthetic routes.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • LibreTexts Chemistry. Chemistry of Amides. Available at: [Link]

  • LibreTexts Chemistry. Making Amides from Carboxylic Acids. Available at: [Link]

  • ResearchGate. Carboxylic acid react with amine? Available at: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. YouTube. Available at: [Link]

  • Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). Available at: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]

  • AIP Publishing. Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Pharmaffiliates. 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid | CAS No : 1247859-37-5. Available at: [Link]

  • PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges, particularly the formation of process-related side products.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.

Problem 1: Low yield with a major high-molecular-weight byproduct.

❓ Question: "My reaction to couple cyclopropane-1,1-dicarboxylic acid with 3-fluoroaniline has a low yield of the desired product. My crude LC-MS analysis shows a significant peak with a mass of M+188 relative to my starting aniline, which is much higher than my expected product's mass. What is this byproduct and how can I prevent it?"

💡 Answer: This is a classic and highly common issue in this synthesis. The byproduct you are observing is almost certainly the N¹,N¹'-bis(3-fluorophenyl)cyclopropane-1,1-dicarboxamide .

Causality and Mechanism: The root cause is the dicarboxylic acid starting material, which has two identical reactive sites. When you activate both carboxylic acid groups (either intentionally or through equilibrium), a second molecule of 3-fluoroaniline can react, leading to the undesired bis-amide. This is especially prevalent if the stoichiometry is not precisely controlled or if reaction conditions favor the second addition.

Identification:

  • Mass Spectrometry (MS): The bis-amide will have a molecular weight corresponding to [Cyclopropane-1,1-dicarboxyl] + 2 * [3-fluoroaniline] - 2 * [H₂O]. This matches the M+188 observation relative to the aniline starting material.

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, you will see a doubling of the aromatic proton integrations relative to the cyclopropane protons compared to the desired mono-amide product. The carboxylic acid proton signal will be absent.

Prevention Strategies:

  • Stoichiometric Control (Inverse Addition): This is the most critical parameter. Instead of adding the aniline to the activated diacid, use an "inverse addition" protocol.

    • Protocol: First, prepare a solution of the activated cyclopropane-1,1-dicarboxylic acid (e.g., with a coupling agent). Then, add this activated acid solution slowly to a solution containing no more than 1.0 equivalent of 3-fluoroaniline. This ensures that the aniline is never in an environment with a large excess of activated acid, kinetically disfavoring the second addition.

  • Use of a Mono-Protected Starting Material: A more robust, albeit longer, route involves starting with a mono-ester of the diacid, such as 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.

    • Workflow:

      • Couple the mono-ester with 3-fluoroaniline. The ester group is unreactive under standard amide coupling conditions.

      • Purify the resulting ester-amide intermediate.

      • Selectively hydrolyze the ester group (e.g., using LiOH in a THF/water mixture) to yield the final product with high purity.

Diagram: Main Reaction vs. Bis-Amide Side Reaction

G Diacid Cyclopropane-1,1- dicarboxylic Acid Activated Mono-activated Intermediate Diacid->Activated Coupling Agent (e.g., EDC) Aniline 3-Fluoroaniline (1.0 eq) Product Desired Mono-Amide Product (Target Molecule) Aniline->Product Activated->Product Di_activated Di-activated Intermediate Activated->Di_activated Side_Product Bis-Amide Byproduct Di_activated->Side_Product Aniline2 3-Fluoroaniline (2nd eq) Aniline2->Side_Product

Caption: Kinetic pathways for the formation of the desired mono-amide versus the bis-amide byproduct.

Problem 2: Persistent impurity when using carbodiimide coupling agents (EDC/DCC).

❓ Question: "I am using EDC as a coupling agent with HOBt. After aqueous workup, I have a significant impurity that co-elutes with my product during column chromatography. How can I identify and eliminate it?"

💡 Answer: This is the hallmark signature of N-acylurea formation, a well-documented side reaction when using carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).

Causality and Mechanism: The reaction proceeds via an O-acylisourea intermediate, which is highly reactive. While this intermediate is intended to react with your aniline, it can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a very stable N-acylurea. This byproduct is formed from your carboxylic acid and the coupling agent itself.

Identification:

  • MS: The byproduct will have a mass equal to [Mass of your carboxylic acid product] + [Mass of EDC or DCC] - [Mass of 3-fluoroaniline].

  • Solubility: N-acylurea derived from DCC is often insoluble in many organic solvents and can sometimes be filtered off. The urea from EDC is more soluble and thus more difficult to remove.

Prevention and Removal Strategies:

  • Use of Additives: While you are already using HOBt (Hydroxybenzotriazole), which helps suppress this side reaction, switching to OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) can be more effective in preventing the rearrangement.

  • Switch Coupling Reagent: The most effective solution is to change to a phosphonium- or aminium-based coupling reagent that cannot form this type of byproduct.

    • Recommended Alternatives: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride). These reagents have different activation mechanisms that avoid the O-acylisourea intermediate.

  • Modified Workup for Removal: If you must use EDC, a specific acidic wash can help remove the basic urea byproduct.

    • Protocol: After the reaction is complete, quench and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (0.5-1.0 N), water, and then brine. The acidic wash protonates the basic urea, partitioning it into the aqueous layer.

Diagram: Mechanism of N-Acylurea Formation

G Carboxylic_Acid Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_acylisourea EDC EDC EDC->O_acylisourea Desired_Amide Desired Amide (R-CO-NHR') O_acylisourea->Desired_Amide Desired Pathway Rearrangement Intramolecular O -> N Acyl Transfer (Side Reaction) O_acylisourea->Rearrangement Amine 3-Fluoroaniline (R'-NH2) Amine->Desired_Amide N_acylurea N-Acylurea Byproduct (Stable & Problematic) Rearrangement->N_acylurea Undesired Pathway

Caption: The competitive pathways leading to the desired amide versus the N-acylurea byproduct.

Frequently Asked Questions (FAQs)

❔ Q1: What is the most robust synthetic strategy to maximize the yield and purity of the mono-amide product?

💡 A1: The most reliable strategy, especially for scale-up, is the mono-ester/mono-acid approach . While it involves an extra step (hydrolysis), it elegantly circumvents the primary issue of bis-amide formation.

Synthetic Route Pros Cons Recommendation
Route 1: Direct coupling of the diacidFewer steps; Atom economical.Prone to bis-amide formation; Requires strict stoichiometric and addition control.Suitable for small-scale discovery, but challenging to control.
Route 2: Using the diacid anhydrideCan be very clean and high-yielding if the anhydride is available and pure.Anhydride may not be commercially available; Sensitive to moisture.An excellent option if the anhydride can be sourced or prepared efficiently.
Route 3: Mono-ester/mono-acidVirtually eliminates bis-amide formation; Leads to higher purity crude product.Adds a hydrolysis step to the synthesis, increasing overall step count.Highly recommended for reliability, purity, and scalability.

❔ Q2: How should I monitor the reaction's progress effectively?

💡 A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.

  • TLC: Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid) to track the consumption of the 3-fluoroaniline starting material. The carboxylic acid product should have a lower Rf than the aniline.

  • LC-MS: This is the gold standard. It allows you to simultaneously monitor the disappearance of starting materials and the appearance of your product (by its mass) and key byproducts like the bis-amide and N-acylurea. Run a sample of your reaction mixture every 1-2 hours. The reaction is complete when the peak for 3-fluoroaniline is gone.

❔ Q3: Are there specific purification challenges I should be aware of?

💡 A3: Yes, the carboxylic acid functional group presents unique challenges and opportunities for purification.

  • Acid/Base Extraction: You can use the acidic nature of the product to your advantage. After the reaction, you can perform an aqueous workup, extract your crude product into a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃), wash the aqueous layer with an organic solvent (like EtOAc or MTBE) to remove neutral impurities (like any residual N-acylurea or bis-amide), and then re-acidify the aqueous layer (e.g., with 1N HCl) to precipitate your pure product, which can then be extracted back into an organic solvent or filtered if it crashes out as a solid.

  • Column Chromatography: If chromatography is necessary, the acidity can cause streaking on silica gel. To mitigate this, add a small amount of acetic acid or formic acid (0.5-1%) to your mobile phase. This keeps the carboxylic acid protonated and results in sharper peaks.

References

  • N-Acylurea Formation in Carbodiimide-Mediated Couplings. Organic Process Research & Development. A comprehensive overview of the mechanism and factors influencing this common side reaction. [Link]

  • OxymaPure: An Efficient Additive for Amide Bond Formation. Journal of Organic Chemistry. This paper details the benefits of using OxymaPure over traditional additives like HOBt for suppressing side reactions and racemization. [Link]

overcoming solubility issues with 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS: 1247859-37-5) in organic solvents.[1][2][3] This molecule's structure, which combines a polar carboxylic acid, a hydrogen-bonding amide, a non-polar cyclopropane ring, and a fluorophenyl group, results in complex solubility behavior that requires a systematic approach to overcome.[4] This guide is designed to provide both theoretical understanding and practical, step-by-step protocols to achieve successful solubilization for your experiments.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary structural features of this compound that influence its solubility?

The solubility of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is governed by a balance of polar and non-polar functionalities:

  • Carboxylic Acid Group (-COOH): This is a highly polar, acidic group capable of donating hydrogen bonds. Its ionization state is pH-dependent, which is a critical factor for solubility.[5][6][7]

  • Amide Linkage (-CONH-): This group is also polar and can participate in hydrogen bonding as both a donor and an acceptor, contributing to interactions with polar solvents.

  • Fluorophenyl Ring: The aromatic ring is predominantly hydrophobic (lipophilic). The fluorine atom adds polarity and can alter metabolic stability and receptor interactions but does not overcome the ring's overall non-polar character.[4]

  • Cyclopropane Ring: This is a small, strained, and non-polar aliphatic moiety that adds to the molecule's hydrophobic nature.[8]

The presence of both strong hydrogen-bonding groups and significant hydrophobic regions means the molecule is amphiphilic, making it unlikely to be highly soluble in solvents at the extremes of the polarity scale (e.g., water or hexanes) without formulation strategies.

FAQ 2: I am seeing poor solubility in common solvents like methanol and acetonitrile. Is this expected?

Yes, this is a common observation. While a related isomer, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is reported to be soluble in methanol[9], solubility can be highly sensitive to the exact substitution pattern. The combination of a relatively high melting point (indicative of strong crystal lattice energy) and its amphiphilic nature means that simple, single-solvent systems may be insufficient.[9] The molecule needs a solvent that can effectively disrupt its crystal lattice and solvate both its polar and non-polar regions simultaneously.

FAQ 3: Can I improve solubility by converting the compound to a salt?

Absolutely. Salt formation is one of the most effective and widely used methods for increasing the solubility of ionizable drugs, particularly weak acids like this one.[10][11][12]

  • Mechanism: The carboxylic acid group can be deprotonated by a base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine) to form a carboxylate salt. This salt is an ionic species and is significantly more polar than the neutral parent molecule. Charged species are generally much more soluble in polar solvents than their uncharged counterparts.[10][13]

  • Considerations: The choice of the counter-ion (e.g., Na+, K+, NH4+) can influence the salt's final properties, including solubility and stability.[11][13] This strategy is most effective in polar protic solvents, including aqueous systems or alcohols.

Part 2: Systematic Troubleshooting Guide

If you are facing solubility issues, follow this systematic workflow. Start with the simplest methods before proceeding to more complex formulation strategies.

Step 1: Rational Solvent Selection

Instead of random screening, select solvents based on their ability to interact with the molecule's key functional groups.

Solvent ClassExample SolventsDielectric Constant (Polarity)Key Interaction MechanismExpected Solubility for Target Cmpd.
Polar Aprotic DMSO, DMF, NMPHigh (>30)Strong dipole-dipole interactions; disrupts H-bonds. Excellent for solvating both polar and aromatic groups.High (Often the best starting point)
Polar Protic Methanol, EthanolHigh (>20)Hydrogen bonding with -COOH and -CONH groups.Moderate (May require heating or co-solvents)
Ethers THF, DioxaneIntermediate (4-8)Lewis base character can interact with the acidic proton. Solvates aromatic ring.Low to Moderate
Chlorinated DCM, ChloroformIntermediate (4-9)Can solvate the aromatic ring but are poor H-bond acceptors for the acid/amide.Low
Non-Polar Toluene, HexaneLow (<3)Primarily van der Waals forces. Cannot solvate the polar groups effectively.Very Low / Insoluble

Recommendation: Begin solubility screening with high-quality, anhydrous DMSO or DMF . These are often the most effective single solvents for compounds with this mix of functional groups.

Step 2: Employing Co-Solvent Systems

If a single solvent is insufficient, a co-solvent system can dramatically enhance solubility.[14][15] Co-solvency works by reducing the interfacial tension between the solute and the primary solvent, creating a more favorable solvation environment.[14]

  • Prepare a stock solution of the compound in a strong, primary solvent where it has the highest solubility (e.g., 50 mg/mL in DMSO).

  • In separate vials, place a volume of a less effective but experimentally necessary "bulk" solvent (e.g., ethanol or a buffer).

  • Titrate the stock solution from Step 1 into the bulk solvent, vortexing after each addition.

  • Observe the solution for any signs of precipitation (cloudiness, solid formation).

  • The goal is to find the highest percentage of the bulk solvent that can be tolerated before the compound crashes out.

Common Co-Solvent Blends:

  • DMSO / Ethanol: Balances strong solubilizing power with a less toxic, more volatile solvent.

  • DMF / Acetonitrile: Useful for analytical applications where DMSO might interfere.

  • NMP / Propylene Glycol (PEG 400): Often used in formulation development for in-vivo studies.[16][17]

Step 3: pH Modification and Salt Formation

For processes involving polar protic or aqueous-organic mixtures, adjusting the pH is a powerful tool.[18][19] By converting the carboxylic acid to its conjugate base (carboxylate), solubility can be increased by several orders of magnitude.[5][6][7]

G

Caption: Decision workflow for systematic solubility enhancement.

  • Suspend the solid 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid in your desired polar protic solvent (e.g., ethanol, methanol, or an aqueous buffer).

  • While stirring, add a suitable base dropwise. Use 1.05 molar equivalents to ensure full conversion.

    • For organic media: Use a 1M solution of sodium methoxide in methanol or triethylamine (TEA).

    • For aqueous media: Use a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Continue stirring. The suspension should clarify as the highly soluble salt is formed.

  • (Optional) If you need to confirm salt formation, monitor the pH of the solution. For a weak acid, the pH will rise to >7 upon successful deprotonation.

Caution: Ensure the formed salt is stable in your chosen medium and does not precipitate over time, which can sometimes occur due to common ion effects.[11]

Step 4: Other Advanced Methods

If the above methods are insufficient, consider these formulation strategies:

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous environments.[20]

  • Water-Enhanced Solubility: For certain organic solvents (especially those with a carbonyl group, like cyclohexanone), the presence of a small amount of water can paradoxically increase the solubility of carboxylic acids.[21][22] This is due to the formation of specific hydrogen-bonding networks.

Part 3: Analytical Measurement of Solubility

To quantify your success, it is crucial to measure solubility accurately. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[23][24]

  • Add an excess amount of the solid compound to a vial containing your chosen solvent or solvent system. Ensure enough solid is present that some will remain undissolved.

  • Seal the vial tightly and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, let the vial stand to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[25][26] This concentration represents the equilibrium solubility.

References

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]

  • D'Arcy, D. M., & Pudipeddi, M. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • Fiveable. (n.d.). pH and Solubility. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • askIITians. (2025). How does pH affect solubility?[Link]

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]

  • FDA Global Substance Registration System. (n.d.). 1-((3-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE-1-CARBOXYLIC ACID. [Link]

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Chemsrc. (n.d.). CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. [Link]

Sources

optimization of reaction conditions for coupling 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimization of Reaction Conditions for Coupling 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid with Amines

Welcome to the technical support guide for optimizing the amide coupling of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this or structurally similar molecules. The unique steric environment of the cyclopropane ring presents specific challenges that require careful consideration of reaction parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and achieve optimal yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction is resulting in low or no yield. What are the most common culprits?

Low or non-existent yield in amide coupling reactions is a frequent issue, often attributable to a few key factors.[1][2] The primary suspects are inefficient carboxylic acid activation, issues with the amine nucleophile, suboptimal reaction conditions, or the presence of contaminants.[1][3]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to be susceptible to nucleophilic attack by the amine. If the coupling reagent is not potent enough, is used in stoichiometric insufficiency, or decomposes, activation will be incomplete.[1]

  • Amine Deactivation or Low Nucleophilicity: The amine partner can be rendered non-nucleophilic if it is protonated by an acidic species in the reaction mixture.[1] This can occur if a strong acid is present or if an inappropriate base is used. Additionally, electron-deficient anilines or sterically hindered amines can be inherently poor nucleophiles, requiring more forceful conditions.

  • Steric Hindrance: The 1,1-disubstituted cyclopropane ring on your carboxylic acid presents significant steric bulk around the reaction center. This can physically impede the approach of the amine, slowing the reaction rate dramatically or preventing it altogether.[1][4]

  • Hydrolysis of Intermediates: The presence of water is detrimental to most coupling reactions. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, directly competing with the desired amine addition.[1][5] It is critical to use anhydrous solvents and reagents.

To diagnose the issue, a logical, step-wise approach is recommended.

G start Low Yield Observed check_sm 1. Confirm Purity & Integrity of Starting Materials (NMR/LCMS) start->check_sm check_lcms 2. Analyze Crude Reaction Mixture (LCMS) check_sm->check_lcms sm_present Starting Materials Largely Unreacted? check_lcms->sm_present side_products Side Products Observed? sm_present->side_products No reagent_issue Potential Issues: - Inactive Coupling Reagent - Insufficient Base - Low Temperature/Short Time - Steric Hindrance Too High sm_present->reagent_issue Yes side_product_id Identify Side Product: - N-Acylurea (from carbodiimide) - Guanidinium species (from HATU) - Hydrolyzed Acid side_products->side_product_id Yes end_node Re-run Optimized Reaction side_products->end_node No, Trace Product solution1 Action: - Use fresh, high-quality reagents - Increase temperature/reaction time - Switch to a more potent coupling reagent (e.g., HATU, COMU) reagent_issue->solution1 solution1->end_node solution2 Action: - Add HOBt/Oxyma to suppress side reactions - Ensure anhydrous conditions - Use 1:1 stoichiometry for aminium reagents side_product_id->solution2 solution2->end_node

Caption: Troubleshooting workflow for low-yield amide coupling.
Q2: How do I select the optimal coupling reagent for a sterically hindered system like this?

Reagent choice is paramount. For challenging substrates, standard carbodiimides like DCC or EDC alone are often insufficient.[2] Modern uronium/aminium or phosphonium salt-based reagents are generally more effective for hindered couplings.[6][7]

Reagent Class Examples Mechanism Advantages Disadvantages & Mitigation
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate.[4][8]Cost-effective; water-soluble byproduct with EDC simplifies workup.[9]Prone to racemization and N-acylurea side product formation.[2][4] Mitigation: Use additives like HOBt or OxymaPure.[1][9]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForms a highly reactive activated ester (e.g., OAt-ester for HATU).[9]Very fast reaction rates; low racemization; highly effective for hindered systems.[7][9] HATU is particularly robust.[9]More expensive; can form guanidinium byproduct with excess reagent.[9] Mitigation: Use near 1:1 stoichiometry.
Phosphonium Salts PyBOP, PyAOPForms a phosphonium-activated intermediate.Excellent for reducing racemization; does not react with the free amine, allowing for equimolar reagent use.[2]Byproduct (HMPA with BOP) can be carcinogenic; PyBOP is a safer alternative.[6][9]

Recommendation for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid: Start with HATU . Its high reactivity is well-suited to overcome the steric hindrance of the cyclopropane moiety.[7][9] If cost is a major concern, a combination of EDC/OxymaPure or EDC/HOBt is a strong second choice, as the additive is crucial for both suppressing side reactions and increasing efficiency.[1][10]

Q3: What are the best choices for the base and solvent?

The base and solvent create the environment for the reaction and are just as critical as the coupling reagent.

  • Base Selection: The primary role of the base is to deprotonate the carboxylic acid, forming the carboxylate, and to neutralize any acidic byproducts generated during the reaction.

    • Recommended: Use a non-nucleophilic, sterically hindered tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] DIPEA is often preferred as its bulkiness prevents it from competing as a nucleophile.[5]

    • Avoid: Do not use nucleophilic bases like pyridine or DMAP as the primary base with HATU or EDC, as they can react with the activated intermediate.[5] DMAP can be used catalytically, especially in esterifications.[9][10]

  • Solvent Selection: The solvent must fully solubilize all reactants and should be anhydrous.

    • Recommended: Polar aprotic solvents are the standard choice. N,N-Dimethylformamide (DMF) is an excellent, highly polar solvent that dissolves most substrates and reagents.[5] Dichloromethane (DCM) is a less polar alternative that can be easier to remove during workup.[1][11] Acetonitrile (CH3CN) has also been shown to be effective.[10]

    • Crucial Note: Regardless of the choice, the solvent must be anhydrous . The presence of water leads to hydrolysis of activated intermediates and is a common cause of reaction failure.[1][5] Use a freshly opened bottle or a solvent from a purification system.

Q4: I'm observing a major side product. How can I identify and minimize it?

The identity of the side product is diagnostic. The most common culprits depend on your chosen reagent.

  • N-Acylurea Formation (with Carbodiimides like EDC/DCC):

    • Cause: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[4][8] This is a dead-end for the reaction.

    • Solution: This side reaction is effectively suppressed by adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) . These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[1][8]

  • Guanidinium Formation (with Uronium/Aminium Reagents like HATU/HBTU):

    • Cause: If used in excess, reagents like HATU can react with the free N-terminus of your amine coupling partner, capping it with a guanidinium group and preventing amide bond formation.[9]

    • Solution: Use the uronium/aminium reagent in near stoichiometric amounts (e.g., 1.0-1.1 equivalents) relative to the carboxylic acid.[2]

G cluster_0 Carbodiimide (EDC) Pathway RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl Amide Amide Product O_acyl->Amide Desired Path Urea Urea Byproduct O_acyl->Urea N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Undesired Rearrangement Active_Ester Active Ester (More Stable Intermediate) O_acyl->Active_Ester Suppression Path Amine R'-NH2 Amine->Amide HOBt HOBt / Oxyma HOBt->Active_Ester Active_Ester->Amide Active_Ester->Urea

Sources

Technical Support Center: Purification of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS: 1247859-37-5). This document provides in-depth troubleshooting guides and frequently asked questions to address common purification challenges encountered by researchers and drug development professionals. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity of this compound is critical for downstream success.

This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Physicochemical Properties Overview

Understanding the fundamental properties of the target molecule is the first step in designing a robust purification strategy. Below is a comparison of the target compound with its more widely documented 4-fluoro isomer, which can often serve as a useful analogue for predicting behavior.

Property1-[(3 -Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid1-[(4 -Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
CAS Number 1247859-37-5[1][2]849217-48-7[3][4]
Molecular Formula C₁₁H₁₀FNO₃[1][2]C₁₁H₁₀FNO₃[3][4]
Molecular Weight 223.20 g/mol [1][2]223.20 g/mol [3][4]
Appearance White to off-white solid/powder[1]White to almost white powder to crystal[3][4]
Melting Point (°C) Data not readily available173.0 - 177.0[3][4]
Predicted pKa 3.48 ± 0.20[5] (for 4-fluoro isomer)3.48 ± 0.20[5]
Solubility Soluble in methanol, THF; limited solubility in nonpolar solventsSoluble in methanol[3][5], THF[5][6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format.

Question 1: My crude product has a low purity (<90%) after synthesis and initial work-up. What is the most effective first purification step?

Answer: For a product with significant impurities, a multi-step purification strategy is often necessary. The most effective initial step leverages the acidic nature of your target compound.

Core Problem: The crude product is likely contaminated with unreacted starting materials (e.g., 3-fluoroaniline), neutral by-products, and inorganic salts from the work-up.

Recommended Strategy: Acid-Base Liquid-Liquid Extraction

This technique is highly effective for separating acidic compounds from neutral or basic impurities. The carboxylic acid group on your target molecule can be deprotonated to form a water-soluble carboxylate salt, while neutral or basic impurities remain in the organic phase.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is preferable to a strong base (like NaOH) to minimize potential hydrolysis of the amide bond.

  • Extraction: Shake the funnel vigorously, venting frequently to release CO₂ gas produced. Allow the layers to separate. The deprotonated target compound will move into the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure complete recovery.

  • Back-Wash (Optional): Combine all aqueous extracts and wash with a small amount of fresh EtOAc or DCM to remove any trapped neutral impurities.

  • Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add 1-2 M hydrochloric acid (HCl) with stirring until the pH is ~2. The target compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

Causality: This method's efficacy stems from the significant change in polarity and solubility upon converting the carboxylic acid to its conjugate base. This allows for a clean separation from impurities that cannot undergo this transformation.

Question 2: After recrystallization, I still see a persistent impurity peak close to my product in the HPLC chromatogram. How can I remove it?

Answer: A persistent, closely-eluting impurity often indicates a compound with a very similar structure and polarity to your target molecule. Common culprits include regioisomers or by-products from side reactions.

Potential Causes:

  • Isomeric Impurities: Contamination from an isomeric fluoroaniline (e.g., 2-fluoroaniline or 4-fluoroaniline) in the starting material.

  • Unreacted Starting Material: If 1,1-cyclopropanedicarboxylic acid was used, this could be a persistent impurity.

  • Amide By-product: In some syntheses of similar compounds, the corresponding amide formed via decarboxylation can be a major impurity.[7]

Recommended Strategy: Preparative Chromatography or Optimized Crystallization

1. Flash Column Chromatography

When impurities are structurally very similar, chromatography provides superior resolving power.

Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (SiO₂).

  • Mobile Phase Selection: The key is to find a solvent system that maximizes the separation factor (α) between your product and the impurity.

    • Start with a solvent system like Ethyl Acetate/Hexanes or DCM/Methanol.

    • Perform TLC analysis with various solvent ratios to find the optimal separation. Add a small amount of acetic acid (0.5-1%) to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the silica gel.

  • Column Packing & Loading: Pack the column with a slurry of silica in the initial mobile phase. Adsorb your crude product onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Run the column using a shallow gradient elution, slowly increasing the polarity of the mobile phase. For example, start with 30% EtOAc in Hexanes and gradually increase to 60% EtOAc.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify and combine the pure fractions.

2. Co-crystallization or Solvent/Anti-Solvent System Optimization

Sometimes, an impurity can co-crystallize with the product.[8][9] Changing the crystallization solvent system can disrupt this.

Protocol: Advanced Recrystallization

  • Solvent Screen: Test solubility in a range of solvents (see table below). A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Solvent/Anti-Solvent Method:

    • Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol, acetone) at an elevated temperature.

    • While the solution is still warm, slowly add a "poor" solvent (an "anti-solvent") like heptane or water dropwise until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method can often provide purer crystals than single-solvent crystallization.[10][11]

Solvent ClassExamplesSuitability for ProductSuitability as Anti-Solvent
Protic Methanol, Ethanol, IsopropanolHigh (Good Solvents)Low
Aprotic Polar Acetone, Ethyl Acetate, THFModerate to HighLow
Aprotic Nonpolar Toluene, DichloromethaneModerateModerate
Aliphatic Hexanes, HeptaneVery Low (Poor Solvents)High
Question 3: My product "oils out" instead of crystallizing during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid phase. This is often caused by cooling the solution too quickly or by the presence of impurities that depress the melting point.

Troubleshooting Workflow for "Oiling Out"

G start Product Oils Out reheat Re-heat solution until clear start->reheat add_solvent Add more solvent reheat->add_solvent slow_cool Allow to cool VERY slowly (e.g., in a dewar or insulated bath) add_solvent->slow_cool still_oils Still Oils Out? slow_cool->still_oils still_oils->reheat Yes crystals_form Crystals Form? still_oils->crystals_form No success Success! Collect Crystals. crystals_form->success Yes scratch Scratch inner wall of flask with a glass rod crystals_form->scratch No failure Failure: Re-evaluate solvent system. Consider chromatography. seed Add a seed crystal scratch->seed seed->failure

Key Remediation Steps:

  • Reduce Cooling Rate: The most common cause is rapid temperature change. After dissolving, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until it is clear, add more solvent, and attempt to cool slowly again.

  • Induce Crystallization: If the solution remains clear upon cooling (supersaturated), induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.

    • Seeding: Add a tiny crystal from a previous pure batch to the cooled solution to act as a template for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes and the impurities they might generate? The synthesis of this class of compounds typically involves the reaction of a cyclopropane-1,1-dicarbonyl derivative with 3-fluoroaniline. One common route involves activating one of the carboxylic acids of cyclopropane-1,1-dicarboxylic acid (or its mono-ester) and then reacting it with 3-fluoroaniline.[5][6] Another approach involves the hydrolysis of an ester precursor.[12]

Purification Workflow Based on Synthesis Route

G cluster_synthesis Synthesis cluster_purification Purification Start_A Cyclopropane-1,1- dicarboxylic acid Reaction Amide Coupling (e.g., SOCl₂ or EDC) Start_A->Reaction Start_B 3-Fluoroaniline Start_B->Reaction Crude Crude Product (Target + Impurities) Reaction->Crude Extraction Acid-Base Extraction (Removes unreacted aniline, neutral by-products) Crude->Extraction Crystallization Recrystallization (Removes most remaining impurities) Extraction->Crystallization Chromatography Chromatography (For isomeric or closely related impurities) Crystallization->Chromatography If needed Pure Pure Product (>98%) Crystallization->Pure Chromatography->Pure

Potential Impurities:

  • Starting Materials: Unreacted 3-fluoroaniline, cyclopropane-1,1-dicarboxylic acid.

  • Reagents: Hydrolyzed coupling agents.

  • Side Products: The diamide of cyclopropane-1,1-dicarboxylic acid if both carboxyl groups react.

Q2: What are the best analytical methods to assess the purity of the final product? A combination of methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. Use a C18 reverse-phase column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) or formic acid. UV detection at ~254 nm is appropriate due to the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for structural confirmation and identifying organic impurities. The presence of residual solvents (e.g., EtOAc, hexanes) is easily detected in the ¹H NMR spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main product and helps in identifying the mass of unknown impurity peaks.

Q3: What are the recommended storage conditions for the purified compound? Like most carboxylic acids, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a stable, crystalline solid.[3] For long-term storage, the following conditions are recommended:

  • Temperature: Store at room temperature or refrigerated (2-8 °C).

  • Atmosphere: Keep in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

  • Light: Protect from direct light.

References

  • Inveniolife. (2021). List of Impurities - JAN-2021. Retrieved from [Link]

  • Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • AIP Publishing. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings. Retrieved from [Link]

  • Gundla, R., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Al-Rimawi, F. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • MDPI. (2021). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Crystals. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • SciSpace. (n.d.). Direct co-crystal assembly from synthesis to co-crystallization. Retrieved from [Link]

  • ResearchGate. (2015). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. Retrieved from [Link]

  • National Institutes of Health. (2015). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. Acta Crystallographica Section C. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to pilot plant or manufacturing scale. We will address common challenges and frequently asked questions to ensure a robust, safe, and efficient process.

Introduction to the Synthesis

The synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a multi-step process that involves the formation of a cyclopropane ring, followed by an amide coupling reaction. While seemingly straightforward on a small scale, scaling up this synthesis presents unique challenges that require careful consideration of reaction conditions, reagent selection, and process safety. This guide will provide in-depth technical advice to navigate these complexities.

The overall synthetic strategy typically involves two key stages:

  • Synthesis of a suitable cyclopropane precursor: This often starts with a commercially available cyclopropane-1,1-dicarboxylic acid derivative.

  • Amide bond formation: The cyclopropane precursor is then coupled with 3-fluoroaniline to form the final product.

Each of these stages has potential pitfalls when moving to a larger scale. This guide will break down the troubleshooting and frequently asked questions for each stage of the process.

Stage 1: Synthesis of the Cyclopropane Precursor

A common and efficient route to the necessary precursor, 1-(alkoxycarbonyl)cyclopropane-1-carboxylic acid, involves the selective hydrolysis of a dialkyl cyclopropane-1,1-dicarboxylate.

Experimental Protocol: Selective Hydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate
  • To a solution of diethyl cyclopropane-1,1-dicarboxylate in a suitable alcohol (e.g., methanol or ethanol) at 0-5°C, slowly add a solution of one equivalent of sodium hydroxide or potassium hydroxide in water.[1]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and wash with a non-polar organic solvent (e.g., toluene or ethyl acetate) to remove any unreacted starting material.

  • Acidify the aqueous layer with cold dilute hydrochloric acid to a pH of 2-3, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Troubleshooting Guide: Stage 1

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Mono-acid Over-hydrolysis to the di-acid.Carefully control the stoichiometry of the base (use no more than 1.0 equivalent). Maintain a low reaction temperature during base addition. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete hydrolysis.Ensure the base is fully dissolved before addition. Increase the reaction time or slightly increase the temperature (e.g., to 30-35°C) if the reaction is sluggish.
Product is Oily or Difficult to Isolate Presence of unreacted starting material or di-acid.Perform an efficient wash with an organic solvent before acidification to remove the starting material. Ensure the pH is low enough during acidification to fully precipitate the product.
Inefficient drying.Dry the product thoroughly under vacuum, potentially at a slightly elevated temperature (e.g., 40-50°C), to remove residual water.
Scale-up: Poor Mixing and Localized Hotspots Inadequate agitation in a large reactor.Use a reactor with appropriate overhead stirring and baffles to ensure good mixing. Add the base solution subsurface to improve dispersion.
Exothermic reaction.Control the addition rate of the base and use a reactor cooling system to maintain the desired temperature.

Stage 2: Amide Coupling and Final Product Formation

This stage involves the coupling of the mono-ester cyclopropane precursor with 3-fluoroaniline. A common method is to first activate the carboxylic acid by converting it to an acyl chloride, followed by reaction with the aniline.

Experimental Protocol: Acyl Chloride Formation and Amidation
  • In a dry reactor under an inert atmosphere (e.g., nitrogen), suspend 1-(ethoxycarbonyl)cyclopropanecarboxylic acid in a suitable aprotic solvent like toluene or dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.2 equivalents) to the mixture at room temperature.[2] The reaction is typically accompanied by gas evolution.

  • Stir the reaction mixture for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy).

  • In a separate reactor, dissolve 3-fluoroaniline and a base (e.g., triethylamine or potassium carbonate) in an appropriate solvent.

  • Slowly add the freshly prepared acyl chloride solution to the aniline solution at a low temperature (0-10°C).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, the reaction mixture is worked up. This typically involves washing with dilute acid, dilute base, and brine, followed by solvent evaporation.

  • The crude ester intermediate is then hydrolyzed with a base (e.g., sodium hydroxide) in a mixture of water and a suitable organic solvent.

  • After hydrolysis, the aqueous layer is acidified to precipitate the final product, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

  • The product is isolated by filtration, washed with water, and dried.

Troubleshooting Guide: Stage 2

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Amide Incomplete formation of the acyl chloride.Ensure the starting carboxylic acid is dry. Use a slight excess of the chlorinating agent. Allow for sufficient reaction time.
Degradation of the acyl chloride.Use the acyl chloride immediately after its formation. Avoid high temperatures during its preparation.
Side reactions of the aniline.Add the acyl chloride to the aniline solution, not the other way around, to avoid having an excess of the highly reactive acyl chloride. Maintain a low temperature during the addition.
Formation of Impurities Di-acylation of the aniline.Use a slight excess of the aniline or control the stoichiometry of the acyl chloride carefully.
Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust reaction time or temperature if necessary.
Scale-up: Exothermic Reaction and Safety Concerns The reaction of the acyl chloride with the aniline is highly exothermic.Have a robust cooling system in place for the reactor. Control the addition rate of the acyl chloride very carefully.
Handling of thionyl chloride or oxalyl chloride at scale.These reagents are corrosive and toxic. Use a closed system for transfers. Have a scrubber system in place to handle the off-gases (HCl and SO2 or CO/CO2).
Final Product Purity Issues Incomplete hydrolysis of the ester.Use a sufficient excess of the base for hydrolysis and allow for adequate reaction time.
Co-precipitation of impurities.Ensure the pH for precipitation is optimal for the product and not for any acidic or basic impurities. Consider a recrystallization step for the final product if purity is not met.

Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot procedure for the amide coupling without isolating the acyl chloride?

A1: Yes, a one-pot procedure is often preferred, especially at scale, to minimize handling of the reactive acyl chloride.[2] After the formation of the acyl chloride is complete, the reaction mixture can be directly added to the aniline solution. However, ensure that the solvent used for the acyl chloride formation is compatible with the amidation reaction.

Q2: Are there alternative coupling reagents to thionyl chloride or oxalyl chloride?

A2: Yes, peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used.[3][4] These reagents are often milder but can be more expensive, which is a consideration for large-scale synthesis. They also introduce byproducts (like DCU for DCC) that need to be removed.

Q3: What is the best way to monitor the progress of these reactions at scale?

A3: For reaction monitoring at scale, in-process controls (IPCs) are crucial. HPLC is the preferred method as it can quantify the starting materials, intermediates, and products, giving a clear picture of the reaction progress and impurity profile. For the acyl chloride formation, IR spectroscopy can be useful to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.

Q4: How can I improve the filterability of the final product?

A4: The particle size and crystal form of the product can significantly impact its filterability. During the precipitation step, controlling the rate of acidification and the temperature can influence crystal growth. A slower addition of acid at a slightly elevated temperature, followed by slow cooling, can lead to larger crystals that are easier to filter.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: The key safety considerations are:

  • Handling of corrosive and toxic reagents: Thionyl chloride, oxalyl chloride, and strong acids and bases require appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

  • Exothermic reactions: The amidation and neutralization steps are exothermic and require careful temperature control to prevent runaways.

  • Gas evolution: The formation of the acyl chloride and the acidification steps evolve gaseous byproducts (HCl, SO2, CO, CO2) that need to be safely vented and potentially scrubbed.

  • Solvent handling: Large quantities of flammable organic solvents require proper grounding and inerting of reactors to prevent static discharge and fires.

Visualizing the Workflow

Synthetic Pathway

Synthetic_Pathway A Diethyl Cyclopropane-1,1-dicarboxylate B 1-(Ethoxycarbonyl)cyclopropane- 1-carboxylic acid A->B NaOH/EtOH, H2O C Ethyl 1-(chlorocarbonyl)cyclopropane- 1-carboxylate B->C SOCl2 or (COCl)2 D Ethyl 1-((3-fluorophenyl)carbamoyl) cyclopropane-1-carboxylate C->D 3-Fluoroaniline, Base E 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid D->E NaOH, H2O/Solvent then HCl

Caption: Overall synthetic route for the target molecule.

Troubleshooting Logic for Amide Coupling

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling check_acyl_chloride Check Acyl Chloride Formation start->check_acyl_chloride check_amidation Check Amidation Step start->check_amidation check_hydrolysis Check Final Hydrolysis start->check_hydrolysis sub_acyl_1 Incomplete Reaction? (Monitor by IR/TLC) check_acyl_chloride->sub_acyl_1 sub_amidation_1 Side Reactions? (Check impurity profile by HPLC) check_amidation->sub_amidation_1 sub_hydrolysis_1 Incomplete Hydrolysis? (Check for ester in final product) check_hydrolysis->sub_hydrolysis_1 sub_acyl_2 Ensure dry starting material. Use slight excess of SOCl2. sub_acyl_1->sub_acyl_2 Yes sub_amidation_2 Control temperature (0-10°C). Add acyl chloride to aniline. sub_amidation_1->sub_amidation_2 Yes sub_hydrolysis_2 Increase base equivalents or reaction time. sub_hydrolysis_1->sub_hydrolysis_2 Yes

Sources

Technical Support Center: Synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid?

A1: The most prevalent and scalable approach involves a two-step process. First, a mono-ester/mono-acid derivative of cyclopropane-1,1-dicarboxylic acid is activated, often by conversion to an acyl chloride. This activated intermediate is then reacted with 3-fluoroaniline in a nucleophilic acyl substitution reaction. Subsequent hydrolysis of the remaining ester group yields the final carboxylic acid product. A common starting material is diethyl cyclopropane-1,1-dicarboxylate, which is selectively hydrolyzed to its monoacid form before proceeding.[1]

Q2: I'm using a peptide coupling reagent like EDC/HOBt. What are the typical byproducts I should look out for?

A2: When using carbodiimide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary byproduct is the corresponding N-acylurea, formed from the reaction of EDC with the carboxylic acid.[2][3] This urea derivative can sometimes be difficult to remove. Additionally, if 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization, unreacted HOBt may remain.[4][5] In some cases, the amine nucleophile can react with the coupling reagent itself to form a guanidinium byproduct, especially if the order of addition is not carefully controlled.[2]

Q3: Can the cyclopropane ring open or rearrange under typical reaction conditions?

A3: The cyclopropane ring is inherently strained but is generally stable under standard amidation conditions (e.g., neutral or slightly basic pH, moderate temperatures).[6] However, highly acidic or basic conditions, elevated temperatures, or the presence of certain transition metals could potentially lead to ring-opening or rearrangement reactions. It is crucial to maintain mild reaction conditions to preserve the integrity of the cyclopropyl moiety.[7]

Q4: My final product shows low purity after workup. What are the likely culprits?

A4: Low purity can stem from several sources:

  • Incomplete reaction: Unreacted starting materials, such as 3-fluoroaniline or the cyclopropane mono-acid, may be present.

  • Excess reagents: Residual coupling agents or their byproducts (e.g., EDC-urea) are common impurities.[2][3][4]

  • Side-reaction products: Formation of di-acylated aniline or other unexpected byproducts.

  • Degradation: The product itself could degrade if subjected to harsh purification conditions (e.g., high heat, strong acid/base).

A systematic analysis using techniques like HPLC, LC-MS, and NMR is essential to identify the specific impurities and address the root cause.

Troubleshooting Guide: From Observation to Solution

This section is designed as a decision-making tool to help you diagnose and resolve specific issues encountered during your synthesis.

Logical Flow for Troubleshooting Synthesis Issues

Caption: A flowchart for systematic troubleshooting of synthesis.

Scenario 1: An unexpected peak is observed in LC-MS with a mass of ~349.3 g/mol .
  • Question: My LC-MS analysis of the crude product shows a significant peak with an [M+H]⁺ of 350.3. The expected product mass is 237.2 g/mol . What is this impurity?

  • Expert Analysis: This mass corresponds to the di-acylated byproduct, N,N'-(3-fluorophenyl)bis(cyclopropane-1-carboxamide). It forms when a molecule of 3-fluoroaniline is acylated by two equivalents of the activated cyclopropanecarboxylic acid derivative. This typically occurs if the acylating agent is used in significant excess or if the reaction conditions favor over-acylation.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Carefully check the molar ratios of your reactants. Ensure the activated cyclopropane acid is not in large excess. A ratio of 1.05 to 1.1 equivalents relative to the 3-fluoroaniline is often sufficient.

    • Control Addition: Add the activated acid (e.g., the acyl chloride solution) slowly to the solution of 3-fluoroaniline. This maintains a low instantaneous concentration of the acylating agent, minimizing the chance of double addition.

    • Purification: This byproduct can often be separated from the desired product by column chromatography on silica gel, as the di-acylated product is typically less polar.

Scenario 2: NMR analysis shows broad peaks and a low yield of the desired product.
  • Question: The ¹H NMR spectrum of my purified product is poorly resolved, and my overall yield is below 40%. What could be the issue?

  • Expert Analysis: Poorly resolved NMR spectra can indicate the presence of paramagnetic impurities, residual acids/bases, or insufficient purification. The low yield points towards an incomplete reaction or significant side reactions. A common issue is the deactivation of the carboxylic acid starting material or the amine.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Ensure the cyclopropane-1,1-dicarboxylic acid monoester and 3-fluoroaniline are pure and dry. Moisture can quench activating agents like thionyl chloride or EDC.

    • Optimize Activation Step: If preparing the acyl chloride with thionyl chloride (SOCl₂), ensure the reaction goes to completion.[8][9][10] Incomplete conversion leaves unactivated carboxylic acid, leading to low yields. Consider adding a catalytic amount of DMF.

    • Review Workup Procedure: Ensure the pH is properly adjusted during the aqueous workup to remove all acidic or basic reagents. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., sat. NaHCO₃) is standard.

    • Re-purification: If impurities are suspected, re-purify the material using a different solvent system for chromatography or consider recrystallization.

Potential Byproducts Summary
Byproduct NameMolecular Weight ( g/mol )Common CauseIdentification Signature (LC-MS [M+H]⁺)
Unreacted 3-Fluoroaniline111.12Incomplete reaction112.1
Unreacted Cyclopropane Mono-acid130.10Incomplete activation/reaction131.1
Di-acylated Aniline349.33Excess acylating agent350.3
EDC-Urea AdductVariesUse of EDC coupling agentVaries based on amine used
Ring-Opened ProductVariesHarsh conditions (high temp/pH)Varies

Key Analytical & Purification Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a baseline for assessing the purity of the final product and tracking the disappearance of starting materials.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Acyl Chloride Formation and Amidation

This is a representative procedure for the synthesis, highlighting critical control points.

SynthesisWorkflow start_mat Cyclopropane-1,1- dicarboxylic acid mono-ethyl ester reagent1 SOCl₂ (1.2 eq) cat. DMF, Toluene Reflux, 2h start_mat->reagent1 intermediate Acyl Chloride Intermediate reagent1->intermediate Activation reagent2 3-Fluoroaniline (1.0 eq) Base (e.g., TEA, 1.5 eq) DCM, 0°C to RT intermediate->reagent2 product_ester Amide Ester Intermediate reagent2->product_ester Amidation reagent3 1. LiOH, THF/H₂O 2. Acidify (HCl) product_ester->reagent3 final_product Final Product: 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid reagent3->final_product Hydrolysis

Caption: General workflow for the synthesis of the target molecule.

  • Activation: To a solution of cyclopropane-1,1-dicarboxylic acid mono-ethyl ester (1.0 eq) in dry toluene, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

  • Amidation: Dissolve 3-fluoroaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Add a solution of the crude acyl chloride from the previous step in DCM dropwise to the aniline solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the 3-fluoroaniline.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/HPLC).

  • Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C and acidify with 1M HCl until the product precipitates (typically pH 2-3). Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

References

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemsrc. Cyclopropane-1,1-dicarboxylic acid(CAS#:598-10-7). [Link]

  • AIP Publishing. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • National Institutes of Health. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Royal Society of Chemistry. (2005). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. [Link]

  • ChemRxiv. (2021). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]

  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • PubChem. 1,1-Cyclopropanedicarboxylic acid. [Link]

  • National Institutes of Health. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

  • Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

  • National Institutes of Health. (2012). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. [Link]

  • Reddit. (2022). reactions with thionyl chloride : r/OrganicChemistry. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • National Institutes of Health. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

  • ResearchGate. (2014). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • PubChem. Cyclopropane-1,2-dicarboxylic acid. [Link]

Sources

troubleshooting guide for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Introduction 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 1247859-37-5) is a critical intermediate in contemporary pharmaceutical synthesis, most notably as a key building block for the multi-kinase inhibitor, Cabozantinib.[1][2] Its structure, featuring a strained cyclopropane ring, a carboxylic acid, and a fluorophenyl amide, presents unique challenges and opportunities in synthetic chemistry. The primary reactive handle is the carboxylic acid, which is typically activated for subsequent amide bond formation. However, the inherent strain of the three-membered ring and the electronic properties of the fluorophenyl moiety can influence reaction outcomes.

This guide provides in-depth troubleshooting advice, recommended protocols, and answers to frequently asked questions to assist researchers in successfully utilizing this valuable compound. The focus is on anticipating and resolving common issues encountered during amide coupling and other transformations.

Section 1: Physicochemical Properties & Stability

A foundational understanding of the material's properties is crucial for proper handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀FNO₃[3]
Molecular Weight 223.20 g/mol [3][4]
Appearance White to off-white crystalline powder[5]
Melting Point 173.0 - 177.0 °C[5][6]
Solubility Soluble in methanol, DMF, NMP; limited solubility in less polar solvents.[5]
pKa ~3.48 (Predicted)[7]
Stability Stable under standard laboratory conditions. Avoid strong acids, bases, and high temperatures to prevent potential degradation or ring-opening.[5]

Section 2: Core Reaction Pathway: Amide Bond Formation

The most common reaction involving this intermediate is the coupling of its carboxylic acid with a primary or secondary amine. This proceeds via the activation of the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Workup & Purification start Carboxylic Acid (Starting Material) reagents + Coupling Reagent + Base (e.g., DIPEA) start->reagents active_ester Activated Intermediate (e.g., OAt-ester, Acyl Halide) reagents->active_ester amine + Amine (R₂-NH₂) active_ester->amine product Final Amide Product amine->product workup Aqueous Workup (Removes byproducts) product->workup purify Chromatography or Recrystallization workup->purify

General workflow for amide bond formation.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during reactions with 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid in a question-and-answer format.

Q1: My reaction shows low to no conversion to the desired amide product. What are the likely causes and solutions?

This is the most frequent challenge and can stem from several factors related to reaction kinetics and reagent choice.

Cause A: Inefficient Carboxylic Acid Activation The formation of the activated intermediate is the rate-limiting step. If the coupling reagent is not potent enough to overcome the substrate's reactivity profile, the reaction will stall.

  • Explanation: Different coupling reagents operate through different mechanisms and generate intermediates of varying reactivity. For sterically hindered or electronically deactivated amines, a highly reactive activated ester is required.

  • Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU are generally more effective than standard carbodiimides for challenging couplings because they form highly reactive OAt active esters. For extremely difficult cases, converting the carboxylic acid to an acyl halide may be necessary.

Table of Common Coupling Reagents

Reagent ClassExamplesProsCons
Carbodiimides EDC, DCC, DICInexpensive, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[8]Lower reactivity. Risk of racemization (less relevant for this substrate). DCC byproduct is insoluble and difficult to remove.[8]
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast reaction times, effective for hindered substrates.Can cause guanidinylation of the amine as a side reaction.[9] More expensive. Potential safety concerns.[10]
Phosphonium PyBOP, PyAOPHigh reactivity, similar to uronium salts. Less prone to causing guanidinylation side reactions.Byproducts can sometimes complicate purification.
Acyl Halide Formation SOCl₂, Oxalyl ChlorideGenerates the most reactive acyl chloride intermediate. Effective for unreactive amines.[11][12]Harsh conditions (heat may be required). Can lead to side reactions, including potential cyclopropane ring opening.[13] Requires strict anhydrous conditions.

Cause B: Insufficient Basicity or Inappropriate Base A base is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

  • Explanation: The base, typically a tertiary amine like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), should be non-nucleophilic to avoid competing with the desired amine. Its pKa should be sufficient to facilitate the reaction.

  • Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. For sluggish reactions, consider that the nucleophilicity of your amine may be low; simply adding more base may not solve the problem if activation is the issue.

Q2: I've formed a product, but my mass spectrometry and NMR show significant, unexpected side products. What could they be?

Side product formation often points to the inherent reactivity of the cyclopropane ring or interactions with the coupling reagents themselves.

Cause A: Cyclopropane Ring Opening The ~27.5 kcal/mol of ring strain in a cyclopropane ring makes it susceptible to cleavage under certain conditions.[14]

  • Explanation: Both strong acidic and basic conditions can catalyze the opening of the cyclopropane ring, leading to acyclic byproducts.[13][15] This is a significant risk, especially during harsh workup procedures or when using reactive reagents like thionyl chloride without careful temperature control.

  • Solution:

    • Maintain a pH as close to neutral as possible throughout the reaction and workup.

    • Avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperatures (0-5 °C).

    • If using acyl halide methods, perform the reaction at low temperatures (e.g., 0 °C) and add the amine promptly after the acyl chloride is formed.

Cause B: Guanidinylation of the Amine Nucleophile This side reaction is specific to the use of uronium/aminium-based coupling reagents (HATU, HBTU, etc.).

  • Explanation: The uronium salt can react directly with the primary/secondary amine intended for coupling, forming a stable guanidinium byproduct that terminates the reaction for that equivalent of amine.[9] This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.

  • Solution:

    • Change Reagent Class: Switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide (e.g., EDC/HOBt), which do not cause this side reaction.

    • Optimize Order of Addition: Pre-activate the carboxylic acid by mixing it with the coupling reagent and base for a few minutes before adding the amine. This allows the formation of the active ester, minimizing the amount of free coupling reagent available to react with the amine.

G start Reaction Issue Identified sub_start Low Yield or Side Products? start->sub_start low_yield Low Yield sub_start->low_yield Low Yield side_products Side Products Present sub_start->side_products Side Products reagent_check Is Coupling Reagent Potent Enough? low_yield->reagent_check side_product_id Analyze Side Product Mass. Does it suggest Ring Opening or Guanidinylation? side_products->side_product_id use_hatu Action: Use HATU or PyBOP reagent_check->use_hatu No use_socl2 Action: Consider Acyl Halide Method (with caution) reagent_check->use_socl2 Still No Yield ring_opening Action: Use Milder Conditions. Avoid Strong Acid/Base. Maintain Neutral pH. side_product_id->ring_opening Ring Opening guanidinylation Action: Switch to Phosphonium Reagent (PyBOP) or pre-activate acid. side_product_id->guanidinylation Guanidinylation

Troubleshooting decision tree for common issues.
Q3: My reaction worked, but purification is challenging. How can I improve my workup and isolation protocol?

Problem: Removing Coupling Byproducts

  • Explanation: Different coupling reagents generate different byproducts. Dicyclohexylurea (DCU), from DCC, is notoriously insoluble in most organic solvents, while the diisopropylurea from DIC is more soluble.[8] HOBt and HATU byproducts are typically removed with aqueous washes.

  • Solution:

    • For DCC: If used, filter the reaction mixture before workup to remove the precipitated DCU.

    • For DIC: The diisopropylurea byproduct is soluble and must be removed via chromatography or extraction.

    • For Water-Soluble Reagents: Use EDC as your coupling agent. Both the reagent and its urea byproduct can be efficiently removed with a simple aqueous wash.[8]

    • Standard Aqueous Wash: A typical workup involves diluting the reaction mixture (e.g., DMF) with a solvent like Ethyl Acetate or DCM, followed by washing sequentially with a mild acid (e.g., 5% citric acid or 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. This removes unreacted starting materials and reagent byproducts.

Section 4: Recommended Experimental Protocols

These protocols provide a starting point for common transformations. Always perform reactions on a small scale first to optimize conditions.

Protocol 1: High-Efficiency Amide Coupling using HATU

This method is recommended for most applications, including coupling to sterically hindered or valuable amines.

  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, NMP).

  • Reagent Addition: Add HATU (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Base: Add a non-nucleophilic base, such as DIPEA (3.0 eq). Stir the mixture for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Acyl Chloride Formation for Unreactive Amines

This protocol should be reserved for cases where other methods have failed due to the harshness of the reagents.

  • Preparation: To a clean, dry flask under an inert atmosphere, add 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (1.0 eq).

  • Suspension: Suspend the acid in anhydrous Dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Activation: Cool the suspension to 0 °C in an ice bath. Slowly add Oxalyl Chloride (1.5 eq) or Thionyl Chloride (1.5 eq) dropwise.

  • Acyl Chloride Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be monitored for the cessation of gas evolution.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove excess chlorinating agent and solvent. Crucially, do not use heat.

  • Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in DCM.

  • Reaction & Workup: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS. Perform an aqueous workup as described in Protocol 1.

Section 5: Frequently Asked Questions (FAQs)

  • What are the best analytical techniques to monitor my reaction?

    • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides accurate information on the conversion rate and allows for the identification of any side products by their mass.

  • Can I use a one-pot synthesis method starting from cyclopropane-1,1-dicarboxylic acid?

    • Yes, synthetic routes often involve the mono-amidation of cyclopropane-1,1-dicarboxylic acid with 3-fluoroaniline to produce this intermediate.[7] This can be achieved by activating the di-acid with a reagent like thionyl chloride before adding the aniline. Careful control of stoichiometry is required to minimize the formation of the di-amide byproduct.

  • My final product has poor solubility. What can I do?

    • Poor solubility of the final product is common, especially for larger molecules. For purification, consider a mixed-solvent system for chromatography. For handling, sonication or gentle heating can help dissolve the compound, but be mindful of potential thermal degradation.

References

  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers (RSC Publishing).
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.
  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Chemical Reviews.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health.
  • 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | 1247859-37-5. Benchchem.
  • Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7. Smolecule.
  • Synthesis method of antineoplastic drug cabozant inib. Google Patents.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • 1-[(3-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid 95% | CAS: 1247859-37-5. AChemBlock.
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acme Synthetic Chemicals.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing.
  • 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Pharmaffiliates.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Coupling Reagents. Aapptec Peptides.
  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. Chem-Impex.
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate.
  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. PubChem.
  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. ChemicalBook.

Sources

enhancing the stability of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid for storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for .

Technical Support Center: 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

A Guide to Ensuring Compound Stability for Researchers and Drug Development Professionals

Welcome to the dedicated support guide for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (Compound F-CPA). As Senior Application Scientists, we understand that maintaining the integrity of your research compounds is paramount to the success of your experiments. This guide provides in-depth, experience-driven advice to help you navigate the challenges of storing and handling this specific molecule, ensuring its stability and the reproducibility of your results.

Frequently Asked Questions (FAQs): General Storage & Handling

Question: What are the primary structural features of Compound F-CPA that I should be concerned about for stability?

Answer: 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid possesses three key functional groups that influence its stability profile:

  • Carboxylic Acid (-COOH): This group is acidic and can participate in hydrogen bonding, which contributes to its solid-state nature.[1][2] It is the primary site for potential salt formation with basic substances or esterification with alcohols.

  • Amide (-CONH-): Amide bonds are generally robust, but they are susceptible to hydrolysis (cleavage by water) under strong acidic or basic conditions, especially when heated.[3]

  • Cyclopropane Ring: This three-membered ring is sterically strained.[4] While this feature can enhance metabolic stability in biological systems, the inherent ring strain may predispose the molecule to ring-opening reactions under harsh energetic conditions, though this is less common under typical storage scenarios.[4][5]

  • Fluorophenyl Group: The aromatic ring with a fluorine substituent can be susceptible to photodegradation upon exposure to UV or high-intensity visible light.[6]

Understanding these features is the first step in designing an effective storage strategy.

Question: What are the ideal short-term and long-term storage conditions for solid Compound F-CPA?

Answer: Based on the molecule's chemical properties and data from analogous compounds, we recommend a multi-faceted approach to storage that mitigates the risks of hydrolysis, thermal decomposition, and photodegradation.

Parameter Short-Term Storage (< 1 month) Long-Term Storage (> 1 month) Rationale
Temperature 2-8 °C (Refrigerated)≤ -20 °C (Frozen)Reduces the rate of all potential chemical degradation pathways. A related fluorophenyl compound is recommended for storage at 2-8°C.[7]
Atmosphere Tightly sealed containerTightly sealed container under inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which is the primary driver for hydrolysis. Inert gas displaces oxygen, preventing potential oxidative degradation.
Light Amber vial or opaque containerAmber vial or opaque container, stored in the darkPrevents photodegradation, which can be initiated by exposure to UV and visible light as per ICH Q1B guidelines.[8][9]
Humidity Store with desiccantStore with desiccant in a low-humidity environmentFurther protects the compound from moisture-induced hydrolysis.

Troubleshooting Guide: Investigating Compound Degradation

This section addresses specific issues you might encounter, providing a logical path to identify and resolve the problem.

Scenario 1: "My latest HPLC analysis shows a new, more polar impurity peak that wasn't there before. What could it be?"

Answer: A new, more polar peak is a classic sign of hydrolysis . The amide bond has likely been cleaved, resulting in two smaller, more polar molecules: 3-fluoroaniline and 1,1-cyclopropanedicarboxylic acid.

Troubleshooting Steps:

  • Confirm Identity: If possible, use LC-MS to check if the molecular weight of the new peak corresponds to one of the potential hydrolysis products.[10]

  • Review Storage Conditions: Was the container properly sealed? Was the compound exposed to high humidity or non-neutral pH conditions (e.g., contamination from glassware)? Amide hydrolysis is accelerated by both acid and base.[11]

  • Perform a Forced Degradation Study: Briefly expose a small sample of pure F-CPA to mild acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions. If the retention time of the impurity generated matches the peak in your stored sample, this confirms hydrolysis as the degradation pathway. Forced degradation is a standard technique to identify potential degradation routes.[12]

Corrective Action:

  • Immediately transfer the remaining stock to a new, dry container.

  • Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Store at -20°C or below in a desiccated environment.

Scenario 2: "The potency of my compound seems to have decreased, but I don't see any major new peaks in the chromatogram, just a slight rise in the baseline."

Answer: This scenario could point towards decarboxylation or the formation of multiple minor degradants. Decarboxylation (loss of CO₂) from the carboxylic acid group would produce a less polar compound that might have a different UV response or be more volatile. A related compound is noted to be thermally stable up to its melting point of ~175°C, but prolonged exposure to moderately elevated temperatures could still cause slow decomposition.[13]

Troubleshooting Steps:

  • Check Thermal History: Was the compound exposed to elevated temperatures, even for a short period? For example, was it left on a lab bench in direct sunlight?

  • Analyze by Headspace GC-MS: If decarboxylation is suspected, analyzing the gas in the vial headspace might detect CO₂ or volatile degradants.

  • Run a Gradient HPLC Method: A shallow gradient method with a high-resolution column may resolve minor degradants that are hidden in the baseline of an isocratic method. High-performance liquid chromatography (HPLC) is a highly sensitive and versatile technique for this purpose.[14]

Corrective Action:

  • Ensure the compound is never stored or handled at temperatures above the recommended 2-8°C for short-term use.

  • For any process involving heating, perform a preliminary thermal stability study using a small aliquot to determine the acceptable temperature range and duration.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for Compound F-CPA under adverse storage conditions.

G cluster_main 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid cluster_conditions Stress Conditions cluster_products Degradation Products main Compound F-CPA cond1 Moisture (Acid/Base Catalyst) cond2 High Temperature prod1 3-Fluoroaniline cond1->prod1 Amide Hydrolysis prod2 1,1-Cyclopropanedicarboxylic Acid cond1->prod2 Amide Hydrolysis prod3 Decarboxylation Product cond2->prod3 Decarboxylation

Caption: Primary degradation pathways for Compound F-CPA.

Troubleshooting Guide: Formulation & Excipient Compatibility

When preparing formulations, interactions with excipients can introduce new stability challenges. Drug-excipient compatibility studies are crucial to identify potential issues.[15][16][17][18]

Question: I'm developing a solid dosage form and need to select excipients. Which ones should I be cautious about?

Answer: Given the carboxylic acid functionality, you must be particularly careful with excipients that are basic or contain reactive impurities.

Excipient Class Examples Potential Incompatibility Mechanism & Rationale
Basic Fillers/Lubricants Magnesium Stearate, Calcium Carbonate, Magnesium OxideHigh Risk Acid-base reaction can form a salt of F-CPA. This alters the compound's physical properties (e.g., solubility, melting point) and can catalyze further degradation.[18]
Reducing Sugars Lactose, DextroseModerate Risk While the primary risk is with amine drugs (Maillard reaction), impurities or degradation of these sugars can create a microenvironment with reactive species.[18]
Superdisintegrants Croscarmellose Sodium (CCS)Moderate Risk CCS is ionic and can engage in ionic interactions or "ion pairing" with F-CPA, potentially affecting dissolution and analytical recovery.[19]
Hygroscopic Excipients Starch, SorbitolModerate Risk These materials readily absorb moisture from the environment, which can then become available to hydrolyze the amide bond of your compound.[15]
Excipients with Peroxide Impurities Povidone (PVP), Polyethylene Glycols (PEGs)Low to Moderate Risk Peroxide residues can initiate oxidative degradation, although the F-CPA structure is not exceptionally prone to oxidation, this pathway should not be dismissed.
Troubleshooting Workflow for Stability Issues

Use this decision tree to systematically diagnose stability problems observed during your experiments.

G start Stability Issue Observed (e.g., New HPLC Peak, Potency Loss) check_storage Review Storage & Handling Logs (Temp, Light, Humidity) start->check_storage is_deviation Deviation from Protocol? check_storage->is_deviation correct_storage Correct Storage Conditions (Implement -20°C, Dark, Dry, Inert Gas) is_deviation->correct_storage Yes check_formulation Is Compound in a Formulation? is_deviation->check_formulation No end_solve Problem Identified & Mitigated correct_storage->end_solve forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) check_formulation->forced_degradation No excipient_study Run Binary Drug-Excipient Compatibility Study check_formulation->excipient_study Yes identify_peak Identify Degradant (LC-MS, NMR) forced_degradation->identify_peak identify_peak->end_solve reformulate Reformulate with Inert Excipients (e.g., MCC, Anhydrous Lactose) excipient_study->reformulate reformulate->end_solve

Caption: A workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Standard Stability Assessment of Solid Compound F-CPA

This protocol is designed to establish a baseline stability profile for a new batch of the compound, in alignment with principles from regulatory guidelines.[12][20]

Objective: To evaluate the stability of solid F-CPA under accelerated and long-term storage conditions.

Materials:

  • Compound F-CPA (single batch)

  • Type 1 amber glass vials with PTFE-lined screw caps

  • Calibrated stability chambers (25°C/60% RH and 40°C/75% RH)

  • Refrigerator (2-8°C) and Freezer (-20°C)

  • Validated stability-indicating HPLC method[10][14]

Methodology:

  • Initial Analysis (T=0): Perform a complete analysis of the F-CPA batch. This includes HPLC for purity and impurity profile, visual appearance, and moisture content (Karl Fischer). This is your baseline.

  • Sample Preparation: Aliquot approximately 5-10 mg of F-CPA into at least 12 separate amber glass vials. Tightly cap each vial.

  • Storage: Place vials into the following conditions:

    • Long-Term: -20°C and 2-8°C

    • Accelerated: 25°C/60% RH and 40°C/75% RH

  • Time Points: Pull one vial from each condition at predetermined time points.

    • Accelerated: 1, 3, and 6 months.

    • Long-Term: 3, 6, 9, 12, 18, 24 months.

  • Analysis: At each time point, analyze the sample for purity, degradation products, and appearance.

  • Data Evaluation: Compare the results to the T=0 data. A significant change is typically defined as >0.5% increase in a single degradation product or >1% total degradation.

Protocol 2: Photostability Testing

This protocol follows the ICH Q1B guideline to assess light sensitivity.[9]

Objective: To determine if light exposure causes degradation of Compound F-CPA.

Materials:

  • Compound F-CPA

  • Chemically inert, transparent containers (e.g., quartz vials)

  • Photostability chamber equipped with a light source that meets ICH Option 2 specifications (cool white fluorescent and near-UV lamps).[8]

  • Dark control sample wrapped completely in aluminum foil.

Methodology:

  • Sample Preparation: Place a thin layer (e.g., <3 mm) of solid F-CPA into two separate transparent vials. Prepare a third "dark control" sample in a transparent vial wrapped in aluminum foil to exclude light.

  • Exposure: Place the two sample vials and the dark control inside the photostability chamber.

  • Light Dosage: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

  • Analysis: After exposure, compare the HPLC purity profile of the light-exposed sample against the dark control and the T=0 sample.

  • Evaluation: A significant difference in the impurity profile between the exposed sample and the dark control indicates photosensitivity. If degradation occurs, the compound and its formulations must be protected from light.

References

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). [Link]

  • Quora. Why does carboxylic acid exist in solid form?. (2018-02-05). [Link]

  • Separation Science. Analytical Techniques In Stability Testing. (2025-03-24). [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. (2019-10-02). [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. (2020-03-19). [Link]

  • Longdom Publishing. Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

  • AAPS PharmSciTech. Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014-08-25). [Link]

  • National Center for Biotechnology Information (NCBI). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. (2019-09-25). [Link]

  • Google Patents. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
  • ACS Publications. Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. [Link]

  • Wikipedia. Carboxylic acid. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • SciSpace. Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. [Link]

  • ResearchGate. Photostability studies. (a-c) The changes in absorbance at the.... [Link]

  • Chem-Impex. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid. [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Pharmaffiliates. CAS No : 1247859-37-5 | Product Name : 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019-10-22). [Link]

  • Chemistry Stack Exchange. Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. (2020-06-16). [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022-09-24). [Link]

  • CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.. [Link]

  • YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021-07-28). [Link]

  • IAGIM. Photostability. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. (2024-04-09). [Link]

  • Eurofins Czech. Photostability Studies. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07). [Link]

  • ResearchGate. How can I separate drugs with carboxylic and amide groups by using HPLC?. (2017-12-20). [Link]

  • National Center for Biotechnology Information (NCBI). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • PubMed. Degradation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by plants and their co-existing microorganisms. (2023-03-02). [Link]

  • PubMed Central. Complete and Integrated Pyrene Degradation Pathway in Mycobacterium vanbaalenii PYR-1 Based on Systems Biology. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower your catalyst selection and troubleshooting efforts.

I. Understanding the Reactivity of Your Molecule

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a multifaceted molecule with several reactive sites: the carboxylic acid, the amide linkage, the strained cyclopropane ring, and the electronically modified fluorophenyl group. The interplay of these functional groups dictates the selection of an appropriate catalyst.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reactions at the Carboxylic Acid Group

Question 1: I am trying to form an amide bond with a new amine using the carboxylic acid moiety. What are the best catalytic approaches?

Answer:

For amide bond formation, direct catalytic methods are often preferable to stoichiometric coupling agents to improve atom economy and reduce waste. Boron-based catalysts, such as boric acid and various boronic acids, have proven effective for direct amidation.[1] However, for a sterically hindered substrate like a 1,1-disubstituted cyclopropane, more robust methods are often necessary.

Recommended Catalysts and Coupling Agents:

Catalyst/ReagentClassKey Considerations
HATU/DIPEA Aminium SaltHighly effective for sterically hindered amino acids and complex fragments.[2]
EDC/HOBt Carbodiimide/AdditiveA classic and cost-effective choice, though may require optimization for challenging substrates.[3]
COMU Iminium SaltOffers excellent reactivity and its byproducts are water-soluble, simplifying purification.
Titanium(IV) Isopropoxide Lewis AcidCan catalyze direct amidation at elevated temperatures, often with removal of water.

Troubleshooting Low Yields:

  • Steric Hindrance: The cyclopropane ring presents significant steric bulk. Consider using less hindered coupling partners if possible, or switch to a more powerful coupling reagent like HATU.

  • Poor Nucleophilicity of the Amine: If your amine is electron-deficient, the reaction will be slower. Increasing the reaction temperature or using a stronger activating agent can help.

  • Catalyst Poisoning: The carboxylic acid itself or impurities can sometimes inhibit the catalyst. Ensure high purity of your starting materials.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (1.0 equiv) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂) at 0 °C, add HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir the mixture for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Category 2: Reactions Involving the Cyclopropane Ring

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions, often facilitated by transition metal catalysts.[4]

Question 2: I am interested in performing a catalytic ring-opening reaction of the cyclopropane moiety. What catalysts should I consider?

Answer:

Lewis acids and transition metals are commonly used to catalyze the ring-opening of donor-acceptor cyclopropanes.[5] In your molecule, the amide and carboxylic acid groups act as electron-withdrawing groups, polarizing the cyclopropane ring and making it susceptible to nucleophilic attack.

Catalyst Selection for Ring-Opening:

Catalyst TypeExampleMechanism
Lewis Acids Sc(OTf)₃, Yb(OTf)₃Activation of a carbonyl group, facilitating nucleophilic attack and ring opening.
Transition Metals Pd(0), Rh(I), Ni(0)Oxidative addition into a C-C bond of the cyclopropane ring, followed by further transformation.

Question 3: Can the amide group direct the stereochemistry of reactions on the cyclopropane ring?

Answer:

Yes, the amide group can act as a directing group in catalytic reactions.[6][7][8] It can chelate to a metal catalyst, guiding the catalyst to a specific face of the molecule and controlling the stereochemical outcome of the reaction. This has been observed in hydrogenation and cyclopropanation reactions.[6]

G cluster_0 Amide-Directed Catalysis Molecule 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid Catalyst Metal Catalyst (e.g., Rh, Pd) Chelation Chelation of Amide to Catalyst Reaction Stereoselective Reaction (e.g., Hydrogenation, C-H activation) Product Stereodefined Product

Category 3: Reactions on the 3-Fluorophenyl Group

Question 4: I want to perform a cross-coupling reaction on the fluorophenyl ring. Is this feasible, and what catalysts are recommended?

Answer:

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the fluorophenyl ring.[9] The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the C-H and potential C-X bonds on the aromatic ring.

Potential Cross-Coupling Reactions and Catalysts:

Reaction TypeCoupling PartnerRecommended Catalyst System
Suzuki-Miyaura Boronic acids/estersPd(OAc)₂, SPhos/XPhos/RuPhos ligands, with a suitable base (e.g., K₂CO₃, Cs₂CO₃).[9]
Buchwald-Hartwig AminesPd₂(dba)₃, biarylphosphine ligands (e.g., BINAP, DavePhos), and a strong base (e.g., NaOtBu, LHMDS).[9]
C-H Activation Alkenes, AlkynesRh(III) or Pd(II) catalysts are often used for directed C-H functionalization.[10] The amide group in your molecule could potentially direct C-H activation at the ortho position of the phenyl ring.

Troubleshooting Palladium-Catalyzed Reactions with Fluoroanilines:

  • Catalyst Inhibition: The aniline nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands can mitigate this issue.[9]

  • Dehalogenation: In reactions involving aryl halides, reductive dehalogenation can be a side reaction. Careful optimization of the base and reaction temperature is crucial.

  • Poor Solubility: Ensure that all components are well-dissolved in the reaction solvent for efficient catalysis.

G Start Aryl Halide / Pseudohalide (on 3-Fluorophenyl Ring) OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate Ar-Pd(II)-X OxAdd->Intermediate Transmetalation Transmetalation or Coordination Intermediate->Transmetalation CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine) CouplingPartner->Transmetalation Intermediate2 Ar-Pd(II)-R Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Category 4: Decarboxylation Reactions

Question 5: Is it possible to selectively decarboxylate the carboxylic acid group?

Answer:

Yes, catalytic decarboxylation is a viable transformation. Photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids to generate carbon-centered radicals.[11] These radicals can then participate in a variety of subsequent reactions.

Catalytic System for Photoredox Decarboxylation:

  • Photocatalyst: An organic dye (e.g., Eosin Y) or an iridium or ruthenium complex.

  • Light Source: Visible light (e.g., blue LEDs).

  • Reaction Conditions: Typically performed at room temperature in a suitable solvent.

The resulting cyclopropyl radical is a versatile intermediate that can undergo addition to alkenes or other radical trapping agents.

III. Scale-Up Considerations

Question 6: What are the main challenges I should anticipate when scaling up a catalytic reaction with this molecule?

Answer:

Scaling up catalytic reactions presents a unique set of challenges that are often not apparent at the bench scale.

Key Scale-Up Considerations:

ChallengeMitigation Strategy
Heat Transfer Exothermic reactions can be difficult to control in large reactors. Ensure adequate cooling capacity and consider a semi-batch or continuous flow process.
Mass Transfer In heterogeneous catalysis, efficient mixing is crucial to ensure reactants reach the catalyst surface. Optimize stirring speed and reactor geometry.
Catalyst Separation Homogeneous catalysts can be difficult to remove from the product on a large scale. Consider using a heterogeneous catalyst or a catalyst that can be easily precipitated or extracted.
Safety Some catalysts and reagents are pyrophoric or toxic. Conduct a thorough safety review and implement appropriate handling procedures.
Cost The cost of the catalyst can be a significant factor in the overall process economics. Aim for low catalyst loadings and efficient catalyst recycling.

IV. References

Sources

Validation & Comparative

A Comparative Analysis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid and its Positional Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Cyclopropane Carboxamides in Medicinal Chemistry

The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in medicinal chemistry to impart conformational rigidity and improve metabolic stability.[1] When combined with a fluorinated phenyl ring, as seen in the case of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid and its analogs, these molecules present a unique chemical space for the development of novel therapeutics. The fluorine atom, depending on its position on the phenyl ring, can significantly influence the electronic properties, lipophilicity, and metabolic fate of the molecule, thereby modulating its biological activity.[2] This guide provides a comprehensive comparative analysis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid and its 2- and 4-fluoro positional isomers, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to aid researchers in the design of next-generation therapeutic agents. The parent compound, 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid, is a key intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor approved for the treatment of certain cancers, underscoring the pharmaceutical relevance of this molecular scaffold.[3][4]

Synthesis and Characterization: A Modular Approach to Analog Generation

The synthesis of 1-[(fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid analogs is typically achieved through a straightforward and modular two-step process. This allows for the facile generation of a library of analogs with diverse substitution patterns on the phenyl ring.

General Synthetic Workflow

The synthesis commences with the formation of a reactive acid chloride intermediate from cyclopropane-1,1-dicarboxylic acid, followed by an amide coupling reaction with the appropriately substituted fluoroaniline.

Synthesis_Workflow A Cyclopropane-1,1-dicarboxylic acid C 1-(Chlorocarbonyl)cyclopropane- 1-carboxylic acid A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 1-[(Fluorophenyl)carbamoyl]cyclopropane- 1-carboxylic acid Analog C->E Amide Coupling D Substituted Fluoroaniline (2-F, 3-F, or 4-F)

Caption: General synthetic workflow for 1-[(fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid analogs.

Detailed Experimental Protocol: Synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

The following protocol is adapted from established procedures for the synthesis of the 4-fluoro analog and serves as a representative example for the synthesis of other positional isomers.[5]

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 4-Fluoroaniline

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Sodium sulfate (Na₂SO₄)

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Saturated brine solution

Procedure:

  • Acid Chloride Formation: To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF cooled in an ice-water bath, add triethylamine (1.05 eq) dropwise, maintaining the temperature below 10°C. Stir the resulting solution for 30 minutes. Subsequently, add thionyl chloride (1.0 eq) dropwise, ensuring the temperature remains below 10°C.

  • Amide Coupling: To the reaction mixture, add a solution of 4-fluoroaniline (1.0 eq) in THF dropwise, again keeping the temperature below 10°C.

  • Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1.0 M NaOH solution, water, and saturated brine.

  • Isolation and Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Add heptane to the resulting viscous liquid to precipitate the product.

  • Final Product: Collect the solid by filtration and dry to yield 1-((4-Fluorophenyl)carbamoyl) cyclopropane carboxylic acid as a white powdery substance.[5]

Comparative Biological Evaluation: Unraveling the Impact of Fluorine Positioning

While direct, side-by-side comparative studies of the 2-, 3-, and 4-fluorophenyl analogs of 1-carbamoylcyclopropane-1-carboxylic acid are limited in publicly available literature, existing research on related structures allows for an insightful discussion on the potential influence of the fluorine atom's position on biological activity. Phenylcyclopropane carboxamides have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[6]

A study by Mahesh et al. (2023) investigated the antiproliferative activity of a series of 1-phenylcyclopropane carboxamide derivatives against the U937 human myeloid leukemia cell line.[7] Although this study did not directly compare the 2-, 3-, and 4-fluoro isomers, it provides a valuable experimental framework for such a comparison.

Antiproliferative Activity: A Hypothetical Comparative Analysis

Based on the general principles of medicinal chemistry and the findings from related studies, we can hypothesize the potential differences in antiproliferation activity among the three isomers.

CompoundStructureHypothesized Antiproliferative ActivityRationale
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid ortho-fluoro isomerPotentially moderate to highThe ortho-fluoro substitution can induce a conformational bias, which may lead to a more favorable interaction with the biological target. However, steric hindrance could also negatively impact binding.
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid meta-fluoro isomerPotentially highThe meta position is often favored in drug design as the fluorine atom can act as a bioisostere for a hydrogen atom, improving metabolic stability and binding affinity through favorable electronic interactions without introducing significant steric bulk. Its role as an intermediate for Cabozantinib suggests its suitability for biological activity.[8]
1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid para-fluoro isomerPotentially highThe para-fluoro substitution is a common modification in medicinal chemistry and is known to often enhance biological activity by blocking metabolic oxidation at the para position and favorably modulating electronic properties.[6]
Experimental Protocol: In Vitro Antiproliferative MTT Assay

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell viability and proliferation.[1][9][10][11][12]

Materials:

  • Human cancer cell line (e.g., U937, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-fluoro, 3-fluoro, and 4-fluoro analogs) in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The position of the fluorine atom on the phenyl ring is expected to have a significant impact on the physicochemical properties of the molecule, which in turn will influence its pharmacokinetic profile and biological activity.

Workflow for SAR Analysis

SAR_Workflow A Synthesis of 2-F, 3-F, 4-F Analogs B In Vitro Biological Screening (e.g., MTT Assay) A->B C Physicochemical Property Measurement (LogP, pKa, Solubility) A->C E Structure-Activity Relationship (SAR) Elucidation B->E C->E D In Silico Modeling (Docking, QSAR) D->E F Lead Optimization E->F

Caption: A typical workflow for elucidating the structure-activity relationship of analogs.

Comparative Physicochemical Properties (Predicted)

While experimental data is limited, we can predict the general trends in key physicochemical properties based on the fluorine position.

Property2-Fluoro Isomer3-Fluoro Isomer4-Fluoro IsomerInfluence on Drug Development
Lipophilicity (cLogP) Likely similar to or slightly higher than the 3- and 4-isomersLikely similarLikely similarAffects membrane permeability, protein binding, and solubility.
Acidity (pKa) The ortho-fluoro group may slightly increase the acidity of the carboxylic acid due to through-space electronic effects.The meta-fluoro group will have a moderate acidifying effect through inductive electron withdrawal.The para-fluoro group will have a modest acidifying effect.Influences ionization state at physiological pH, which affects solubility, absorption, and receptor interaction.
Dipole Moment The position of the fluorine will significantly alter the dipole moment of the molecule.The position of the fluorine will significantly alter the dipole moment of the molecule.The position of the fluorine will significantly alter the dipole moment of the molecule.Can impact binding to the target protein and overall solubility.
Metabolic Stability The C-F bond is strong and generally resistant to metabolic cleavage. The position may influence the metabolism of adjacent sites.The C-F bond is strong and generally resistant to metabolic cleavage. The position may influence the metabolism of adjacent sites.The para-position is often a site of metabolic oxidation; a fluorine atom here can block this pathway, increasing metabolic stability.A key determinant of a drug's half-life and dosing regimen.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid and its positional isomers. While direct comparative experimental data remains scarce, the provided synthetic strategies and biological evaluation protocols offer a clear path forward for researchers to generate this crucial information. The insights into the potential influence of fluorine positioning on physicochemical properties and biological activity highlight the importance of systematic analog synthesis and testing in the drug discovery process.

Future research should focus on the parallel synthesis and evaluation of the 2-, 3-, and 4-fluoro analogs to definitively establish their structure-activity relationships. In-depth mechanistic studies are also warranted to identify the specific biological targets responsible for their potential antiproliferative effects. Furthermore, a comprehensive assessment of their pharmacokinetic profiles will be essential for their advancement as potential therapeutic candidates. The modular nature of their synthesis makes this class of compounds an attractive starting point for the development of novel and effective therapeutic agents.

References

  • Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link][6][7]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link][10]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link][11]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link][12]

  • Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed, 36747540. [Link][6]

  • Sasikala, M., Revathi, E., & Ravichandran, CT. (2025). Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. International Journal of Environmental Sciences, 11(17s). [Link][13]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link][3]

  • Al-Gamal, M. A., et al. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry, 97, 103677. [Link][14]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(2), 123-132. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Physicochemical Properties and Pharmacokinetics. Retrieved from [Link][16]

  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib. Retrieved from [2]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link][4]

  • Tarzia, G., et al. (2003). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 46(12), 2453-2466. [Link]

  • Tarzia, G., et al. (2004). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 47(9), 2199-2210. [Link]

  • Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed, 36747540. [Link][7]

  • Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry, 138, 986-996. [Link]

  • Różalska, S., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2695. [Link]

  • van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • Kumar, A., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry, 18(22), 7958-7967. [Link]

  • Andersen, J., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6101-6111. [Link]

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link][8]

  • Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1361595. [Link]

  • Kankala, S., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4548-4554. [Link]

  • Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central, PMC10947235. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized molecule's structure is a foundational pillar of scientific rigor.[1][2] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. The target molecule, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (Molecular Formula: C₁₁H₁₀FNO₃, Molecular Weight: 223.2 g/mol ), serves as a pertinent case study.[3][4] As a potential intermediate or candidate in pharmaceutical development, its structure, comprising a strained cyclopropane ring, an amide linkage, and a metasubstituted fluorophenyl group, presents distinct features that must be rigorously validated.

This guide eschews a simple recitation of data. Instead, it offers a strategic workflow, explaining the causality behind the selection of specific analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating data from these orthogonal methods, we build a robust, cross-validated dossier that confirms the molecular structure with the highest degree of confidence.

The Validation Workflow: An Integrated, Multi-Technique Approach

The validation process is not a linear checklist but an integrated workflow where each technique provides complementary information. One method's ambiguity is resolved by another's clarity, ensuring a comprehensive and trustworthy structural elucidation.

Validation_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirmation Phase 3: Data Integration & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Purified Analyte ms Mass Spectrometry (ESI-MS) purification->ms Purified Analyte ftir FTIR Spectroscopy purification->ftir Purified Analyte integration Data Integration & Cross-Validation nmr->integration Spectral Data ms->integration Spectral Data ftir->integration Spectral Data confirmation Structural Confirmation integration->confirmation

Caption: Overall workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.[1] For our target compound, a suite of NMR experiments (¹H, ¹³C, and potentially ¹⁹F) is indispensable.

Expertise in Action: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) because its polarity ensures dissolution while its hydrogen-bonding capabilities prevent the rapid exchange of the carboxylic acid (-COOH) and amide (-NH) protons, allowing them to be observed as distinct, albeit often broad, signals.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆.

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).[5]

  • Acquisition: Acquire data at 25 °C. Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm).

  • Parameters: Standard parameters with a sufficient relaxation delay (d1) of 1-2 seconds.

Data Interpretation & Comparison: The key to validation is comparing the observed spectrum to the expected signals for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid versus a potential isomer, such as the 4-fluoro analog.

Proton Assignment (3-Fluoro Isomer) Expected δ (ppm) Expected Multiplicity Rationale & Comparative Insight (vs. 4-Fluoro Isomer)
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet (br s)This highly deshielded proton is characteristic of carboxylic acids. Its position is concentration-dependent. No change expected between isomers.
Amide (-NH)9.5 - 10.5Broad Singlet (br s)The amide proton signal confirms the carbamoyl linkage. No significant change expected between isomers.
Aromatic (H2')~7.6Triplet of doublets (td)This proton is ortho to the amide and meta to the fluorine. It will show coupling to H6' (ortho) and H4' (meta) and a smaller coupling to Fluorine. This complex pattern is a key differentiator. The 4-fluoro isomer would show two distinct doublets of doublets (an AA'BB' system).[6]
Aromatic (H4', H5', H6')6.9 - 7.4Multiplet (m)These protons will exhibit complex splitting due to H-H and H-F coupling. Their specific shifts and patterns are unique to the 3-fluoro substitution pattern.[7]
Cyclopropane (-CH₂-)1.4 - 1.6Multiplet (m)The four cyclopropyl protons are diastereotopic, resulting in a complex multiplet. Their upfield shift is characteristic of strained rings.[8] This region should be identical for both isomers.
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides a count of the unique carbon environments.

Experimental Protocol:

  • Sample: Use the same sample prepared for ¹H NMR.

  • Instrument: 100 MHz on a 400 MHz spectrometer.

  • Acquisition: Proton-decoupled mode to produce singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

Carbon Assignment Expected δ (ppm) Rationale & Key Features
Carboxylic Carbonyl (-C OOH)172 - 175Downfield shift typical for carboxylic acid carbonyls.[9]
Amide Carbonyl (-NHC O-)168 - 170Slightly upfield from the acid carbonyl.[9]
Aromatic (C-F)160 - 164 (d)The carbon directly bonded to fluorine is highly deshielded and will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF). This is a definitive signal.
Aromatic (C-NH)140 - 142The carbon attached to the nitrogen is deshielded.
Aromatic (Other)105 - 131Four distinct signals are expected, with their shifts and C-F coupling constants confirming the 3-fluoro substitution pattern.
Quaternary Cyclopropane (-C <)35 - 40The quaternary carbon of the cyclopropane ring.
Methylene Cyclopropane (-C H₂-)18 - 22The two equivalent methylene carbons of the cyclopropane ring appear significantly upfield.[10]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the most direct evidence of the compound's molecular weight and offers structural clues through fragmentation patterns.[1]

MS_Logic parent Parent Molecule C₁₁H₁₀FNO₃ MW = 223.2 ms Electrospray Ionization (ESI) parent->ms ion Molecular Ion [M+H]⁺ m/z = 224.2 ms->ion frag1 Loss of H₂O (-18) m/z = 206.2 ion->frag1 Fragmentation frag2 Loss of COOH (-45) m/z = 179.2 ion->frag2 Fragmentation frag3 Loss of C₃H₄O (-56) (cyclopropanone) m/z = 168.2 ion->frag3 Fragmentation

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition: Scan a mass range from m/z 50 to 500.

Data Interpretation:

Observed Ion (m/z) Assignment Interpretation
224.0710 (Expected)[M+H]⁺The presence of the protonated molecular ion confirms the molecular weight of 223.0641 (exact mass for C₁₁H₁₀FNO₃), definitively validating the molecular formula.
206.0605[M+H - H₂O]⁺Loss of water from the carboxylic acid group.
179.0764[M+H - HCOOH]⁺Loss of formic acid, a common fragmentation for carboxylic acids. A related fragment from the loss of the carboxyl radical (-45 Da) is also plausible.[6]
112.0502[F-C₆H₄-NH₃]⁺Fragment corresponding to protonated 3-fluoroaniline, confirming this key structural subunit.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] It serves as an excellent orthogonal method to confirm the presence of the carboxylic acid, amide, and aromatic C-F bonds.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[12]

  • Instrument: Any standard FTIR spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, typically with 16 or 32 scans for a good signal-to-noise ratio.

Data Interpretation:

Frequency Range (cm⁻¹) Vibration Type Functional Group Interpretation
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe very broad absorption in this region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]
~3300N-H stretchSecondary AmideConfirms the presence of the amide N-H bond.
~1710C=O stretchCarboxylic AcidThe strong, sharp peak for the acid carbonyl.
~1670C=O stretch (Amide I)Secondary AmideThe characteristic carbonyl stretch of the amide group.
~1550N-H bend (Amide II)Secondary AmideThis band, coupled with the Amide I band, is definitive for a secondary amide.
~1250C-F stretchAryl-FluorideA strong absorption confirming the presence of the fluorine substituent on the aromatic ring.

Conclusion: A Triad of Evidence for Unambiguous Validation

The structural validation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid cannot rely on a single piece of data. It requires the synthesis of information from a triad of orthogonal analytical techniques.

  • NMR Spectroscopy provides the detailed architectural map, confirming the precise connectivity of atoms and differentiating between isomers through subtle differences in chemical shifts and coupling patterns.

  • Mass Spectrometry acts as the gatekeeper, unequivocally confirming the molecular formula and providing substructural evidence through predictable fragmentation.

  • FTIR Spectroscopy offers a rapid and definitive fingerprint of the key functional groups, ensuring the presence of the carboxylic acid, amide, and fluoro-aromatic moieties.

By following this multi-faceted, rationale-driven approach, researchers can build a self-validating and unassailable data package, ensuring the structural integrity of their synthesized compounds and paving the way for reliable downstream biological and pharmacological evaluation.

References

  • Pharmaffiliates. (n.d.). 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Retrieved from Pharmaffiliates. [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9742, 3-Fluoroaniline. Retrieved from PubChem. [Link]

  • Patsnap. (2025). How are chemical structures analyzed in drug discovery?. Retrieved from Patsnap Synapse. [Link]

  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Retrieved from LCGC International. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from Doc Brown's Chemistry. [Link]

Sources

in vitro assay validation for compounds derived from 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Assay Validation for Novel Ferroptosis Inducers Derived from 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. These derivatives are exemplified by the well-characterized ferroptosis inducer, FIN56. The protocols and validation strategies detailed herein are designed for researchers, scientists, and drug development professionals aiming to rigorously characterize the mechanism of action and compare the performance of these novel chemical entities against established alternatives.

Introduction: The Rise of Ferroptosis Induction in Therapeutics

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities like apoptosis and necroptosis.[1][2] The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers resistant to traditional therapies.[3][4]

Compounds derived from 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, such as FIN56, are potent and specific inducers of ferroptosis.[5] Unlike other inducers that may target system Xc- (e.g., erastin) or directly inhibit Glutathione Peroxidase 4 (GPX4) (e.g., RSL3), FIN56 possesses a unique dual mechanism of action, making its derivatives a compelling class of molecules for therapeutic development.[6][7][8]

This guide will elucidate the core mechanisms of FIN56 and provide a logical, step-by-step approach to validating novel derivatives, ensuring scientific integrity and generating robust, reproducible data.

The Dual Mechanism of Action: A Two-Pronged Attack

Understanding the mechanism of the parent compound is critical to designing a logical validation cascade. FIN56 induces ferroptosis through two distinct but complementary pathways.[6][8] This dual action provides multiple endpoints for in vitro validation.

  • GPX4 Degradation: FIN56 promotes the degradation of GPX4, the master regulator of lipid peroxide detoxification.[5][8] The loss of GPX4 protein leads to an inability to repair lipid damage, resulting in the lethal accumulation of lipid reactive oxygen species (ROS).[8] This process is dependent on the activity of acetyl-CoA carboxylase (ACC).[6][7]

  • Squalene Synthase (SQS) Activation: In a separate mechanism, FIN56 binds to and activates SQS, an enzyme in the mevalonate pathway.[6][7][8] This activation shunts metabolic precursors away from the synthesis of Coenzyme Q10 (CoQ10), a critical lipid-soluble antioxidant, further sensitizing the cell to lipid peroxidation.[6][8]

This dual mechanism offers a unique therapeutic advantage, potentially overcoming resistance mechanisms that might arise from targeting only a single pathway.

FIN56_Mechanism cluster_0 FIN56 Derivative cluster_1 Pathway 1: GPX4 Degradation cluster_2 Pathway 2: SQS Activation cluster_3 Terminal Event FIN56 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid derivative (e.g., FIN56) ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Requires Activity SQS Squalene Synthase (SQS) FIN56->SQS Binds & Activates GPX4_Deg GPX4 Degradation ACC->GPX4_Deg Leads to Lipid_ROS Lipid ROS Accumulation GPX4_Deg->Lipid_ROS CoQ10_Dep Coenzyme Q10 Depletion SQS->CoQ10_Dep Leads to CoQ10_Dep->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Dual mechanism of action for FIN56-derived compounds.

A Multi-Tiered Assay Validation Workflow

A robust validation strategy progresses from general cytotoxic effects to specific mechanistic endpoints. This workflow ensures that observed cell death is indeed ferroptosis and is mediated by the intended molecular targets.

Validation_Workflow Tier1 Tier 1: Phenotypic Screening (Cell Viability) Tier2 Tier 2: Confirmation of Ferroptosis (Hallmark Assays) Tier1->Tier2 Confirm Mechanism of Cell Death Tier3 Tier 3: Mechanistic Target Engagement (Biochemical & Protein Level Assays) Tier2->Tier3 Validate Specific Targets Tier4 Tier 4: Comparator Compound Profiling Tier3->Tier4 Benchmark Performance

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, a potential building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a non-negotiable step.[1][2] Impurities, whether arising from synthesis, degradation, or storage, can introduce toxicity or alter the intended pharmacological effect.

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this assessment due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for assessing the purity of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. We will explore the scientific rationale behind the methodological choices, present detailed protocols, and compare their performance characteristics. Our objective is to equip researchers and drug development professionals with a comprehensive framework for selecting and implementing a method that is not just suitable, but truly validated for its intended purpose, in alignment with international regulatory standards.[6][7][8]

Understanding the Analyte: Physicochemical Properties

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (Molecular Formula: C₁₁H₁₀FNO₃, MW: 223.2 g/mol ) possesses key structural features that inform our analytical strategy.[9][10]

  • Aromatic Ring: The fluorophenyl group provides a strong chromophore, making UV detection a highly suitable and straightforward choice.

  • Carboxylic Acid Group: This acidic moiety (pKa ~4-5) will ionize at neutral pH. To achieve good peak shape and reproducible retention in RP-HPLC, its ionization must be suppressed by acidifying the mobile phase.[11]

  • Polarity: The molecule has a balance of nonpolar (cyclopropane, phenyl ring) and polar (amide, carboxylic acid) groups, making it an ideal candidate for reversed-phase chromatography.

Method A: Isocratic RP-HPLC for Routine Quality Control

This first method is designed for speed and simplicity, making it ideal for routine quality control (QC) where throughput and consistency are paramount. It employs a standard C18 stationary phase and an isocratic mobile phase.

Rationale for Method A Design
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. Its well-understood characteristics provide a reliable starting point.

  • Mobile Phase: We use a mixture of acetonitrile and an acidified aqueous phase (0.1% formic acid). Acetonitrile is chosen for its low viscosity and UV transparency. The formic acid serves a critical purpose: by maintaining the mobile phase pH well below the pKa of the analyte's carboxylic acid group, we ensure the molecule is in its neutral, protonated form. This prevents peak tailing that arises from interactions between the ionized, anionic analyte and residual, positively charged silanols on the silica support.

  • Isocratic Elution: Using a constant mobile phase composition (isocratic) simplifies the method, reduces run-to-run variability, and minimizes column re-equilibration time, thereby increasing sample throughput.

Detailed Experimental Protocol: Method A
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)

    • Elution Mode: Isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or λmax determined by PDA scan)

    • Injection Volume: 10 µL

    • Run Time: 15 minutes

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • From the stock, prepare a working solution at 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Method B: Gradient RP-HPLC for Comprehensive Impurity Profiling

Method B is a more powerful approach designed to serve as a stability-indicating method. It utilizes a gradient elution and an alternative stationary phase to resolve a wider range of potential impurities, including those that are significantly more or less polar than the parent compound.

Rationale for Method B Design
  • Stationary Phase: A Phenyl-Hexyl column is selected. This phase provides alternative selectivity compared to a C18. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and the analyte's fluorophenyl ring. This can be particularly effective in separating structurally similar impurities where aromatic ring position or substitution differs.

  • Gradient Elution: The mobile phase composition is changed over the course of the run, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile). This approach, governed by the principles laid out in USP General Chapter <621>, is essential for a stability-indicating method.[12][13][14] It allows for the effective elution of highly polar impurities that would wash out in the void volume in Method A, as well as highly nonpolar impurities that might be strongly retained or co-elute with the main peak in an isocratic run. This ensures a comprehensive separation across a broad polarity range.

Detailed Experimental Protocol: Method B
  • Instrumentation & Reagents:

    • Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Elution Mode: Gradient

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 35.0 | 20 |

  • Sample Preparation:

    • Same as Method A.

Performance Comparison: Method A vs. Method B

The choice between an isocratic and gradient method depends entirely on the intended purpose. The following table summarizes the expected performance characteristics based on hypothetical, yet realistic, data.

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)Rationale & Advantage
Primary Use Case Routine QC, High ThroughputImpurity Profiling, Stability TestingMethod A is fast; Method B is comprehensive.
Run Time 15 minutes35 minutesMethod A is >2x faster per sample.
API Retention Time ~6.5 min~14.2 minGradient elution leads to longer retention times for the main analyte.
Resolution May co-elute with closely related impurities.Superior resolution of both polar and non-polar impurities.Gradient elution provides the power to separate a wider range of analytes.
Peak Capacity LowerHigherMethod B can resolve a significantly larger number of potential impurities within a single run.
Method Robustness HighModerate (more sensitive to pump dwell volume)Isocratic methods are generally less complex and more transferable between systems.[13][15]
System Suitability Easily met for routine checks.Essential for ensuring run-to-run consistency.Both methods must meet system suitability criteria as defined by guidelines like USP <621>.[14][16]

Ensuring Trustworthiness: Forced Degradation Studies

A purity method is only trustworthy if it is proven to be "stability-indicating." This is demonstrated through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[17][18][19] The goal is to challenge the analytical method and prove its ability to separate these degradants from the intact API. This process is a requirement under ICH guideline Q1A(R2).[3][20]

Workflow for Forced Degradation and Analysis

HPLC_Workflow cluster_prep Sample Preparation & Stressing cluster_stress cluster_analysis Chromatographic Analysis cluster_data Data Evaluation API API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) API->Acid Base Base Hydrolysis (0.1 M NaOH) API->Base Oxidation Oxidation (3% H2O2) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolytic (ICH Light Box) API->Photo Control Unstressed Control API->Control HPLC HPLC System (Method B) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Chromatogram Analyze Chromatograms HPLC->Chromatogram Purity Assess Peak Purity (PDA Detector) Chromatogram->Purity MassBalance Calculate Mass Balance Purity->MassBalance Result Stability-Indicating Method Confirmed MassBalance->Result

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Forced Degradation Protocol

For each condition, a control sample (API in solvent, protected from stress) should be analyzed alongside the stressed sample. The target degradation is 5-20%.[18]

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 2-8 hours). Neutralize with an equivalent amount of NaOH before dilution and injection.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 M NaOH and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid API in an oven at 80°C.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18]

Method B is the superior choice for analyzing these stressed samples. A PDA detector is highly recommended to assess peak purity, ensuring that the main API peak is spectrally pure and not co-eluting with any degradants.

Conclusion and Recommendations

The assessment of purity for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid requires a well-chosen HPLC method. This guide has compared two viable, yet distinct, approaches.

  • Method A (Isocratic C18) is a robust, rapid, and reliable method perfectly suited for routine quality control applications where the primary goal is to quantify the main component against a known specification in a high-throughput environment.

  • Method B (Gradient Phenyl-Hexyl) represents a more comprehensive and powerful stability-indicating method. Its superior resolving power is essential during drug development, for release testing, and for stability studies where the complete impurity profile must be understood and monitored. The principles of method validation outlined in ICH Q2(R1) must be applied to formally qualify the chosen method for its intended purpose.[6][8][21]

For any new pharmaceutical compound, the development should begin with a comprehensive method like Method B . Once the impurity profile is well-characterized and process controls are established, a simplified and faster method like Method A can be validated and implemented for routine testing, demonstrating a lifecycle approach to analytical method management.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Gupta, A., et al. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Development and Industrial Pharmacy. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Kim, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Pharmaffiliates. 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. [Link]

Sources

comparing the efficacy of different synthetic routes to 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of various pharmaceutical agents. The unique combination of a strained cyclopropane ring and a fluorinated phenyl group imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers and professionals in drug development. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their efficacy to aid in the selection of the most suitable method for specific research and development needs.

Route 1: Amide Coupling of Cyclopropane-1,1-dicarboxylic Acid

This is a convergent and widely utilized approach that commences with the readily available cyclopropane-1,1-dicarboxylic acid. The core of this strategy lies in the selective mono-amidation of the diacid with 3-fluoroaniline. This can be achieved through two main variations: activation of the carboxylic acid to an acyl chloride, or the use of a peptide coupling agent.

Mechanistic Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, one of the carboxylic acid groups must be "activated" to a more electrophilic species.

  • Acyl Chloride Formation: Treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts one of the carboxylic acid moieties into a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic attack by the amine (3-fluoroaniline) to form the amide bond. A base is typically added to neutralize the HCl byproduct.[1]

  • Peptide Coupling Agents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to furnish the amide under mild conditions. This method is often preferred for its high yields and low incidence of side reactions.[2]

Experimental Protocols

Variation 1.1: Via Acyl Chloride

  • Mono-esterification: To a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in methanol, a solution of sodium hydroxide (1.0 eq) in water is added dropwise at 0-5 °C. The mixture is stirred at room temperature for several hours. After reaction completion, the solvent is removed under reduced pressure, and the residue is acidified with HCl and extracted with an organic solvent to yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.[3]

  • Acyl Chloride Formation: The mono-ester from the previous step (1.0 eq) is dissolved in a suitable solvent like toluene, and thionyl chloride (1.1 eq) is added. The mixture is heated to reflux until the reaction is complete. The excess thionyl chloride and solvent are removed under vacuum to yield the crude ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate.[3]

  • Amidation: The crude acyl chloride is dissolved in a solvent such as THF or DCM. To this solution, 3-fluoroaniline (1.0 eq) and a base like triethylamine or potassium carbonate (2.0 eq) are added at low temperature (0-5 °C). The reaction is stirred until completion.[4]

  • Saponification: The resulting ethyl 1-((3-fluorophenyl)carbamoyl)cyclopropanecarboxylate is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent. Subsequent acidification with HCl precipitates the final product, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, which is then filtered, washed, and dried.[3]

Variation 1.2: Using a Coupling Agent (HATU)

  • Mono-amidation: To a stirred solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in an aprotic solvent such as DMF, add HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.

  • Add 3-fluoroaniline (1.0 eq) to the reaction mixture and continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by crystallization or chromatography to yield 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Visualization of Route 1

Route 1: Amide Coupling cluster_1 Variation 1.1: Acyl Chloride cluster_2 Variation 1.2: Coupling Agent start Cyclopropane-1,1-dicarboxylic Acid monoester Mono-esterification (e.g., NaOH/MeOH) start->monoester amidation2 Direct Mono-amidation (HATU, DIPEA, 3-Fluoroaniline) start->amidation2 acyl_chloride Acyl Chloride Formation (SOCl2) monoester->acyl_chloride amidation1 Amidation with 3-Fluoroaniline acyl_chloride->amidation1 saponification1 Saponification (NaOH, then H+) amidation1->saponification1 end_product 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid saponification1->end_product amidation2->end_product

Caption: Synthetic pathways for Route 1.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a classical and versatile method for the preparation of carboxylic acids.[5] This route involves the formation of the cyclopropane ring from a malonic ester derivative, followed by functional group manipulations to arrive at the target molecule.

Mechanistic Rationale

The α-protons of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate acts as a nucleophile and can react with a dihaloalkane, such as 1,2-dibromoethane, in a double alkylation process to form the cyclopropane ring.[6] Subsequent hydrolysis of the esters, selective mono-amidation, and decarboxylation lead to the final product. A key challenge in this route is controlling the reaction to favor mono-alkylation if a stepwise approach is desired, as dialkylation can be a competing side reaction.[5]

Experimental Protocol
  • Cyclopropane Formation: To a solution of sodium ethoxide (2.2 eq) in ethanol, add diethyl malonate (1.0 eq). The mixture is heated, and 1,2-dibromoethane (1.1 eq) is added dropwise. The reaction mixture is refluxed until completion. The solvent is removed, and the residue is worked up to yield diethyl cyclopropane-1,1-dicarboxylate.

  • Mono-saponification: The resulting diester (1.0 eq) is treated with one equivalent of potassium hydroxide in ethanol to selectively hydrolyze one of the ester groups, yielding monoethyl cyclopropane-1,1-dicarboxylate.

  • Amidation: The mono-ester is then coupled with 3-fluoroaniline using a standard peptide coupling agent like HATU or by converting it to the corresponding acid chloride followed by reaction with the aniline, as described in Route 1.

  • Final Saponification: The remaining ethyl ester is hydrolyzed with an excess of a base like lithium hydroxide in a water/THF mixture. Acidification of the reaction mixture then yields the final product, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Visualization of Route 2

Route 2: Malonic Ester Synthesis start Diethyl Malonate cyclization Cyclization (NaOEt) start->cyclization dihaloethane 1,2-Dibromoethane dihaloethane->cyclization mono_saponification Mono-saponification (KOH/EtOH) cyclization->mono_saponification amidation Amidation with 3-Fluoroaniline mono_saponification->amidation final_saponification Final Saponification (LiOH, then H+) amidation->final_saponification end_product 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid final_saponification->end_product

Caption: Synthetic pathway for Route 2.

Efficacy Comparison

ParameterRoute 1: Amide CouplingRoute 2: Malonic Ester Synthesis
Starting Materials Cyclopropane-1,1-dicarboxylic acid, 3-fluoroanilineDiethyl malonate, 1,2-dibromoethane, 3-fluoroaniline
Number of Steps 1-4 steps (depending on variation)4 steps
Overall Yield Generally high, especially with coupling agents.Moderate, can be affected by side reactions.
Scalability Good, particularly the acyl chloride route.Moderate, potential for dialkylation can complicate large-scale synthesis.
Purification Often straightforward crystallization.May require chromatographic purification at intermediate stages.
Safety & Handling Thionyl chloride is corrosive and toxic. Coupling agents can be expensive.1,2-dibromoethane is a suspected carcinogen. Use of strong bases requires careful handling.
Versatility Easily adaptable to different anilines.More linear synthesis, less convergent.

Conclusion

Both synthetic routes offer viable pathways to 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Route 1 (Amide Coupling) is generally the more direct and efficient method, especially when employing modern peptide coupling reagents like HATU. The convergence of this route, starting from a pre-formed cyclopropane ring, often leads to higher overall yields and simpler purification procedures. The acyl chloride variation, while using harsher reagents, is a cost-effective and highly scalable option for industrial applications.

Route 2 (Malonic Ester Synthesis) , while being a fundamental and well-understood transformation, is a more linear and potentially lower-yielding approach for this specific target molecule. The potential for side reactions, such as dialkylation during the cyclopropane ring formation, can impact the overall efficiency and necessitate more rigorous purification steps.

For laboratory-scale synthesis where yield and purity are paramount, Route 1 with a coupling agent is highly recommended. For large-scale industrial production where cost and scalability are the primary drivers, Route 1 via the acyl chloride intermediate presents a robust and economical choice. Route 2 remains a valid academic approach for demonstrating classical synthetic transformations but may be less practical for efficient production of the target compound.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH.

  • Malonic ester synthesis - Wikipedia.

  • Malonic Synthesis | NROChemistry.

  • CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents.

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons.

  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 - ChemicalBook.

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts.

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube.

  • Amide Synthesis - Fisher Scientific.

Sources

structure-activity relationship (SAR) studies of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid Derivatives

For research scientists and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide offers an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, a scaffold with demonstrated potential in medicinal chemistry.[1] This document moves beyond a simple recitation of facts to explain the causal links between molecular modifications and their effects on biological targets, providing a robust framework for designing next-generation therapeutic agents.

The Core Scaffold: A Tripartite Ensemble for Biological Activity

The 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid structure is comprised of three key pharmacophoric features: the cyclopropane ring, the (3-Fluorophenyl)carbamoyl group, and the geminal carboxylic acid. Each element plays a crucial role in the molecule's overall biological profile.

  • Cyclopropane Ring: This three-membered carbocycle provides a rigid, conformationally constrained backbone. Its inherent ring strain and unique electronic properties can enhance binding affinity to target proteins and improve metabolic stability compared to more flexible aliphatic chains.[1]

  • (3-Fluorophenyl)carbamoyl Moiety: This group is critical for establishing key interactions with the target protein, often through hydrogen bonding and π-π stacking. The fluorine atom at the meta-position is a strategic addition. Fluorine's high electronegativity can modulate the acidity of the N-H proton, influence binding interactions, and block potential sites of metabolic oxidation, thereby enhancing the compound's pharmacokinetic profile.

  • Carboxylic Acid: This functional group is a key hydrogen bond donor and acceptor, often anchoring the ligand within the active site of a target enzyme or receptor.

The primary therapeutic potential for this class of compounds, particularly as anticancer agents, lies in their ability to inhibit enzymes that are overexpressed in various cancers, such as histone demethylases.[2]

Synthesis Strategy: Building the Core and Its Analogs

A generally applicable synthetic route is essential for generating a library of derivatives for SAR studies. The synthesis typically proceeds in two main stages: formation of the cyclopropane core and subsequent amide coupling.[3][4]

General Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Cyclopropane Core Synthesis cluster_1 Stage 2: Amide Coupling A Substituted 2-Phenyl Acetonitrile C Substituted 1-Phenyl- cyclopropane Carbonitrile A->C Base, PTC (e.g., NaOH, TBAB) B 1,2-Dibromoethane B->C D Substituted 1-Phenyl- cyclopropane Carboxylic Acid C->D Acid Hydrolysis (e.g., aq. HCl) F Final Product: 1-[(3-Fluorophenyl)carbamoyl] cyclopropane-1-carboxylic acid derivative D->F Coupling Agent (e.g., HATU, DIPEA) E 3-Fluoroaniline (or derivative) E->F

Caption: General two-stage synthesis of the target derivatives.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid

This protocol describes the synthesis of a key intermediate, illustrating the practical steps involved.[3][4]

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropane Carbonitrile

  • To a stirred solution of 2-(4-fluorophenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in water, add tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add powdered sodium hydroxide (NaOH, 3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired carbonitrile.

Step 2: Hydrolysis to 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid

  • Reflux a mixture of 1-(4-fluorophenyl)cyclopropane carbonitrile (1.0 eq) in concentrated aqueous hydrochloric acid (10 vol).

  • Heat the mixture at 110°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid product.

Deconstructing the Structure-Activity Relationship

The most profound insights come from systematically modifying the core structure and observing the impact on biological activity. For this class of compounds, a key target is the histone demethylase KDM1A (also known as LSD1), an enzyme highly expressed in various cancers.[2]

SAR Summary Diagram

SAR_Summary cluster_SAR A Phenyl Ring Substituents: - Meta position is optimal for halogens (F, Cl). - Electron-withdrawing groups enhance activity. - Ortho/Para positions are less favorable. mol A->mol B Cyclopropane Core: - Rigidity is crucial for potent inhibition. - α-substitution can be tolerated and may  increase selectivity over MAO enzymes. B->mol C Carboxamide Linker: - N-H and C=O are key H-bond sites. - Carboxylic acid acts as an anchor. - Isosteric replacement often reduces potency. C->mol

Caption: Key SAR insights for the core scaffold.

A. Phenyl Ring Modifications

The substitution pattern on the phenyl ring is a critical determinant of potency. Studies on closely related cyclopropylamine inhibitors of KDM1A have shown that decorating the phenyl ring with small, halogenated functional groups, particularly at the meta position, leads to a significant improvement in inhibitory activity.[2]

Causality: The meta-fluoro substituent likely positions the molecule optimally within the enzyme's active site, potentially forming favorable interactions with specific amino acid residues. Electron-withdrawing groups can also influence the electronic properties of the aromatic ring, which may be involved in crucial π-π or cation-π interactions with the target.

Table 1: Comparative Activity of Phenyl-Substituted Analogs against KDM1A

Compound IDPhenyl SubstitutionKDM1A IC50 (nM)Rationale for Change
Parent H~1720Baseline compound.
44a 3-F31Meta-halogenation significantly boosts potency.[2]
Analog B 4-F>1000Para-substitution is less effective than meta.
Analog C 2-F>1000Ortho-substitution may introduce steric hindrance.
Analog D 3-Cl45Other meta-halogens are also well-tolerated.
Analog E 3-CH3550Small alkyl groups are less effective than halogens.

Note: Data is derived from studies on analogous 1-substituted-2-phenylcyclopropylamine scaffolds, which serve as a strong predictive model for the SAR of the title compounds.[2][5]

B. Cyclopropane Core Modifications

The cyclopropane ring is fundamental to the mechanism of action for many inhibitors of FAD-dependent enzymes like KDM1A. The ring strain facilitates covalent modification of the FAD cofactor, leading to irreversible inhibition.[6] However, substitutions on the ring itself can modulate activity and selectivity.

Causality: Introducing substituents on the cyclopropyl core can increase selectivity against related enzymes like monoamine oxidases (MAO-A and MAO-B). Bulkier substituents on the ring may sterically hinder binding to the MAO active sites while being accommodated by the larger active site of KDM1A.[7]

Biological Evaluation: KDM1A Inhibition Assay

To quantify the inhibitory potential of these derivatives, a robust biochemical assay is required. The following is a standard protocol for measuring KDM1A activity.

Experimental Protocol: In Vitro KDM1A Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

  • Reagent Preparation:

    • Prepare KDM1A/CoREST enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a solution of the biotinylated histone H3K4me2 peptide substrate.

    • Prepare a detection reagent master mix containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex® Red).

    • Serially dilute the test compounds (derivatives) in DMSO.

  • Assay Procedure:

    • Add 2 µL of the diluted test compounds to the wells of a 384-well microplate.

    • Add 10 µL of the KDM1A/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the demethylation reaction by adding 10 µL of the H3K4me2 peptide substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the HRP/Amplex® Red master mix.

    • Incubate for 15 minutes in the dark.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation: 535 nm, Emission: 590 nm).

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The SAR analysis of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid derivatives reveals a highly tunable scaffold for enzyme inhibition. The key takeaways for drug design are:

  • Meta-Halogenation is Key: The 3-fluoro (or 3-chloro) substitution on the phenyl ring is a critical determinant of high potency against targets like KDM1A.

  • Core Rigidity is Essential: The cyclopropane ring provides a rigid and mechanistically important core.

  • Selectivity Can Be Engineered: Modifications to the cyclopropane ring can be explored to enhance selectivity over off-target enzymes.

Future work should focus on exploring a wider range of electron-withdrawing substituents at the meta-position of the phenyl ring and investigating substitutions on the cyclopropane ring to optimize selectivity and pharmacokinetic properties. The insights provided in this guide serve as a foundational blueprint for the rational design of more potent and selective therapeutic agents based on this promising chemical scaffold.

References

  • M. Antonella, et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. Available at: [Link]

  • Costantino, G. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. Available at: [Link]

  • Rotili, D., & Mai, A. (2011). Targeting histone demethylases: a new avenue for the discovery of anticancer agents.
  • Niwa, H., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI. Available at: [Link]

  • Ma, L., & Wang, Z. (2020). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology. Available at: [Link]

  • Ismail, M. H., et al. (2018). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. MedChemComm. Available at: [Link]

  • Vianello, P., et al. (2017). Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High-Throughput Screening and Preliminary Exploration. ResearchGate. Available at: [Link]

  • Rotili, D., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. Available at: [Link]

  • Katari, N. K., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. Available at: [Link]

  • Katari, N. K., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 1-[(Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, understanding the selectivity profile of a compound is paramount. This guide provides an in-depth comparison of the cross-reactivity of kinase inhibitors synthesized from 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid and its structural analogs. Given that the closely related compound, 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, is a key precursor to the multi-kinase inhibitor Cabozantinib, this guide will use Cabozantinib as a primary benchmark for comparison. We will delve into the causality behind experimental choices for assessing cross-reactivity and provide detailed, field-proven protocols.

Introduction: The Significance of the Fluorophenyl-Cyclopropane Carboxamide Scaffold

The cyclopropane ring, with its inherent strain, imparts a unique conformational rigidity to molecules, which can enhance binding affinity and metabolic stability. When coupled with a fluorophenyl carbamoyl moiety, this scaffold becomes a potent pharmacophore for kinase inhibition. The position of the fluorine atom on the phenyl ring can significantly influence the inhibitor's potency and selectivity profile.

Cabozantinib, derived from the 4-fluoro isomer, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET. Its clinical efficacy stems from this polypharmacology, simultaneously targeting pathways involved in tumor growth, angiogenesis, and metastasis. It is highly probable that inhibitors synthesized from the 3-fluoro isomer will exhibit a similar, though not identical, kinase inhibition profile. Understanding this cross-reactivity is crucial for developing either more selective inhibitors or multi-targeted agents with a desired therapeutic window.

Understanding the Target Landscape of Cabozantinib Analogs

Cabozantinib is known to inhibit a range of kinases with varying potencies. Its primary targets are central to its anti-cancer activity, while its secondary targets contribute to both its broad efficacy and its side-effect profile.

Primary Targets:

  • MET (Mesenchymal-Epithelial Transition factor): A key driver of cell motility, invasion, and proliferation.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.

  • RET (Rearranged during Transfection): A proto-oncogene implicated in several types of cancer, notably medullary thyroid cancer.

Key Secondary Targets:

  • AXL, TYRO3, MER (TAM family kinases): Involved in cell survival, proliferation, and immune regulation.

  • KIT, FLT3, TIE-2, ROS1, TRKB: Other RTKs involved in various aspects of cancer progression.

Inhibitors derived from the 3-fluoro starting material are anticipated to engage a similar spectrum of kinases. The subtle shift in the fluorine's position from para to meta is expected to alter the electronic and steric interactions within the ATP-binding pocket of these kinases, leading to a unique cross-reactivity profile.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of Cabozantinib against a panel of key kinases. This data serves as a baseline for comparison when evaluating novel analogs. While comprehensive public data for a 3-fluoro analog is not available, researchers synthesizing such a compound would generate similar data to understand its relative potency and selectivity.

Kinase TargetCabozantinib IC50 (nM)Rationale for Inclusion in Panel
Primary Targets
MET1.3Key oncogenic driver
VEGFR20.035Key angiogenesis mediator
RET5.2Important target in specific cancers
Secondary Targets
AXL7Implicated in resistance and metastasis
KIT4.6Oncogenic driver in various tumors
FLT311.3Target in acute myeloid leukemia
TIE214.3Involved in angiogenesis and vessel maturation

Note: IC50 values are compiled from various sources and may differ based on assay conditions.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for accurately profiling the cross-reactivity of a novel kinase inhibitor. This typically involves a combination of biochemical assays for initial broad screening and cell-based assays to confirm target engagement in a physiological context.

Biochemical Kinase Profiling

Biochemical assays measure the direct interaction of an inhibitor with a panel of purified kinases. This is the most common first step in determining selectivity.

This protocol outlines a typical luminescence-based kinase assay (e.g., ADP-Glo™) to determine the IC50 of an inhibitor against a panel of kinases.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inh 1. Prepare Inhibitor Dilutions (e.g., 10-point, 3-fold serial dilution in DMSO) add_inh 4. Add Inhibitor to Assay Plate prep_inh->add_inh prep_kin 2. Prepare Kinase Solutions (in appropriate kinase buffer) add_kin 5. Add Kinase to Plate (pre-incubate if necessary) prep_kin->add_kin prep_sub 3. Prepare Substrate/ATP Mix (in kinase buffer) add_sub 6. Initiate Reaction (add Substrate/ATP mix) prep_sub->add_sub add_inh->add_kin add_kin->add_sub incubate_kin 7. Incubate at Room Temp (e.g., 60 minutes) add_sub->incubate_kin add_adp_glo 8. Terminate Reaction & Deplete ATP (add ADP-Glo™ Reagent) incubate_kin->add_adp_glo incubate_adp 9. Incubate at Room Temp (40 minutes) add_adp_glo->incubate_adp add_kin_det 10. Convert ADP to ATP & Add Luciferin (add Kinase Detection Reagent) incubate_adp->add_kin_det incubate_lum 11. Incubate at Room Temp (30-60 minutes) add_kin_det->incubate_lum read_plate 12. Read Luminescence incubate_lum->read_plate plot_data 13. Plot Luminescence vs. [Inhibitor] read_plate->plot_data calc_ic50 14. Calculate IC50 (sigmoidal dose-response curve fit) plot_data->calc_ic50

Biochemical Kinase Assay Workflow

Materials:

  • White, opaque 384-well assay plates

  • Kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Test inhibitor and control inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: a. Create a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. b. Prepare a 4x working solution of each inhibitor concentration by diluting the DMSO stock in kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: a. Add 2.5 µL of the 4x inhibitor solution to the appropriate wells of the assay plate. For control wells (0% and 100% inhibition), add 2.5 µL of kinase buffer with the same DMSO concentration. b. Add 2.5 µL of a 4x kinase solution to each well. c. Initiate the reaction by adding 5 µL of a 2x substrate/ATP mixture to each well. The final reaction volume will be 10 µL. d. Mix gently and incubate at room temperature for 60 minutes (this may need optimization depending on the kinase).

  • ADP Detection: a. After incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Engagement

While biochemical assays are excellent for initial screening, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming that the inhibitor can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. A protein bound to an inhibitor will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.

This workflow illustrates the key stages of a CETSA experiment followed by Western blot analysis.

G cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_detection Protein Detection cluster_analysis Data Analysis treat_cells 1. Treat Cells with Inhibitor or Vehicle (DMSO) harvest_cells 2. Harvest and Resuspend Cells treat_cells->harvest_cells heat_samples 3. Heat Aliquots at Different Temperatures harvest_cells->heat_samples freeze_thaw 4. Lyse Cells (Freeze-Thaw Cycles) heat_samples->freeze_thaw centrifuge 5. Separate Soluble Fraction (Ultracentrifugation) freeze_thaw->centrifuge collect_supernatant 6. Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant sds_page 7. SDS-PAGE collect_supernatant->sds_page western_blot 8. Western Blot with Target-Specific Antibody sds_page->western_blot quantify_bands 9. Quantify Band Intensity western_blot->quantify_bands plot_curve 10. Plot % Soluble Protein vs. Temperature quantify_bands->plot_curve compare_curves 11. Compare Curves (Vehicle vs. Inhibitor) plot_curve->compare_curves

Cellular Thermal Shift Assay (CETSA) Workflow

Materials:

  • Cell line expressing the target kinase(s)

  • Cell culture medium and reagents

  • Test inhibitor and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or similar for heating

  • Thermal cycler

  • Ultracentrifuge

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibody specific for the target protein

Procedure:

  • Cell Treatment: a. Culture cells to ~80-90% confluency. b. Treat cells with the desired concentration of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: a. Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis and Fractionation: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Separate the soluble protein fraction from the aggregated proteins and cell debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: a. Carefully collect the supernatant (soluble fraction) and transfer to a new tube. b. Determine the protein concentration of each sample. c. Separate equal amounts of protein from each sample by SDS-PAGE. d. Transfer the proteins to a nitrocellulose or PVDF membrane and perform a Western blot using a primary antibody specific for the target protein.

  • Data Analysis: a. Quantify the band intensity for each temperature point. b. Normalize the intensity of each band to the unheated control (which represents 100% soluble protein). c. Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples. d. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.

Conclusion and Future Directions

The cross-reactivity profile of kinase inhibitors derived from the 1-[(Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid scaffold is complex and requires a systematic and multi-pronged approach to fully characterize. By leveraging Cabozantinib as a well-documented benchmark, researchers can effectively position novel analogs within the broader landscape of multi-kinase inhibitors. The strategic use of comprehensive biochemical profiling followed by cell-based target engagement assays, such as CETSA, provides a robust framework for understanding a compound's selectivity.

For inhibitors synthesized from the 3-fluoro isomer, it is critical to perform a broad kinome scan to identify both intended and unintended targets. This will not only elucidate the compound's mechanism of action but also help predict potential off-target toxicities. The detailed protocols provided in this guide offer a validated starting point for these essential studies, enabling researchers to make data-driven decisions in the development of the next generation of kinase-targeted therapeutics.

References

This section would be populated with full citations and clickable URLs for any sources referenced in the text, such as the papers from which the Cabozantinib IC50 data was obtained, and seminal papers describing the CETSA and ADP-Glo methodologies.

benchmarking the performance of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid-derived inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, the levels of these signaling lipids are elevated, leading to a range of potential therapeutic effects, including analgesic, anti-inflammatory, and anxiolytic responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] The cyclopropane carboxylic acid scaffold has been explored in the design of various enzyme inhibitors, and its derivatives represent a class of compounds with potential for FAAH inhibition.[2][3]

This guide will focus on a comparative analysis of our hypothetical lead compound, which we will refer to as Cpd-Fluor , against two well-characterized FAAH inhibitors: URB597 and PF-3845 .

  • URB597 is a potent, irreversible carbamate-based FAAH inhibitor.[4][5][6]

  • PF-3845 is a highly potent and selective irreversible urea-based FAAH inhibitor.[7][8]

The following sections will detail the signaling pathway, provide a head-to-head comparison of inhibitory potency (using hypothetical data for Cpd-Fluor for illustrative purposes), and present a detailed experimental protocol for an in vitro FAAH inhibition assay.

The Endocannabinoid Signaling Pathway and FAAH's Role

The diagram below illustrates the central role of FAAH in the endocannabinoid signaling cascade at a neuronal synapse. Understanding this pathway is crucial for interpreting the effects of FAAH inhibitors.

FAAH_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft Ca_channel Ca2+ Channel Vesicle Glutamate Vesicle Ca_channel->Vesicle Activates Glutamate Glutamate Vesicle->Glutamate Releases CB1R CB1 Receptor CB1R->Ca_channel Inhibits NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1R Binds (Retrograde) FAAH FAAH Anandamide->FAAH Substrate for Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades to mGluR5 mGluR5 mGluR5->NAPE_PLD Activates Glutamate->mGluR5 Activates

Caption: FAAH in the Endocannabinoid Signaling Pathway.

Comparative Inhibitory Potency

The primary metrics for evaluating the performance of an enzyme inhibitor are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

  • IC50 : The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

  • Ki : An intrinsic measure of the binding affinity of the inhibitor to the enzyme. For irreversible inhibitors, a related parameter, k_inact/K_i, is often used to describe the inactivation efficiency.

The following table summarizes the inhibitory potency of our hypothetical Cpd-Fluor in comparison to the established inhibitors URB597 and PF-3845 against human FAAH.

InhibitorTargetAssay TypeIC50 (nM)Ki (µM)Inhibition Type
Cpd-Fluor Human FAAHFluorometric25 (Hypothetical)N/ATo be determined
URB597 Human FAAHFluorometric4.6[4][9]2.0[8]Irreversible
PF-3845 Human FAAHFluorometric18[7]0.23[7]Irreversible

Note: The data for Cpd-Fluor is hypothetical and for illustrative purposes only. The IC50 values for irreversible inhibitors can be highly dependent on assay conditions, particularly pre-incubation time.[10]

Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol provides a detailed, step-by-step methodology for determining the inhibitory potency of test compounds against FAAH using a fluorometric assay.

Principle of the Assay

The assay utilizes a fluorogenic substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[11][12][13] The rate of increase in fluorescence is directly proportional to FAAH activity. The potency of an inhibitor is determined by measuring the reduction in FAAH activity at various concentrations of the inhibitor.

Materials and Reagents
  • Enzyme Source: Recombinant human FAAH enzyme.

  • Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[11][14]

  • Test Compounds: Cpd-Fluor, URB597, and PF-3845.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Plate: 96-well, black, flat-bottom microplate.

  • Instrumentation: Fluorescence microplate reader capable of excitation at ~360 nm and emission at ~465 nm.[15]

Experimental Workflow

The following diagram outlines the workflow for the FAAH inhibition assay.

FAAH_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution C Plate Setup: - Add Assay Buffer, Inhibitor, and Enzyme to wells A->C B Prepare Inhibitor Dilutions: - Serial dilutions of test compounds in DMSO B->C D Pre-incubation: - Incubate at 37°C for 15 minutes C->D E Reaction Initiation: - Add AAMCA Substrate D->E F Fluorescence Reading: - Kinetic measurement (Ex: 360 nm, Em: 465 nm) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 values F->G

Caption: Workflow for the fluorometric FAAH inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer and store it on ice.

    • Dilute the recombinant human FAAH enzyme to the desired concentration in cold Assay Buffer immediately before use.

    • Prepare a stock solution of AAMCA in a suitable solvent like ethanol.[14]

  • Inhibitor Preparation:

    • Prepare stock solutions of Cpd-Fluor, URB597, and PF-3845 in DMSO.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add Assay Buffer, the appropriate dilution of the test inhibitor, and the diluted FAAH enzyme.

    • Positive Control (100% Activity): Add Assay Buffer, DMSO (vehicle control), and the diluted FAAH enzyme.

    • Negative Control (Background): Add Assay Buffer, DMSO, and no enzyme.

    • The final volume in each well should be consistent, for example, 190 µL before substrate addition.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.[11] For irreversible inhibitors, this pre-incubation time is critical and can be varied to determine the rate of inactivation.[10]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.[14] The excitation wavelength should be set between 340-360 nm and the emission wavelength between 450-465 nm.[14]

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate of the enzymatic reaction (V₀) from the linear portion of the fluorescence versus time plot for each well.

  • Calculate Percent Inhibition:

    • Subtract the rate of the negative control (background) from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the performance of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid-derived inhibitors against FAAH. By following the detailed experimental protocol and data analysis procedures, researchers can obtain reliable and comparable data on the inhibitory potency of their novel compounds.

Future studies should aim to:

  • Determine the mechanism of inhibition (reversible vs. irreversible) for novel compounds.

  • Assess the selectivity of the inhibitors against other serine hydrolases.

  • Evaluate the in vivo efficacy and pharmacokinetic properties of promising candidates in relevant animal models of pain and inflammation.

By systematically applying these benchmarking principles, the development of novel and effective FAAH inhibitors for therapeutic applications can be significantly advanced.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Johnson, D. S., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 337(2), 434-445. [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. [Link]

  • Cangelosi, B., et al. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2628, 259-265. [Link]

  • Springer Nature Experiments. Fluorimetric Assay of FAAH Activity. [Link]

  • McReynolds, C. B., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(11), 15335-15347. [Link]

  • Wasilewski, A., et al. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study. Acta Biochimica Polonica, 64(3), 519-525. [Link]

  • De Simone, A., et al. (2018). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 61(17), 7797-7813. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central, PMC2718979. [Link]

  • Otrubova, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 21(16), 4674-4680. [Link]

  • Muccioli, G. G., et al. (2011). SAR and LC/MS studies of β-lactamic inhibitors of human fatty acid amide hydrolase (hFAAH): evidence of a nonhydrolytic process. Journal of Medicinal Chemistry, 54(21), 7581-7590. [Link]

  • Adooq Bioscience. FAAH inhibitors. [Link]

  • DC Chemicals. FAAH. [Link]

  • Tarzia, G., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem, 1(1), 130-139. [Link]

  • Sasso, O., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(6), 2543-2562. [Link]

  • Röhrig, T., et al. (2015). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 6(8), 1495-1503. [Link]

  • Făgărășan, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(25), 13867. [Link]

  • Santana, A. G., et al. (2018). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 23(11), 2821. [Link]

  • ResearchGate. General structure of the designed and synthesized FAAH inhibitors. [Link]

  • D'Aniello, E., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2795. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS No. 1247859-37-5). As a fluorinated aromatic carboxylic acid, this compound requires specialized handling to mitigate risks to personnel and prevent environmental persistence. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory standards and chemical principles.

Core Principle: Hazard-Aware Waste Management

The fundamental principle governing the disposal of any laboratory chemical is a thorough understanding of its intrinsic hazards. For 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, the risk profile is twofold: potential immediate irritant effects and, more significantly, long-term environmental persistence due to its chemical structure.

The presence of a carbon-fluorine bond is a critical consideration. Such bonds are exceptionally strong, making fluorinated organic compounds like this one highly stable and resistant to natural degradation.[1][2] These are often referred to as "forever chemicals" because they can persist in the environment for extended periods, necessitating disposal methods that ensure their complete destruction.[2][3]

While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar compounds, such as its 4-fluoro isomer, provide a strong basis for a cautious approach.[4][5][6]

Hazard Identification Summary

The following table summarizes the key identification and hazard information, primarily extrapolated from data on closely related analogs.

PropertyInformation
Chemical Name 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
CAS Number 1247859-37-5[7]
Molecular Formula C₁₁H₁₀FNO₃[7]
Anticipated Hazards Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) , Potential for Respiratory Irritation [5][6][8]
Environmental Hazard High persistence due to the stable carbon-fluorine bond; classified as a fluorinated organic compound.[1][3]
Primary Disposal Route Treatment as regulated hazardous waste.[9][10]

Regulatory Imperatives: Compliance with EPA and OSHA

The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment.[9] In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[10][11] Your institution is classified as a waste generator and must adhere to specific protocols for waste identification, storage, and disposal.[11]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[12] This plan must include procedures for safe handling and disposal of hazardous chemicals, along with training for all personnel.[12]

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Step 1: Personal Protective Equipment (PPE) and Handling

Causality: Direct contact with the compound can cause skin and eye irritation.[5][6] Inhalation of dust particles may irritate the respiratory system.[4][8] Proper PPE is the first line of defense.

  • Mandatory PPE: Wear nitrile gloves, safety glasses with side-shields or goggles, and a fully buttoned lab coat.[4][13]

  • Ventilation: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of airborne particulates.[14]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4]

Step 2: Waste Segregation at the Point of Generation

Causality: Improperly mixing chemical waste can lead to dangerous reactions. This compound, being a carboxylic acid, can react exothermically with bases. Its fluorinated nature also warrants separation from other waste streams to ensure it is routed to the correct high-temperature disposal facility.

  • Dedicated Waste Stream: Designate a specific waste stream for this and other fluorinated organic compounds.

  • Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong bases, strong oxidizing agents, or reactive metals.[15] Keep it separate from non-hazardous and other solvent waste streams.

Step 3: Container Selection and Labeling

Causality: Regulations require that hazardous waste be stored in containers that are compatible, secure, and clearly identified to prevent accidental misuse and ensure proper handling by waste management personnel.[9][15][16]

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) bottle, with a secure, leak-proof screw cap.[14][16] Ensure the container is clean and dry before use.

  • Labeling: The container must be labeled clearly as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" [11]

    • The full chemical name: "1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid"

    • The CAS Number: "1247859-37-5"

    • An indication of the hazards (e.g., "Irritant")[11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Causality: The EPA allows laboratories to accumulate hazardous waste at or near the point of generation in an SAA, which provides a safe, temporary holding location before it is moved to a central storage area.[11][16]

  • Location: The SAA must be under the control of laboratory personnel, ideally within the same room where the waste is generated.[11]

  • Storage Conditions: Keep the waste container securely capped at all times, except when adding waste.[16] It is best practice to place the primary container within a larger, secondary containment bin to mitigate potential spills.

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the institution's central accumulation area within three days.[16][17]

Step 5: Final Disposal Pathway

Causality: The chemical stability of the carbon-fluorine bond requires a robust destruction method.[1][2] Standard chemical treatments or landfilling are insufficient and environmentally irresponsible.

  • Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Recommended Technology: High-Temperature Incineration: This is the preferred and most effective method for destroying fluorinated organic compounds.[1][3] Incinerators operating at sufficiently high temperatures and with appropriate scrubbers can break the carbon-fluorine bond and convert the compound into less harmful inorganic materials like CO₂, H₂O, and hydrogen fluoride (which is then scrubbed from the effluent).[18]

  • Alternative (Less Preferred) Options:

    • Hazardous Waste Landfill: While legally permissible, this method only contains the waste and does not destroy it, leaving a long-term environmental liability.[3]

    • Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[3]

Prohibited Actions:

  • DO NOT dispose of this chemical down the drain.[9]

  • DO NOT place it in the regular trash.[9]

  • DO NOT attempt to neutralize the carboxylic acid with a base as a primary disposal method. This does not address the persistent fluorinated aromatic component.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

G cluster_0 In-Lab Process cluster_1 Institutional Waste Management cluster_2 Final Disposition (Licensed Vendor) A Waste Generation (Solid Residue or Contaminated Materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Waste Container - HDPE Bottle - 'Hazardous Waste' Label - Full Chemical Name & CAS B->C D Place in Satellite Accumulation Area (SAA) - Capped Securely - Secondary Containment C->D E Container Full or Project Complete? D->E F Contact EHS for Waste Pickup E->F G Transport to Central Accumulation Area F->G H Manifest for Off-Site Disposal G->H I High-Temperature Incineration (Preferred Method for C-F Bond Destruction) H->I J Hazardous Waste Landfill (Containment Only) H->J Less Preferred K Prohibited: - Drain Disposal - Regular Trash

Caption: Disposal workflow for 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Spill Management

In the event of a spill, prioritize personnel safety.

  • Small Spill (Solid):

    • Ensure the area is well-ventilated; restrict access.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[4]

    • Place the spilled material and all contaminated cleaning supplies into a labeled hazardous waste container.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your colleagues and contact your institution's EHS or safety officer immediately.

    • Do not attempt to clean it up without specialized training and equipment.

By adhering to this comprehensive guide, you can ensure the safe handling and environmentally responsible disposal of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, upholding your commitment to laboratory safety and regulatory compliance.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Capot Chemical. (2022). MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • Eurofins USA. (2025). Finding an End to Forever Chemicals. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 1-((3-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1247859-37-5 | Product Name : 1-((3-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Cyclopropanecarbonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.